tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-19(2,3)23-18(22)13-9-10-14-15(11-13)21-17(20)16(14)12-7-5-4-6-8-12/h9-12,21H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDARNHWERPVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(C=C1)C(=C(N2)Br)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732840 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879498-90-5 | |
| Record name | tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10732840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction: Contextualizing a Novel Indole Scaffold
The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and FDA-approved drugs.[1] Its versatile scaffold allows for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide focuses on a specific, complex derivative: This compound . Publicly available data on this exact molecule is scarce, suggesting its status as a novel or specialized research compound.
Therefore, this document serves as both a predictive analysis and a methodological guide. As a Senior Application Scientist, my objective is to deconstruct the molecule's architecture to forecast its physicochemical profile and to provide robust, field-proven protocols for the empirical determination of these properties. This guide is designed for researchers, scientists, and drug development professionals who may be synthesizing or characterizing this molecule or structurally similar compounds. We will explore not just what its properties are likely to be, but why they manifest and how to precisely measure them.
Molecular Profile and Predicted Physicochemical Properties
The structure of this compound integrates several key functional groups that collectively define its chemical behavior.
-
Indole Core with N-H Proton: The bicyclic aromatic system provides a rigid scaffold. The nitrogen proton is weakly acidic and a potential hydrogen bond donor.
-
2-Bromo Substituent: This heavy atom significantly increases the molecular weight and lipophilicity. It also serves as a key handle for synthetic elaboration via cross-coupling reactions.
-
3-Cyclohexyl Group: This bulky, non-polar aliphatic ring is a major contributor to the molecule's lipophilicity. It will sterically influence interactions with biological targets and likely decrease aqueous solubility.
-
6-tert-Butyl Carboxylate Group: The tert-butyl ester acts as a lipophilic protecting group for the carboxylic acid. This group makes the molecule neutral under physiological pH. Cleavage of the ester would reveal an ionizable carboxylic acid, drastically altering solubility and binding characteristics.
Based on this structure, we can predict a profile characteristic of a highly lipophilic, poorly water-soluble compound.
| Property | Predicted Value / Characteristic | Rationale & Implication in Drug Development |
| Molecular Formula | C₂₀H₂₄BrNO₂ | Derived from chemical structure. |
| Molecular Weight | 394.31 g/mol | High molecular weight can impact permeability and ligand efficiency. |
| Appearance | Likely a solid at room temperature. | Based on similar complex indole structures. |
| Aqueous Solubility | Very Low | The large, non-polar cyclohexyl and tert-butyl groups will dominate, leading to poor solvation in water. This presents a major challenge for formulation. |
| Lipophilicity (LogP) | High (Predicted > 4.5) | The combination of the bromo, cyclohexyl, and tert-butyl ester groups results in a highly non-polar molecule, favoring partitioning into lipid environments. This suggests good membrane permeability but may lead to issues with off-target binding and metabolic instability.[3] |
| pKa (Ionization Constant) | Indole N-H: ~16-17 (weakly acidic)Carboxylic Acid (upon de-esterification): ~4-5 | The intact ester is non-ionizable. The indole N-H is not physiologically relevant as an acid. If the ester is cleaved, the resulting carboxylate will be ionized at physiological pH, dramatically increasing aqueous solubility.[4][5] |
| Chemical Stability | Moderate | Indole rings can be susceptible to oxidation. Stability should be assessed under various pH, light, and oxidative conditions. The bulky substituents may offer some steric protection.[6][7] |
Part 1: Experimental Determination of Solubility
Solubility is a critical determinant of a drug's bioavailability.[8] For a compound predicted to have low aqueous solubility, precise measurement is essential. Two key types of solubility are assessed: kinetic and thermodynamic.[8]
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[8] It mimics the conditions of many in vitro biological assays.
Protocol: Nephelometric Kinetic Solubility
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Read the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Causality: The rapid precipitation from a supersaturated state provides a quick, albeit sometimes overestimated, measure of solubility that is highly relevant for screening campaigns.
Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility of a compound.[9][10]
Protocol: Shake-Flask Equilibrium Solubility
-
Compound Addition: Add an excess amount of the solid compound to vials containing buffers at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8).[10]
-
Equilibration: Seal the vials and shake them in a temperature-controlled water bath (typically 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.[9] The presence of undissolved solid must be confirmed visually.[9]
-
Phase Separation: Centrifuge or filter the samples to separate the saturated supernatant from the excess solid.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not changed during the experiment.[10]
Self-Validation: The protocol's trustworthiness comes from ensuring true equilibrium is reached. This is validated by taking measurements at multiple time points (e.g., 24h and 48h) and confirming that the concentration no longer increases.
Caption: Workflow for pKa determination using NMR spectroscopy.
Conclusion and Forward Look
This compound presents a physicochemical profile dominated by high lipophilicity and low aqueous solubility. This combination is a double-edged sword in drug development: it suggests excellent potential for passive diffusion across cell membranes but poses significant hurdles for formulation and may lead to rapid metabolism or non-specific binding. The experimental protocols detailed in this guide provide a clear, validated pathway for obtaining the empirical data needed to navigate these challenges. Accurate characterization of its solubility, lipophilicity, and stability is the foundational step for any further development, enabling rational formulation strategies and providing critical context for the interpretation of biological activity data.
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PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]
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National Institutes of Health. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved January 24, 2026, from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved January 24, 2026, from [Link]
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A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery, providing unparalleled insight into molecular structure.[1] This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a complex heterocyclic compound. By dissecting the anticipated chemical shifts, multiplicities, and coupling constants, we aim to provide a comprehensive reference for the structural elucidation and characterization of this and related molecules. The principles discussed herein are grounded in the fundamental concepts of chemical environment and electron density, which govern the resonance of atomic nuclei in a magnetic field.[2]
Molecular Structure and Key Functional Groups
The target molecule, this compound, possesses a substituted indole core, a foundational structure in many biologically active compounds. The key structural features influencing its NMR spectra are:
-
The Indole Ring System: A bicyclic aromatic heterocycle, the electronic environment of which is significantly perturbed by its substituents.
-
The Tert-butyl Ester Group: A bulky ester at the C-6 position.
-
A Bromine Atom: An electron-withdrawing halogen at the C-2 position.
-
A Cyclohexyl Group: A saturated carbocycle at the C-3 position.
-
The N-H Proton: The proton attached to the indole nitrogen.
A thorough understanding of how these groups electronically influence one another is critical for the accurate assignment of NMR signals.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted spectrum of this compound would be complex, with distinct regions for the aromatic, aliphatic, and N-H protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2]
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| N-H | ~8.1-8.3 | Broad Singlet | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal. Its chemical shift can be concentration and solvent dependent. |
| H-4 | ~7.8-8.0 | Doublet | 1H | This proton is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. It will be coupled to H-5. |
| H-7 | ~7.6-7.8 | Doublet | 1H | Located on the benzene ring of the indole, its chemical shift is influenced by the adjacent carboxylate group. It will be coupled to H-5. |
| H-5 | ~7.2-7.4 | Doublet of Doublets | 1H | This proton is coupled to both H-4 and H-7, resulting in a doublet of doublets. |
| Cyclohexyl-H (methine) | ~2.5-2.8 | Multiplet | 1H | The methine proton of the cyclohexyl group attached to the indole ring will be deshielded due to its proximity to the aromatic system. |
| Cyclohexyl-H (methylene) | ~1.2-2.0 | Multiplets | 10H | The methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |
| Tert-butyl | ~1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (Ester) | ~165-170 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |
| C-7a | ~135-138 | A quaternary carbon in the indole ring, its chemical shift is influenced by the fusion of the two rings. |
| C-3a | ~130-133 | Another quaternary carbon at the ring junction. |
| C-6 | ~128-131 | The carbon bearing the carboxylate group. |
| C-4 | ~122-125 | Aromatic carbon on the benzene portion of the indole ring. |
| C-5 | ~120-123 | Aromatic carbon on the benzene portion of the indole ring. |
| C-7 | ~110-115 | Aromatic carbon on the benzene portion of the indole ring. |
| C-2 | ~112-116 | The carbon atom bonded to the bromine atom is deshielded. |
| C-3 | ~100-105 | The carbon atom bonded to the cyclohexyl group. |
| C(CH₃)₃ (quaternary) | ~80-83 | The quaternary carbon of the tert-butyl group. |
| Cyclohexyl-C (methine) | ~35-40 | The methine carbon of the cyclohexyl group. |
| Cyclohexyl-C (methylene) | ~25-35 | The methylene carbons of the cyclohexyl ring will appear in the aliphatic region. |
| C(CH₃)₃ (methyl) | ~28-30 | The methyl carbons of the tert-butyl group. |
Experimental Protocols
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of an NMR sample of the title compound.
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent must be chosen that completely dissolves the compound. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.[3] The choice of solvent can influence the chemical shifts of the protons.[4][5]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[6] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[7]
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool or a syringe filter into a clean, dry NMR tube.
-
Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solvent by the manufacturer to define the 0 ppm point on the chemical shift scale.[2]
2. NMR Data Acquisition:
-
Instrumentation: Spectra should be recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[8]
-
¹H NMR Parameters: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Parameters: A proton-decoupled experiment is standard. A larger number of scans will be necessary compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.
Visualization of Key Structural Features and Experimental Workflow
Diagram 1: Molecular Structure and Proton Environments
A diagram illustrating the key proton environments on the indole core.
Diagram 2: NMR Experimental Workflow
A flowchart outlining the major steps in an NMR experiment.
Conclusion
The structural complexity of this compound gives rise to intricate and information-rich ¹H and ¹³C NMR spectra. A systematic approach to spectral interpretation, beginning with the identification of key functional groups and their expected chemical shift ranges, is essential for accurate signal assignment. This guide provides a foundational framework for researchers working with this molecule, enabling them to predict, acquire, and interpret its NMR data with confidence. The combination of ¹H and ¹³C NMR spectroscopy, when applied with the principles and protocols outlined herein, serves as a powerful tool for the unambiguous structural verification of this and other novel chemical entities.
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Mass spectrometry analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction: Contextualizing a Novel Indole Derivative
In the landscape of modern drug discovery, indole scaffolds are recognized as privileged structures, forming the core of numerous therapeutic agents. The compound this compound represents a significant synthetic intermediate, merging several key chemical features: a halogenated indole core, a bulky lipophilic cyclohexyl group, and a tert-butyl ester protecting group. Each of these moieties imparts specific physicochemical properties and, critically for our purposes, distinct and predictable behaviors under mass spectrometric analysis. This guide provides an in-depth exploration of the anticipated mass spectrometric characteristics of this molecule, offering a predictive framework for its identification and structural elucidation. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a robust analytical protocol, and visualize the expected fragmentation cascade. This document is intended for researchers and drug development professionals who require a detailed understanding of how to approach the characterization of such complex heterocyclic molecules.
Part 1: Foundational Mass Spectrometry Characteristics
Before delving into complex fragmentation, a foundational understanding of the parent molecule's expected behavior in a mass spectrometer is crucial. This begins with the molecular ion, which provides the most direct evidence of the compound's identity.
Molecular Formula and Isotopic Pattern
The initial step in any mass spectrometry analysis is the determination of the accurate mass and the verification of the isotopic pattern of the molecular ion.
-
Molecular Formula: C₂₀H₂₄BrNO₂
-
Monoisotopic Mass (⁷⁹Br): 389.1000 Da
-
Monoisotopic Mass (⁸¹Br): 391.0980 Da
A key signature of this molecule is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a highly characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments. The mass spectrum will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), referred to as the M⁺ and M+2 peaks.[1][2][3][4] This 1:1 isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the analyte.[1][3][4]
Predicted Molecular Ion Data
The following table summarizes the expected m/z values for the protonated molecular ion ([M+H]⁺), which is commonly observed in soft ionization techniques like Electrospray Ionization (ESI).
| Ion | Isotope | Calculated m/z | Relative Abundance |
| [M+H]⁺ | ⁷⁹Br | 390.1078 | ~100% |
| [M+H]⁺ | ⁸¹Br | 392.1058 | ~98% |
Part 2: Elucidating the Fragmentation Cascade (ESI-MS/MS)
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the isotopic cluster of the parent ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation at predictable points in the molecule. The following sections propose the most probable fragmentation pathways for this compound.
Primary Fragmentation: The Labile tert-Butyl Group
The tert-butyl ester is the most labile functional group under typical CID conditions. Its fragmentation is expected to be a dominant process, proceeding through two primary, well-established mechanisms:
-
Loss of Isobutylene (C₄H₈): The most common pathway for tert-butyl esters is the neutral loss of isobutylene (56.06 Da) via a rearrangement reaction, leading to the formation of a carboxylic acid.[5][6] This will result in a prominent fragment ion corresponding to the 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Loss of the tert-Butyl Radical (•C₄H₉): A less common, but still possible, fragmentation is the homolytic cleavage of the C-O bond, resulting in the loss of a tert-butyl radical (57.07 Da).
The loss of isobutylene is generally favored and is anticipated to produce the base peak in the MS/MS spectrum.
Secondary Fragmentation: The Cyclohexyl Moiety
Following the initial loss from the ester group, the cyclohexyl substituent becomes a key site for further fragmentation. Cycloalkanes typically fragment through the loss of neutral alkene molecules.[7][8] For the cyclohexyl group, the most probable fragmentation is the loss of ethene (C₂H₄, 28.03 Da).[7] This would occur from the fragment ion generated in section 2.1.
Fragmentation of the Indole Core
The indole nucleus itself is relatively stable. However, after the more labile groups have fragmented, characteristic cleavages of the heterocyclic ring system can occur. These are often more complex and may involve ring-opening and subsequent loss of small neutral molecules.
Proposed Fragmentation Pathway Diagram
The logical flow of these fragmentation events can be visualized as a pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway for the protonated molecule.
Summary of Predicted Key Fragments
The table below outlines the expected major fragments, their proposed composition, and the fragmentation event leading to their formation.
| Fragment Label | Predicted m/z (⁷⁹Br / ⁸¹Br) | Proposed Composition | Fragmentation Event |
| [M+H]⁺ | 390.1 / 392.1 | [C₂₀H₂₅BrNO₂]⁺ | Parent Ion |
| A | 334.0 / 336.0 | [C₁₆H₁₇BrNO₂]⁺ | Neutral loss of isobutylene (-C₄H₈) from the tert-butyl ester. |
| B | 308.0 / 310.0 | [C₁₄H₁₄BrNO₂]⁺ | Loss of the cyclohexyl radical (•C₆H₁₁) from the parent ion. |
| C | 306.0 / 308.0 | [C₁₄H₁₃BrNO₂]⁺ | Neutral loss of ethene (-C₂H₄) from Fragment A. |
| D | 255.1 | [C₁₆H₁₇NO₂]⁺ | Loss of a bromine radical (•Br) from Fragment A. |
Part 3: A Practical Guide to Experimental Analysis
To translate this theoretical framework into practice, a robust and reproducible analytical method is required. The following protocol outlines a standard approach for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Step-by-Step Experimental Protocol
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
- Perform serial dilutions to create working standards of 1 µg/mL, 100 ng/mL, and 10 ng/mL in a 50:50 mixture of water and methanol with 0.1% formic acid to ensure efficient protonation.
2. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively nonpolar molecule.
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start at 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Gas Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr
- MS Scan Mode (Full Scan): Scan from m/z 100 to 500 to confirm the presence of the [M+H]⁺ isotopic cluster at m/z 390.1 and 392.1.
- MS/MS (Product Ion Scan):
- Select the precursor ion at m/z 390.1.
- Apply a collision energy ramp (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum.
- Monitor for the expected product ions as detailed in the table above, particularly the expected base peak at m/z 334.0.
Conclusion: A Self-Validating Analytical Approach
The mass spectrometric analysis of this compound is a multi-faceted process that relies on the predictable fragmentation of its constituent chemical groups. The strategy outlined in this guide provides a self-validating system. The initial full scan MS confirms the molecular weight and the presence of bromine through the characteristic 1:1 isotopic pattern. Subsequent MS/MS analysis validates the structure through the systematic neutral loss of isobutylene from the tert-butyl ester and the fragmentation of the cyclohexyl group. By understanding these foundational principles and applying the provided experimental protocol, researchers can confidently identify and characterize this and structurally related molecules, accelerating their research and development efforts.
References
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
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Video: Mass Spectrometry: Cycloalkane Fragmentation. (2024). JoVE. [Link]
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Mass Spectra of Alkanes. (n.d.). Michigan State University Department of Chemistry. [Link]
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The M+2 peak in mass spectra. (n.d.). Chemguide. [Link]
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
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Other Important Isotopes- Br and Cl. (2022). Chemistry LibreTexts. [Link]
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Initial Screening of a Novel Indole-Based NCE: A Strategic Guide for Tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and approved pharmaceutical agents.[1] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive, technically-grounded strategy for the initial drug discovery screening of a novel chemical entity (NCE), tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. Lacking pre-existing biological data, this molecule serves as a perfect model for outlining a robust, logic-driven screening cascade. We will detail the critical path from initial compound characterization through a multi-tiered assay system, culminating in hit validation and preliminary ADME/Tox profiling. The methodologies described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure the efficient allocation of resources and the generation of high-quality, decision-enabling data.
Compound Analysis and Rationale
Before commencing any biological screening, a thorough analysis of the molecule's structure is paramount. The structural features of this compound provide clues to its potential properties and inform the screening strategy.
-
Indole Core: This bicyclic aromatic system is a key pharmacophore, known to interact with a multitude of biological targets, particularly the ATP-binding sites of protein kinases.[4][3]
-
Bromine at C2: The bromine atom serves as a valuable synthetic handle for future structure-activity relationship (SAR) studies via cross-coupling reactions. It also increases the molecule's lipophilicity and can participate in halogen bonding, potentially enhancing target affinity.
-
Cyclohexyl at C3: This bulky, non-polar group will significantly influence the molecule's steric profile and hydrophobicity, which can drive binding to specific hydrophobic pockets within a target protein.
-
Tert-butyl Carboxylate at C6: The tert-butyl ester is a common protecting group and may function as a prodrug moiety, potentially being cleaved by intracellular esterases to reveal a more polar carboxylic acid. This feature has implications for cell permeability and the nature of the active species.
Given these features, a logical starting point is to screen for activity in therapeutic areas where indole derivatives have historically shown promise, such as oncology.[3][5] Specifically, targeting protein kinases is a rational hypothesis.[6][7]
Table 1: Predicted Physicochemical Properties The following properties are estimated based on structurally similar indole derivatives available in public databases.[8][9]
| Property | Predicted Value | Implication for Screening |
| Molecular Weight | ~392.3 g/mol | Adheres to Lipinski's Rule of Five (MW < 500). |
| XLogP3 | ~5.5 | High lipophilicity; suggests good membrane permeability but may indicate potential for poor aqueous solubility or non-specific binding. |
| Hydrogen Bond Donors | 0 (N-H is Boc-protected) | Reduced potential for H-bond donation unless the Boc group is cleaved. |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) | Can participate in hydrogen bonding with target proteins. |
| Rotatable Bonds | 4 | Moderate conformational flexibility. |
The Initial Screening Cascade: A Phased Approach
A tiered or cascaded approach is essential in early drug discovery to manage costs and complexity.[10] This strategy uses broad, cost-effective assays to filter large numbers of compounds initially, followed by more complex, biologically relevant assays for a smaller, prioritized set. Our proposed cascade focuses on eliminating problematic compounds early and identifying validated hits with a plausible mechanism of action.
Caption: The tiered initial screening cascade for a novel chemical entity (NCE).
Detailed Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are detailed to ensure self-validation and clear interpretation of results.
Protocol: General Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability.[11] This initial screen is critical to determine the concentration window where the compound is not broadly cytotoxic, which is essential for interpreting results from subsequent target-specific assays.[12]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom sterile plates
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
MTT Reagent: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or 0.01 M HCl in isopropanol
-
Positive Control: Doxorubicin (10 µM)
-
Vehicle Control: 0.1% DMSO in media
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Perform a serial dilution of the NCE stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations, vehicle control, or positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for another 4 hours. The rationale for this step is that viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Protocol: High-Throughput Screening (HTS) - Kinase Inhibition Assay
Rationale: Given the indole scaffold's known propensity to inhibit kinases, an HTS campaign against a panel of relevant kinases (e.g., those implicated in oncology like EGFR, CDK2, AKT) is a logical primary screen.[4][6] Fluorescence-based assays are common in HTS due to their high sensitivity and automation compatibility.[7]
Materials:
-
Recombinant human kinases (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide with a fluorescent tag
-
ATP
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well black, low-volume plates
-
Test Compound, positive control (e.g., Staurosporine), and vehicle control (DMSO)
-
Automated liquid handling system
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Assay Preparation: On an automated liquid handler, dispense 50 nL of the test compound, positive control, or vehicle control into the wells of a 384-well plate. The NCE should be tested at a single, high concentration (e.g., 10 µM) within its non-toxic range determined by the MTT assay.
-
Enzyme Addition: Add 5 µL of the kinase solution (pre-diluted in assay buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Reaction Termination & Detection: Add 10 µL of a "stop/detection" solution. This solution typically halts the enzymatic reaction and contains reagents that modify the substrate based on its phosphorylation state, leading to a change in fluorescence.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
Analysis: Calculate the percent inhibition for the test compound:
-
% Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])
-
Where Signal_min is the positive control (maximum inhibition) and Signal_max is the vehicle control (no inhibition).
-
A "hit" is typically defined as a compound exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).[14]
-
Hit Triage and Validation Logic
Identifying a "hit" in a primary HTS is merely the beginning.[15][16] A rigorous validation process is essential to eliminate false positives and prioritize genuine, promising candidates for the next phase of drug discovery.[17]
Sources
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An In-Depth Technical Guide to tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a substituted indole derivative with significant potential in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and established principles of indole chemistry to offer insights into its structure, nomenclature, potential synthesis, and applications.
Chemical Identity and Nomenclature
The precise chemical identification of a novel compound is paramount for scientific discourse and patentability. Based on the structural components, the systematic and alternative names for the topic compound are established as follows.
IUPAC Name
The formal name, assigned according to the definitive rules set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
This nomenclature is derived from the parent structure, indole, with the positions of the substituents indicated by numbers. The carboxylic acid at position 6 is esterified with a tert-butyl group. The bromine and cyclohexyl groups are located at positions 2 and 3, respectively. The "1H" indicates that the nitrogen atom of the indole ring is bonded to a hydrogen atom.
Synonyms and Common Names
In scientific literature and chemical databases, this compound may be referred to by various synonyms, often arising from different naming conventions or for brevity. Potential synonyms include:
-
2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid, tert-butyl ester
-
tert-Butyl 2-bromo-3-cyclohexyl-6-indolylcarboxylate
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₉H₂₄BrNO₂ | Based on the constituent atoms. |
| Molecular Weight | 394.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds.[1] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Insoluble in water. | The large non-polar regions (cyclohexyl, tert-butyl, indole ring) dominate the polarity of the ester and N-H groups. |
| Melting Point | Expected to be in the range of 100-200 °C | Substituted indole derivatives often have melting points in this range. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
Strategic Importance in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][3] The specific substitution pattern of this compound endows it with several features that are highly valuable for the synthesis of novel therapeutic agents.
-
Versatile Synthetic Handle : The bromine atom at the 2-position is a key functional group that can be readily modified using a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).
-
Modulation of Physicochemical Properties : The cyclohexyl group at the 3-position and the tert-butyl ester at the 6-position significantly increase the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability, which are crucial pharmacokinetic properties.
-
Potential for Novel Biological Activity : The unique combination of substituents may lead to novel interactions with biological targets. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]
Proposed Synthetic Pathways
While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established indole synthetic methodologies. The following diagram outlines a potential multi-step synthesis.
Sources
Methodological & Application
Application Note & Synthesis Protocol: A Guided Synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate , a functionalized indole derivative with significant potential as a scaffold in medicinal chemistry and drug discovery programs. Indole-based structures are central to numerous pharmacologically active agents, and the specific substitution pattern of this target molecule—featuring a bromine atom at the C2 position, a bulky cyclohexyl group at C3, and a tert-butyl ester at C6—offers multiple points for further chemical diversification.[1] This guide details a rational, multi-step synthetic strategy, explains the mechanistic basis for each transformation, and provides practical insights for execution by researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. Its electron-rich nature and versatile reactivity allow for extensive functionalization. The target molecule, this compound, is a bespoke building block designed for utility in library synthesis. The C2-bromo position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents.[2] The C3-cyclohexyl group provides steric bulk and lipophilicity, which can be crucial for modulating protein-ligand interactions. Finally, the C6-tert-butyl carboxylate offers a site for modification or can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
Overall Synthetic Strategy
The synthesis of this highly substituted indole is not a trivial one-pot reaction but rather a strategic sequence of protection, functionalization, and deprotection steps. The chosen pathway is designed to control regioselectivity, particularly for the key alkylation and bromination steps. The C3 position of the indole ring is the most nucleophilic and kinetically favored site for electrophilic attack.[3] Therefore, direct bromination of the indole core would likely result in undesired C3 substitution. Our strategy circumvents this by first installing the C3-cyclohexyl group, which then acts as a blocking group, directing subsequent bromination to the C2 position.
The overall workflow is depicted below. It begins with the commercially available indole-6-carboxylic acid, proceeds through esterification and a protective N-Boc strategy to facilitate clean C3-alkylation, and concludes with deprotection and regioselective C2-bromination.
Figure 1: Proposed synthetic workflow for the target compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Indole-6-carboxylic acid | ≥98% | Commercial |
| tert-Butanol (t-BuOH) | Anhydrous | Commercial |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) | ≥98% | Commercial |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercial |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥98% | Commercial |
| Dichloromethane (DCM) | Anhydrous | Commercial |
| Cyclohexene | 99% | Commercial |
| Trifluoroacetic acid (TFA) | ≥99% | Commercial |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial |
| Acetonitrile (MeCN) | Anhydrous | Commercial |
| Diethyl ether (Et₂O) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Laboratory Prepared |
| Brine | ACS Grade | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Step 1: Synthesis of tert-Butyl 1H-indole-6-carboxylate
Rationale: The first step is the protection of the carboxylic acid as a tert-butyl ester. This group is sterically hindering and stable to many reaction conditions but can be removed later under acidic conditions if necessary. Direct esterification using tert-butanol is facilitated by coupling agents EDCI and DMAP.
Protocol:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-carboxylic acid (1.0 eq), tert-butanol (3.0 eq), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Add 4-dimethylaminopyridine (DMAP, 0.1 eq) followed by the slow, portion-wise addition of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford tert-Butyl 1H-indole-6-carboxylate as a solid.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-tert-butyl 1H-indole-6-carboxylate
Rationale: The indole N-H proton is acidic and can interfere with subsequent electrophilic reactions. Protection with a tert-butoxycarbonyl (Boc) group is a standard procedure that increases the stability of the indole ring and can influence the regioselectivity of further reactions.[4]
Protocol:
-
Dissolve tert-Butyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous DCM in a dry round-bottom flask.
-
Add DMAP (0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product, 1-(tert-butoxycarbonyl)-tert-butyl 1H-indole-6-carboxylate , is often of sufficient purity for the next step. If necessary, it can be purified by a quick filtration through a silica plug, eluting with ethyl acetate/hexanes.
Step 3: Friedel-Crafts Alkylation for tert-Butyl 1-(tert-butoxycarbonyl)-3-cyclohexyl-1H-indole-6-carboxylate
Rationale: This is the key C-C bond-forming step. A Friedel-Crafts-type alkylation introduces the cyclohexyl group at the electron-rich C3 position. The N-Boc group helps to moderate the reactivity of the indole and prevent polymerization. Using cyclohexene with a strong protic acid like trifluoroacetic acid (TFA) generates a cyclohexyl cation in situ, which acts as the electrophile.
Protocol:
-
Dissolve the N-Boc protected indole from Step 2 (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add cyclohexene (2.0 eq) to the solution.
-
Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise via a syringe. A color change is typically observed.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-Butyl 1-(tert-butoxycarbonyl)-3-cyclohexyl-1H-indole-6-carboxylate .
Step 4: N-Deprotection to Yield tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate
Rationale: The N-Boc group must be removed to restore the N-H moiety as specified in the target molecule's name (1H-indole). This is readily achieved under acidic conditions using TFA, which cleaves the carbamate without affecting the tert-butyl ester under controlled conditions.
Protocol:
-
Dissolve the product from Step 3 (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5.0-10.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until gas evolution ceases, followed by a brine wash.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate , which can be used directly in the next step.
Step 5: Regioselective C2-Bromination
Rationale: With the C3 position now blocked by the bulky cyclohexyl group, electrophilic bromination is directed to the next most activated position, C2. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine for this transformation.[5] The reaction is typically fast and clean.
Protocol:
-
Dissolve the deprotected indole from Step 4 (1.0 eq) in acetonitrile (MeCN) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 30-60 minutes. Monitor closely by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the final product, This compound .
Figure 2: Detailed workflow for the final C2-bromination step.
Data Summary & Characterization
The final product and key intermediates should be characterized using standard analytical techniques to confirm their structure and purity.
| Compound | Expected Yield Range (%) | Analytical Techniques |
| tert-Butyl 1H-indole-6-carboxylate | 75-85 | ¹H NMR, ¹³C NMR, LC-MS |
| 1-(Boc)-tert-butyl 1H-indole-6-carboxylate | 90-98 | ¹H NMR, LC-MS |
| 1-(Boc)-tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate | 60-75 | ¹H NMR, ¹³C NMR, LC-MS |
| tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate | 85-95 | ¹H NMR, LC-MS |
| Final Product | 70-85 | ¹H NMR, ¹³C NMR, HRMS |
Expected ¹H NMR for Final Product (CDCl₃, 400 MHz): δ ~8.1 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~2.8 (m, 1H, cyclohexyl-CH), ~1.9-1.2 (m, 10H, cyclohexyl-CH₂), 1.6 (s, 9H, t-Butyl). The NH proton will appear as a broad singlet, typically > 8.0 ppm.
Safety and Handling
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid exposure to light and moisture.
-
Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Always handle in a chemical fume hood with acid-resistant gloves and a face shield.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Standard laboratory PPE should be worn at all times.
References
-
Sun, L., Zhang, X., Li, Z., Ma, J., Zeng, Z., & Jiang, H. (2018). A Versatile C-H Halogenation Strategy for Indole Derivatives under Electrochemical Catalyst- and Oxidant-free Condition. European Journal of Organic Chemistry, 2018(35), 4949–4952. Available at: [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]
-
Murphy, K. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, Article 19. Available at: [Link]
-
Hino, T., & Nakagawa, M. (1979). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 12(1), 1-1. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Available at: [Link]
Sources
Harnessing the Suzuki-Miyaura Cross-Coupling for the Advanced Functionalization of Indole Scaffolds: A Protocol Using tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
An Application Guide for Medicinal Chemists
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[3][4] The functionalization of the indole ring system is therefore a critical endeavor, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutics for oncology, neurodegenerative disorders, and infectious diseases.[2][5]
Among the myriad of chemical transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for its reliability, functional group tolerance, and broad applicability in forging carbon-carbon bonds.[6][7] First reported by Akira Suzuki in 1979, this reaction, which earned a share of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[6]
This application note provides a comprehensive guide for researchers on the strategic use of the Suzuki-Miyaura reaction to functionalize the C-2 position of a highly substituted indole, specifically tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate . We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer expert insights into optimization and troubleshooting.
The Substrate: A Platform for Diversity
The selected substrate, This compound , is an advanced intermediate designed for diversity-oriented synthesis. Its key features include:
-
C-2 Bromo Handle: The bromine atom at the 2-position of the indole is the primary reactive site for the Suzuki-Miyaura coupling. The C-Br bond is sufficiently reactive to undergo oxidative addition to the Palladium(0) catalyst, initiating the catalytic cycle.[8]
-
C-3 Cyclohexyl Group: This bulky, lipophilic group provides a three-dimensional structural element, often crucial for enhancing binding affinity and modulating pharmacokinetic properties.
-
C-6 tert-Butyl Carboxylate Group: This ester functionality serves as a versatile synthetic handle for further modification or can act as a bioisostere for other functional groups, influencing the electronic properties and potential interactions of the final molecule.
-
Unprotected N-H: The presence of a free N-H group on the indole ring presents a specific challenge. Under basic reaction conditions, this acidic proton can be deprotonated, potentially altering the electronic nature of the substrate or interacting with the catalyst.[9] However, successful couplings on N-H free indoles are well-documented and highly desirable as they avoid additional protection/deprotection steps.[9]
The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction
Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][10]
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the indole substrate. This is often the rate-determining step and results in a square-planar Pd(II) complex.[8]
-
Transmetalation: In this step, the organic moiety from the organoboron species (e.g., a boronic acid) is transferred to the palladium center. This process requires activation by a base, which forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), facilitating the exchange of the halide ligand on the palladium complex.[11]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and eliminating from the metal center to form the new C-C bond. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >95% | In-house/Custom | The limiting reagent. |
| Arylboronic Acid | >98% | Commercial | e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% | Commercial | Air-sensitive. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Commercial | Finely powdered base is preferred for better solubility/reactivity. |
| 1,4-Dioxane | Anhydrous | Commercial | Use a freshly opened bottle or solvent from a purification system. |
| Deionized Water | N/A | In-house | Must be degassed before use. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
4.2 Equipment
-
Round-bottom flask or reaction vial suitable for heating
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
TLC plates (e.g., Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glassware for work-up (separatory funnel, beakers, etc.)
-
Column chromatography setup
4.3 Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling of the boronic acid.[10]
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane and degassed deionized water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent). Water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[10]
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The reaction may be heterogeneous, so good mixing is essential.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically to check for the consumption of the starting material. A typical reaction time is 4-16 hours.
-
-
Work-up:
-
Once the reaction is complete (or no further progress is observed), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue is typically a dark oil or solid. Purify the product by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes. The exact polarity will depend on the nature of the coupled R' group.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).
-
Optimization and Troubleshooting: A Scientist's Guide
Even a robust reaction like the Suzuki-Miyaura coupling can require optimization. Below is a logical workflow for troubleshooting common issues.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Containing Metal Complexes and Their Medicinal Applications | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling for the Synthesis of N-Aryl Indole Derivatives
Topic: Buchwald-Hartwig Amination of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction: Navigating the Challenges of Sterically Hindered Indole Amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development provided a milder and more versatile alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2]
This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of a challenging substrate: this compound. The indole core is a privileged scaffold in medicinal chemistry, and its functionalization is of paramount importance in drug discovery.[4] The target substrate presents several challenges:
-
Steric Hindrance: The bulky tert-butyl ester and the adjacent cyclohexyl group at the 3-position create significant steric congestion around the reactive C-Br bond at the 2-position.
-
Electron-Rich Heterocycle: The indole nucleus is an electron-rich aromatic system, which can influence the kinetics of the catalytic cycle.
-
Potential for Side Reactions: The presence of the indole N-H proton and the ester functionality requires careful selection of the base to avoid unwanted side reactions.[1]
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the rationale behind the choice of reagents and conditions, ensuring a robust and reproducible reaction.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a finely tuned palladium-based catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimization. The cycle is broadly accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of the indole substrate. This step is often rate-limiting and is highly sensitive to the steric and electronic properties of both the aryl halide and the phosphine ligand. Bulky, electron-rich ligands are known to accelerate this step.[2]
-
Amine Coordination and Deprotonation: The resulting Pd(II) complex coordinates with the incoming amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or products.[3][6][7]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] Reductive elimination is often facilitated by sterically demanding ligands.[2]
Visualizing the Catalytic Cycle
The following diagram illustrates the key transformations within the Buchwald-Hartwig amination catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is optimized for the coupling of the title compound with a generic secondary amine (e.g., morpholine) as a model system. Adjustments may be necessary for other amines.
Reagent and Solvent Selection: A Justified Approach
The selection of each component is critical for overcoming the steric and electronic challenges of the substrate.
| Component | Recommended Reagent | Rationale |
| Palladium Precatalyst | [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable and commonly used air-stable Pd(0) source.[6] Alternatively, modern pre-catalysts can offer higher activity. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich biarylphosphine ligand designed by the Buchwald group. Its steric bulk promotes the formation of the active monoligated palladium species, accelerating both oxidative addition and reductive elimination, which is crucial for hindered substrates.[2][3] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base widely used in Buchwald-Hartwig aminations.[6] Its strength is sufficient to deprotonate the amine-palladium complex. Weaker bases like K₂CO₃ or K₃PO₄ may lead to slower reaction rates.[1] Care must be taken as the substrate's ester group can be sensitive to strong bases.[1] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or moderately polar solvents are standard.[6][8] They have good solubility for the organic components and are relatively inert. Toluene is often favored as it can help mitigate potential inhibition by halide salts.[5] Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Amine | Secondary Amine (e.g., Morpholine) | The protocol is described for a secondary amine. Primary amines can also be used, but reaction conditions might require re-optimization.[2] |
Step-by-Step Procedure
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are air- and moisture-sensitive.
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Add the secondary amine (e.g., morpholine, 1.2 equiv) via syringe.
-
Add the anhydrous, deoxygenated solvent (e.g., Toluene, to achieve a concentration of ~0.1 M with respect to the indole substrate) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously.
-
Heat the mixture to the desired temperature (typically 80-110 °C) in a preheated oil bath. The optimal temperature may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh bottle of catalyst and ligand. Consider using a more robust pre-catalyst.[9] |
| Insufficient temperature | Gradually increase the reaction temperature in 10 °C increments. | |
| Incorrect base | The base may not be strong enough. If using a carbonate or phosphate base, consider switching to an alkoxide like NaOtBu.[6] | |
| Dehalogenation of Starting Material | β-hydride elimination from the amido complex | This side reaction can compete with reductive elimination.[2] Using a bulkier ligand like XPhos can often suppress this pathway. |
| Hydrolysis of tert-butyl ester | Base is too strong or reaction time is too long | Consider a weaker base like K₃PO₄, although this may require higher temperatures or longer reaction times.[6] Minimize reaction time once the starting material is consumed. |
| Poor Solubility of Reagents | Improper solvent choice | If reagents are not fully dissolved, the reaction can be slow or incomplete. Consider a co-solvent system or a more polar aprotic solvent like dioxane.[6][8] |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet feasible transformation. Success relies on the careful selection of a sterically demanding phosphine ligand, an appropriate base, and rigorous adherence to anhydrous and anaerobic conditions. The protocol provided herein serves as a robust starting point for the synthesis of a variety of N-aryl indole derivatives, which are of significant interest in the field of drug discovery. By understanding the mechanistic underpinnings and potential pitfalls, researchers can effectively apply this powerful C-N bond-forming reaction to accelerate their research programs.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2007). Organic Process Research & Development. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2014). The Journal of Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of Key Carboxylate Positions in Medicinal Chemistry
Introduction: The Strategic Importance of the Carboxylic Acid Moiety in Drug Design
The carboxylic acid functional group is a cornerstone in the landscape of medicinal chemistry, integral to the pharmacophores of a vast array of therapeutic agents. Its prevalence is underscored by the fact that over 450 drugs marketed worldwide contain this moiety, including widely used nonsteroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticoagulants.[1] The significance of the carboxylate group stems from its ability to engage in strong electrostatic and hydrogen bond interactions with biological targets, a consequence of its acidic nature.[1][2] This functional group can also enhance the aqueous solubility of a drug candidate. However, the very properties that make it a valuable pharmacophoric element can also present significant challenges in drug development, such as metabolic instability, potential toxicity, and limited ability to cross biological membranes.[1]
This guide provides an in-depth exploration of the derivatization strategies for key carboxylate positions in prominent medicinal chemistry scaffolds. While the term "6-carboxylate" can be ambiguous depending on the core structure, this document will focus on the most strategically important carboxylate modifications in two major classes of antibacterial agents: the 3-carboxylate of quinolones and the 4-carboxylate of β-lactams (penicillins and cephalosporins) , alongside the critical derivatization of the 6-amino and 7-amino side chains in the latter. We will delve into the rationale behind these modifications, provide detailed experimental protocols, and discuss the impact of these derivatizations on biological activity.
I. Derivatization of the 3-Carboxylate Position in Quinolone Antibiotics
The quinolone scaffold is a critical class of synthetic broad-spectrum antibiotics, with nalidixic acid being its prototype.[3] A key structural feature of quinolones is the carboxylic acid at the 3-position, which, along with the 4-keto group, is essential for their antibacterial activity by inhibiting bacterial DNA gyrase. While modifications at the C-6 (often a fluorine atom) and C-7 positions have been extensively explored to enhance potency and spectrum, derivatization of the 3-carboxylate group can be a valuable strategy to modulate pharmacokinetic properties, such as creating prodrugs to improve bioavailability.[4][5][6]
A. Strategic Rationale for 3-Carboxylate Derivatization
-
Prodrug Strategies: Esterification of the 3-carboxylate can mask the polar carboxylic acid group, increasing lipophilicity and facilitating absorption. These esters are designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid.
-
Modulation of Physicochemical Properties: Conversion to amides or other functional groups can alter solubility, plasma protein binding, and tissue distribution.
-
Exploration of Novel Interactions: While generally considered essential, subtle modifications can explore new binding interactions within the target enzyme or overcome certain resistance mechanisms.
B. Key Derivatization Strategies and Protocols
Esterification is a common method to create prodrugs of quinolones. The Fischer esterification is a classic and cost-effective method, particularly for large-scale synthesis.[7][8]
Protocol: Fischer Esterification of a 3-Carboxyquinolone
This protocol describes a general procedure for the synthesis of a methyl ester of a generic 3-carboxyquinolone.
Materials:
-
3-Carboxyquinolone starting material
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the 3-carboxyquinolone (1 equivalent) in anhydrous methanol (serving as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious of CO2 evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure ester derivative.
Diagram: Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification of 3-Carboxyquinolones.
The formation of amides from the 3-carboxylate is another important derivatization. This requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol outlines a general procedure for the synthesis of an amide derivative from a 3-carboxyquinolone and a primary or secondary amine.
Materials:
-
3-Carboxyquinolone starting material
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the 3-carboxyquinolone (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 equivalents) in the same anhydrous solvent.
-
Add the amine solution and a base such as DIPEA or TEA (2-3 equivalents) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide derivative.
Table: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive | Key Features |
| EDC | Carbodiimide | HOBt, HOAt | Water-soluble byproducts, mild conditions. |
| DCC | Carbodiimide | HOBt, DMAP | Insoluble urea byproduct, good for solution-phase. |
| HATU | Aminium salt | - | Fast reaction rates, low racemization.[9] |
| BOP | Phosphonium salt | - | Effective for hindered substrates. |
| CDI | Imidazolide | - | Simple workup, but can be slow. |
II. Derivatization of Penicillins and Cephalosporins: A Tale of Two Positions
The β-lactam antibiotics, including penicillins and cephalosporins, are characterized by a fused ring system containing a carboxylic acid at the 4-position. This carboxylate group is crucial for binding to penicillin-binding proteins (PBPs) and is generally conserved.[10] The primary sites for derivatization are the amino groups at the 6-position of the penicillin core (6-aminopenicillanic acid, 6-APA) and the 7-position of the cephalosporin core (7-aminocephalosporanic acid, 7-ACA).[11][12] These modifications have led to the development of a vast number of semi-synthetic β-lactam antibiotics with improved properties.
A. Strategic Rationale for Derivatization
-
Modification of the 6-Amino and 7-Amino Side Chains: This is the most common strategy to broaden the antibacterial spectrum, improve stability against β-lactamases, and enhance pharmacokinetic profiles.
-
Derivatization of the 4-Carboxylate Group: While less common, this approach is explored to create prodrugs or to investigate novel interactions with the target enzymes. Bioisosteric replacement of the carboxylate can also be a strategy to overcome liabilities associated with this functional group.[13]
B. Key Derivatization Strategies and Protocols
The acylation of the 6-amino group of 6-APA with various acyl chlorides or activated carboxylic acids is the cornerstone of semi-synthetic penicillin production.
Protocol: Acylation of 6-APA with an Acyl Chloride
This protocol describes a general procedure for the synthesis of a semi-synthetic penicillin from 6-APA and an acyl chloride.
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
Acyl chloride
-
Sodium bicarbonate or another suitable base
-
Acetone and water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Suspend 6-APA (1 equivalent) in a mixture of acetone and water.
-
Cool the suspension in an ice bath.
-
Add a solution of sodium bicarbonate (2 equivalents) in water to dissolve the 6-APA.
-
Add a solution of the acyl chloride (1.1 equivalents) in acetone dropwise to the cooled 6-APA solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture in the ice bath for 1-2 hours and then at room temperature for another 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the semi-synthetic penicillin.
Diagram: Derivatization Strategy for Penicillins and Cephalosporins
Sources
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- 2. mdpi.com [mdpi.com]
- 3. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Studies at the ionizable position of cephalosporins and penicillins: hydroxamates as substitutes for the traditional carboxylate group - PubMed [pubmed.ncbi.nlm.nih.gov]
Using tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate as an intermediate for kinase inhibitors
Application Note & Protocol Guide
Topic: Leveraging tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate as a Core Intermediate for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently serving as the foundational structure for potent kinase inhibitors due to its ability to mimic the adenine hinge-binding region of ATP.[1][3] This guide provides an in-depth technical overview and detailed protocols for utilizing This compound , a highly versatile and strategically functionalized intermediate, for the development of next-generation kinase inhibitors. We will explore its chemical properties, key synthetic transformations, and the underlying principles of structure-activity relationship (SAR) that guide the design of potent and selective therapeutic agents.
The Strategic Value of the Indole Scaffold in Kinase Inhibition
The success of kinase inhibitors in clinical settings is a testament to the power of targeted therapy.[2] The design of these inhibitors often begins with the selection of a core molecular framework, or scaffold, that can effectively anchor the molecule within the ATP-binding pocket of the target kinase.[4][5]
-
A Privileged Framework: The indole scaffold has proven to be exceptionally effective in this role.[1] Its planar, bicyclic structure and hydrogen-bonding capabilities allow it to form key interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is crucial for competitive inhibition.[3]
-
Vectors for Optimization: A well-designed intermediate like this compound provides multiple vectors for chemical modification. This allows for "scaffold hopping" or derivatization strategies aimed at improving potency, selectivity, and pharmacokinetic properties.[4][6] The strategic placement of the bromine atom, the cyclohexyl group, and the carboxylate ester on the indole core provides a robust platform for generating diverse chemical libraries.
Profile of the Intermediate: this compound
To effectively utilize this intermediate, it is essential to understand the role of each functional group.
-
Structure and Key Features:
-
2-Bromo Group: This is the primary reactive handle for introducing structural diversity. The carbon-bromine bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions.
-
3-Cyclohexyl Group: This bulky, lipophilic group occupies the C3 position. Its presence provides steric hindrance that can influence the conformation of substituents introduced at the C2 position. This is a critical factor in tuning the inhibitor's binding affinity and selectivity for the target kinase.
-
6-Carboxylate Ester: The tert-butyl ester at the C6 position serves two purposes. Firstly, it acts as a protecting group for the carboxylic acid, which can be deprotected in a later step to provide a handle for attaching other moieties or to serve as a key interacting group. Secondly, its electronic properties can influence the reactivity of the indole ring.
-
1H-Indole (N-H): The indole nitrogen provides a crucial hydrogen bond donor site for interaction with the kinase hinge region.
-
-
Safety and Handling:
-
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[8][9]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9][10] In case of contact, rinse the affected area thoroughly with water.[10]
-
Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8]
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
-
Core Synthetic Methodologies: Building Kinase Inhibitors
The true power of this intermediate lies in its suitability for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.[11][12]
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the premier method for installing new aryl or heteroaryl moieties at the C2 position, which often form critical interactions within the ATP-binding site.[3][13]
Causality of Protocol Choices: The reaction mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with an activated boronic acid, and reductive elimination to form the product.[14] The choice of ligand is critical to stabilize the palladium catalyst, while the base is required to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 0.10 eq.).
-
Solvent Addition & Degassing: Add a suitable solvent mixture (e.g., 1,4-dioxane/water or DME/water). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the C2-arylated indole derivative.[16]
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amino group at C2 can provide a key hydrogen bond donor/acceptor site, significantly enhancing binding affinity.[3] The Buchwald-Hartwig amination is the premier method for this transformation.[17]
Causality of Protocol Choices: Similar to the Suzuki coupling, this reaction proceeds via an oxidative addition/reductive elimination cycle.[11] The base in this reaction is critical for deprotonating the amine, allowing it to coordinate to the palladium center before reductive elimination occurs to form the C-N bond.[12] The choice of a bulky, electron-rich phosphine ligand is often essential for promoting the reductive elimination step, which can be challenging for electron-rich anilines or heteroarylamines.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In an oven-dried vial under an inert atmosphere (e.g., in a glovebox), combine this compound (1.0 eq.), the desired primary or secondary amine (1.1-1.5 eq.), a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.5-2.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., BINAP or DavePhos, 0.04 eq.).
-
Solvent Addition: Add a dry, aprotic solvent such as toluene or THF.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via silica gel chromatography to obtain the desired 2-aminoindole product.
Caption: Workflow for Buchwald-Hartwig Amination.
Case Study: Multi-Step Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of the intermediate, we propose a synthetic route to a hypothetical inhibitor targeting a generic tyrosine kinase. This pathway combines a Suzuki coupling with subsequent modification of the C6-ester.
Caption: Synthetic pathway to a hypothetical kinase inhibitor.
Step 1: Suzuki Coupling. As per the protocol in section 3.1, the intermediate is coupled with 4-(4-methylpiperazin-1-yl)phenylboronic acid to install a common solubilizing group found in many kinase inhibitors.
Step 2: Ester Deprotection and Amidation.
-
Deprotection: The tert-butyl ester of Product A is cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the free carboxylic acid.
-
Amidation: The resulting acid is coupled with a primary amine (e.g., cyclopropylamine) using a standard peptide coupling reagent like HATU or EDC/HOBt to form the final amide product. This amide can serve as another critical hydrogen-bonding moiety.
Data Summary for Case Study
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | Suzuki Coupling | 4-(4-methylpiperazin-1-yl)phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 75-90% |
| 2a | Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25 | >95% |
| 2b | Amidation | Cyclopropylamine, HATU, DIPEA | Dimethylformamide (DMF) | 25 | 70-85% |
Guiding Principles for Structure-Activity Relationship (SAR) Studies
This intermediate is an excellent starting point for building a focused library to probe the SAR of a new inhibitor class.[1][18]
Caption: Key pharmacophoric sites for SAR exploration.
-
C2 Position (R1): This is the most critical position for optimization. By varying the aryl or heteroaryl group introduced via Suzuki coupling, or the amine introduced via Buchwald-Hartwig amination, one can directly probe the interactions with the kinase active site. Computational docking studies can provide valuable insights into the ideal size, shape, and electronic properties of the R1 group.[19]
-
C6 Position (R2): After deprotection, the carboxylic acid at C6 can be converted into a small library of amides or esters. This position often points towards the solvent-exposed region of the ATP pocket, making it an ideal site to attach groups that improve solubility or other drug-like properties without disrupting core binding interactions.
-
C3-Cyclohexyl Group: While not typically modified, the presence of this group is itself an important SAR feature. It helps to create a specific three-dimensional shape for the inhibitor, potentially preventing binding to off-target kinases and thus improving selectivity.[18]
Conclusion
This compound is a high-value, strategically designed intermediate for the synthesis of novel kinase inhibitors. Its pre-installed functional handles allow for the rapid and efficient exploration of chemical space at key positions known to influence inhibitor potency and selectivity. By employing robust and well-understood synthetic methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can leverage this scaffold to accelerate the discovery and development of next-generation targeted therapeutics.
References
-
Mishra, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. Retrieved from [Link]
-
Cohen, P., & Tcherpakov, M. (2009). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Allam, H. K., et al. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... ResearchGate. Retrieved from [Link]
-
Melnyk, P., et al. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Retrieved from [Link]
-
Chan, E., et al. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
bioRxiv. (2023, March 20). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
MDPI. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Retrieved from [Link]
-
(n.d.). MSDS of tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
(2024, March 29). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
(n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
(n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
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A Step-by-Step Guide to the Purification of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate via Column Chromatography
An Application Note for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing new therapeutic agents. Indole derivatives, in particular, represent a privileged scaffold due to their prevalence in biologically active natural products and pharmaceuticals. The compound tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a complex, substituted indole with potential applications in medicinal chemistry. Its precise substitution pattern, featuring a bulky cyclohexyl group, a bromine atom, and a tert-butyl ester, necessitates a carefully optimized purification strategy to isolate the target molecule from synthetic byproducts and starting materials.
This application note provides a comprehensive, step-by-step guide for the purification of this specific indole derivative using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying scientific rationale for each step. This ensures adaptability and a deeper understanding of the purification process, which is critical for achieving high purity and yield.
Understanding the Molecule: A Chemist's Perspective
Before embarking on any purification, a thorough analysis of the target molecule's structure is paramount. The key functional groups and substituents of this compound dictate its polarity and, consequently, its behavior on a silica gel stationary phase.
-
Indole Core: The indole ring system is moderately polar.
-
Tert-butyl Ester: The ester group introduces polarity, but the bulky tert-butyl group can shield this polarity to some extent.
-
Cyclohexyl Group: This large, aliphatic substituent is non-polar and will significantly decrease the overall polarity of the molecule.
-
Bromine Atom: The bromo-substituent adds to the molecular weight and introduces a degree of polarizability, but its effect on polarity is less pronounced than the other groups.
Overall, the molecule is expected to be of low to moderate polarity , making it an ideal candidate for normal-phase chromatography on silica gel with a non-polar mobile phase, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the target molecule may not be readily available, the precautionary principles for handling similar brominated heterocyclic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all operations, especially the handling of solvents and the dry compound, inside a certified chemical fume hood to avoid inhalation of dust or vapors[1].
-
Waste Disposal: Dispose of all chemical waste, including solvents and used silica gel, in accordance with institutional and local regulations.
Part 1: Method Development with Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal mobile phase for column chromatography. It is a rapid, small-scale experiment that predicts the separation that will be achieved on a larger column.
Protocol for TLC Analysis
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1%[2].
-
Spot the TLC Plate: Using a microcapillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate[2].
-
Develop the Chromatogram: Place the spotted TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.
-
Visualize the Spots: Once the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (254 nm)[3]. If the compounds are not UV-active, staining with a potassium permanganate solution can be effective[3].
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
Choosing the Optimal Mobile Phase
The goal is to find a solvent system that provides an Rf value of 0.25-0.35 for the target compound. This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Observed Rf (Hypothetical) | Interpretation & Next Step |
| 95:5 | ~0.1 | The compound is too strongly adsorbed to the silica. Increase the polarity of the mobile phase. |
| 90:10 | ~0.3 | Optimal. The compound moves a suitable distance up the plate. This is a good starting point for the column. |
| 80:20 | ~0.6 | The compound is too soluble in the mobile phase. Decrease the polarity. |
Expert Tip: It is crucial to ensure that the impurities in the crude mixture have different Rf values from the product. Ideally, the product spot should be well-resolved from any other spots on the TLC plate.
Part 2: Step-by-Step Column Chromatography Protocol
Once the optimal mobile phase has been determined via TLC, the large-scale purification can be performed.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)[4]
-
Mobile phase (e.g., 90:10 Hexane:Ethyl Acetate)
-
Crude this compound
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
Workflow Diagram
Caption: Workflow for column chromatography purification.
Detailed Protocol
-
Column Preparation:
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase (90:10 hexane:ethyl acetate). The consistency should be like a milkshake, not too thick.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column to ensure even packing and remove air bubbles. Add more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene.
-
Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.
-
Carefully add the concentrated sample or the dry-loaded silica to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
Maintain a constant flow rate. A gentle pressure can be applied to the top of the column (flash chromatography) to speed up the process[5].
-
-
Monitoring the Separation:
-
Periodically, collect a small sample from the eluting fractions and spot them on a TLC plate.
-
Run the TLC plate to identify which fractions contain the purified product.
-
Fractions containing only the spot corresponding to the product's Rf value are considered pure.
-
-
Isolation of the Purified Compound:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The remaining solid or oil is the purified this compound.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution might be necessary. |
| Column was poorly packed. | Ensure the silica gel is packed evenly without any cracks or air bubbles. | |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., from 10% to 15% ethyl acetate in hexane). |
| Compound runs as a streak | Sample was overloaded on the column. | Use a larger column or reduce the amount of crude material. |
| The compound is not very soluble in the mobile phase. | Consider a different solvent system. |
Conclusion
The purification of this compound by column chromatography is a highly effective method for achieving high levels of purity. The success of this technique hinges on a systematic approach, beginning with method development using TLC to identify the optimal mobile phase. By understanding the chemical properties of the target molecule and following a meticulous protocol, researchers can confidently isolate this and other similar complex indole derivatives, paving the way for their subsequent use in biological assays and further synthetic transformations.
References
- Vertex AI Search. (n.d.). Supporting Information.
- ThermoFisher Scientific. (2023, February 20). tert-Butyl 6-bromo-1H-indole-1-carboxylate.
-
PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate. Retrieved January 24, 2026, from [Link]
-
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Application Note: A Robust LC-MS/MS Method for Real-Time Monitoring of Indole Derivative Synthesis
Abstract
The synthesis of indole derivatives is a cornerstone of modern medicinal chemistry, yielding compounds with a vast spectrum of biological activities.[1] Precise control and monitoring of these synthetic reactions are paramount to optimizing yield, minimizing impurities, and ensuring the timely progression of drug discovery pipelines. This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the real-time monitoring of indole derivative synthesis. The described protocol offers high sensitivity and selectivity, enabling the simultaneous tracking of reactants, intermediates, and final products.[2][3] We delve into the rationale behind key experimental parameters, provide a step-by-step protocol, and address common analytical challenges such as matrix effects and in-source fragmentation to ensure data integrity and reproducibility.
Introduction: The Critical Need for Reaction Monitoring
Indole-containing scaffolds are prevalent in a multitude of pharmaceuticals and bioactive natural products.[4] The synthesis of these complex molecules often involves multi-step reactions where the formation of intermediates and byproducts can significantly impact the purity and yield of the final compound.[1] Traditional monitoring techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can lack the sensitivity and specificity required to resolve co-eluting species or identify low-abundance intermediates.
LC-MS/MS has emerged as a powerful tool for reaction monitoring due to its exceptional sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for the identification of unknown species.[2][5] By providing a near-instantaneous snapshot of the reaction mixture's composition, LC-MS/MS empowers chemists to make informed decisions regarding reaction endpoints, quenching procedures, and subsequent purification strategies. This ultimately accelerates the drug development process by reducing the time and resources spent on suboptimal synthetic routes.
The Power of LC-MS/MS in Chemical Synthesis
The coupling of liquid chromatography with tandem mass spectrometry provides a dual-layered analytical approach. The LC system separates the components of the reaction mixture based on their physicochemical properties, while the MS/MS detector provides highly specific and sensitive detection based on the mass-to-charge ratio (m/z) of the individual molecules and their fragmentation patterns.[2] This combination is particularly advantageous for complex reaction mixtures containing structurally similar indole derivatives.
The Principle of Electrospray Ionization (ESI)
For the analysis of indole derivatives, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique.[6] ESI generates ions from analytes in solution with minimal fragmentation, preserving the molecular integrity of the compounds of interest.[6][7] This is crucial for accurately determining the molecular weights of reactants, intermediates, and products. The process involves applying a high voltage to a liquid passing through a capillary, which disperses it into a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
Experimental Protocol: A Validated Approach
This section details a comprehensive, step-by-step protocol for monitoring the synthesis of a generic indole derivative. The parameters provided should be considered a starting point and may require optimization for specific reaction conditions and target molecules.
Sample Preparation: Quenching and Dilution
The primary goal of sample preparation is to halt the chemical reaction at a specific time point and prepare the sample for LC-MS/MS analysis.
Protocol:
-
Aliquoting: At designated time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a large volume of a suitable cold solvent (e.g., 990 µL of ice-cold acetonitrile). This rapid dilution and temperature drop effectively stops the reaction.
-
Protein Precipitation (if applicable): For reactions in biological matrices, the quenching step with acetonitrile also serves to precipitate proteins that can interfere with the analysis.[8][9]
-
Centrifugation: Centrifuge the quenched sample at high speed (e.g., 13,000 rpm for 10 minutes) to pellet any precipitated material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
Causality: The choice of quenching solvent is critical. Acetonitrile is often preferred as it is aprotic and compatible with reversed-phase chromatography. The dilution factor should be sufficient to bring the analyte concentrations within the linear range of the instrument.[10]
Liquid Chromatography: Separating the Components
The chromatographic separation is essential to resolve the various components of the reaction mixture before they enter the mass spectrometer, thereby minimizing ion suppression.[11]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 columns provide excellent retention and separation for a wide range of organic molecules, including indole derivatives. The smaller particle size enhances resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analytes in positive ion mode, enhancing ESI efficiency.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for indole derivatives. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution is necessary to effectively separate compounds with a range of polarities, from polar starting materials to more nonpolar products. |
| Flow Rate | 0.4 mL/min | This flow rate is compatible with standard 2.1 mm ID columns and ESI-MS interfaces. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better separation. |
| Injection Volume | 2 µL | A small injection volume minimizes the risk of column overloading and peak distortion. |
Mass Spectrometry: Detection and Identification
The mass spectrometer is set up to monitor for the expected masses of the starting materials, key intermediates, and the final product.
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Indole derivatives typically contain nitrogen atoms that are readily protonated in the presence of an acidic mobile phase. |
| Scan Mode | Full Scan (m/z 100-1000) and/or Multiple Reaction Monitoring (MRM) | Full scan is used for initial method development and to identify unknown intermediates. MRM provides superior sensitivity and selectivity for quantitative analysis of known compounds.[8][12] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Gas Temperature | 325 °C | Facilitates solvent evaporation from the ESI droplets. |
| Gas Flow | 8 L/min | Assists in desolvation. |
| Nebulizer Pressure | 45 psi | Controls the formation of the aerosol. |
MRM Transitions: For quantitative analysis, specific precursor-to-product ion transitions should be determined for each compound of interest by infusing a standard of the pure substance. For example, for indole itself, a common transition is m/z 118.1 → 91.1.[8][12]
Data Analysis and Interpretation: From Raw Data to Reaction Kinetics
The output from the LC-MS/MS is a series of chromatograms, each corresponding to a specific m/z value. By integrating the peak areas of the reactants and products at each time point, a reaction progress curve can be generated.
Identifying Your Compounds
-
Expected Masses: The primary identification is based on the detection of the expected protonated molecule [M+H]⁺.[6]
-
Adduct Formation: Be aware of common adducts that can form in the ESI source, such as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[6][13] These are typically observed at m/z values of +22.99 and +39.10 relative to the protonated molecule, respectively.
-
Fragmentation: Tandem MS (MS/MS) can be used to confirm the identity of a compound by comparing its fragmentation pattern to that of a known standard or to predicted fragmentation pathways. For instance, for indole-3-acetic acid, a characteristic fragmentation is the loss of the carboxylic acid group, resulting in a quinolinium ion at m/z 130.0.[14]
Workflow for Reaction Monitoring
Caption: Workflow for LC-MS based reaction monitoring.
Troubleshooting Common Challenges
A self-validating system requires an understanding of potential pitfalls and how to address them.
Matrix Effects
The reaction mixture itself can be a complex matrix, containing catalysts, reagents, and byproducts that can interfere with the ionization of the analytes of interest, a phenomenon known as the matrix effect.[11][15][16] This can lead to either ion suppression or enhancement, affecting the accuracy of quantitative measurements.[17]
Mitigation Strategies:
-
Chromatographic Separation: Ensure baseline separation of the analytes from any interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of interfering species.
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
In-Source Fragmentation
Even with soft ionization techniques like ESI, some fragmentation can occur in the ion source, known as in-source fragmentation.[7][18][19] This can complicate data interpretation by generating fragments that could be mistaken for other compounds in the reaction mixture.[7][20]
Mitigation Strategies:
-
Optimize Cone Voltage: The cone voltage (or fragmentor voltage) can be optimized to minimize fragmentation while maintaining good sensitivity.
-
Confirm with MS/MS: True intermediates will have their own distinct retention times, whereas in-source fragments will co-elute with the parent molecule.
Method Validation: Ensuring Data You Can Trust
For quantitative applications, the LC-MS/MS method should be validated according to established guidelines (e.g., ICH).[21][22][23] Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.[10]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) should be within acceptable limits.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[21]
Conclusion
The LC-MS/MS method detailed in this application note provides a powerful and reliable tool for the real-time monitoring of indole derivative synthesis. By offering high sensitivity, selectivity, and the ability to identify unknown intermediates, this technique empowers chemists to optimize reaction conditions, improve yields, and accelerate the drug discovery and development process. A thorough understanding of the principles of LC-MS, coupled with careful method development and validation, is essential for generating high-quality, reproducible data.
References
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Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci - Preprints.org. (2023-11-03). Available from: [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MtoZ Biolabs. Available from: [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. (2022-08-02). Available from: [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - ResearchGate. (2022-08-02). Available from: [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed. (2022-08-02). Available from: [Link]
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LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC - NIH. (2023-08-22). Available from: [Link]
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Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Veeprho. (2023-07-02). Available from: [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry - ACD/Labs. (2022-05-27). Available from: [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. (2025-03-10). Available from: [Link]
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Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC - NIH. (2020-10-29). Available from: [Link]
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Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PubMed Central. Available from: [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. (2021-10-15). Available from: [Link]
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Assessment of matrix effect in quantitative LC–MS bioanalysis - PMC - NIH. Available from: [Link]
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Monitoring Enzymatic Reactions by LC/Single Quad to Gain Insights on Reaction Mechanisms. Agilent. Available from: [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - MDPI. (1989-12-08). Available from: [Link]
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Common types of adducts in LC-MS | Download Table - ResearchGate. Available from: [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Omics Online. Available from: [Link]
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Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale - PMC. Available from: [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. (2026-01-16). Available from: [Link]
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Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
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LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
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The Strategic Utility of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in Modern Heterocyclic Chemistry
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of contemporary drug discovery and materials science, the indole nucleus stands as a "privileged structure," a testament to its prevalence in a vast array of biologically active compounds and functional materials.[1] The strategic functionalization of this scaffold is paramount for the generation of novel molecular entities with tailored properties. tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate emerges as a highly valuable and versatile building block, meticulously designed for the synthesis of complex heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this key intermediate.
This guide will elucidate the strategic importance of each substituent on the indole core:
-
The 2-Bromo Substituent: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl moieties.
-
The 3-Cyclohexyl Group: This bulky, lipophilic group can significantly influence the pharmacological properties of the final compounds, potentially enhancing binding affinity to target proteins and improving pharmacokinetic profiles.
-
The 6-tert-Butyl Carboxylate Group: This ester functionality provides a site for further chemical modification and can modulate the electronic properties of the indole ring. The tert-butyl group also offers a degree of metabolic stability.
-
The Indole Nitrogen (as part of the 1H-indole): The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation, or it can participate in hydrogen bonding interactions, which is crucial for molecular recognition in biological systems.
This document will detail robust protocols for the application of this compound in key synthetic transformations and discuss the potential applications of the resulting heterocyclic compounds.
Proposed Synthesis of the Core Scaffold
Protocol 1: Proposed Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole core from a phenylhydrazine and a ketone or aldehyde.[2][3]
Step 1: Phenylhydrazone Formation
-
To a solution of (4-(tert-butoxycarbonyl)-3-bromophenyl)hydrazine (1.0 equiv.) in ethanol, add cyclohexyl methyl ketone (1.1 equiv.).
-
Add a catalytic amount of acetic acid (0.1 equiv.).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be isolated by filtration or after removal of the solvent under reduced pressure.
Step 2: Indolization
-
Suspend the crude phenylhydrazone in a suitable solvent such as toluene or glacial acetic acid.
-
Add a Lewis acid catalyst, for example, zinc chloride (ZnCl₂) or a Brønsted acid like polyphosphoric acid (PPA).[2]
-
Heat the reaction mixture to 80-110 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Key Applications in Heterocyclic Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of the indole ring is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-cyclohexylindoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly valuable for synthesizing 2-arylindoles, a class of compounds known for their broad-ranging pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1]
Typical Reaction Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf) (1-5 mol%) | Efficiently catalyzes the cross-coupling reaction. The choice of catalyst can influence reaction efficiency and scope. |
| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.) | Activates the boronic acid for transmetalation and neutralizes the acid generated during the reaction. |
| Solvent | Dioxane/H₂O, Toluene, or DMF | The solvent system is chosen to ensure the solubility of all reactants and reagents. |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Degas the reaction mixture again with argon for 10-15 minutes.
-
Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-cyclohexylindoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[4] This reaction provides access to 2-aminoindole derivatives, which are important scaffolds in medicinal chemistry, found in compounds with a wide range of biological activities.[5]
Typical Reaction Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | A common and effective palladium source for C-N coupling reactions. |
| Ligand | BINAP, Xantphos, or other bulky, electron-rich phosphine ligands | Crucial for promoting the reductive elimination step and preventing β-hydride elimination.[4] |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Provides the thermal energy required for the reaction to proceed efficiently. |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.5 equiv.), and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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Experimental procedure for N-deprotection of Boc-protected indoles
An Application Guide to the N-Deprotection of Boc-Protected Indoles
For researchers in organic synthesis and medicinal chemistry, the indole nucleus is a privileged scaffold, central to a vast array of natural products and pharmaceuticals. Its synthesis and functionalization often necessitate the protection of the indole nitrogen to modulate its reactivity. The tert-butyloxycarbonyl (Boc) group is a workhorse for this task, valued for its steric bulk and general stability to a wide range of non-acidic reagents.[1][2] However, the strategic removal of the Boc group—deprotection—is a critical step that must be carefully planned to preserve the integrity of often-complex molecular architectures.
This guide provides a detailed overview of common and advanced experimental procedures for the N-deprotection of Boc-protected indoles. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping scientists make informed decisions tailored to their specific substrates.
The Central Challenge: Selectivity
The core challenge in Boc deprotection is achieving selective cleavage of the N-Boc carbamate bond without affecting other sensitive functional groups that may be present in the molecule. Traditional methods relying on strong acids can be effective but lack subtlety, often leading to the undesired cleavage of other acid-labile groups like tert-butyl esters or triggering side reactions on the sensitive indole ring.[3][4] Consequently, a range of methods with varying degrees of reactivity and functional group tolerance have been developed.
I. Acid-Catalyzed Deprotection: The Classical Approach
The most prevalent strategy for Boc removal involves acidic hydrolysis. The mechanism relies on protonation of the carbamate carbonyl, which weakens the C-O bond and facilitates its cleavage to form a stable tert-butyl cation. This cation is then quenched, typically by forming isobutylene gas and a proton.
Caption: General mechanism for acid-catalyzed N-Boc deprotection.
A. Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the most common reagent for this transformation due to its effectiveness and the high volatility of the acid itself and its byproducts, which simplifies purification.[1][2]
Expert Insight: The choice of TFA concentration is a critical parameter. High concentrations (e.g., 50% TFA in DCM or neat TFA) ensure rapid deprotection but increase the risk of side reactions. For sensitive substrates, using a lower concentration (10-25%) at a reduced temperature (0 °C) is advisable.[3] The tert-butyl cation formed can be a problematic electrophile; adding a scavenger like triisopropylsilane (TIS) can intercept it and prevent unwanted alkylation of electron-rich moieties.
Protocol 1: Standard Deprotection with TFA/DCM
-
Preparation: Dissolve the N-Boc-protected indole (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (5-10 equiv, typically as a 20-50% solution in DCM) dropwise over 5 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.[5]
-
Purification: The crude product is often obtained as a trifluoroacetate salt. It can be purified by one of two methods:
-
Direct Purification: If the salt is stable, it can be purified directly via silica gel chromatography.
-
Neutralization: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or DCM). Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting free indole can then be purified by column chromatography.
-
B. Hydrochloric Acid (HCl)
Using a solution of hydrogen chloride in an organic solvent is another widely used method, often perceived as being slightly milder or more selective than TFA for certain substrates.[1]
Protocol 2: Deprotection with 4M HCl in Dioxane
-
Preparation: Dissolve the N-Boc-protected indole (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if necessary for solubility.
-
Reaction Initiation: Add a commercial solution of 4M HCl in 1,4-dioxane (5-10 equiv) at room temperature.
-
Monitoring: Stir the reaction for 1-4 hours. Monitor progress by TLC or LC-MS. The product hydrochloride salt may precipitate from the solution, which can be an indicator of reaction completion.
-
Workup: If a precipitate has formed, it can be isolated by filtration, washed with a cold non-polar solvent like diethyl ether, and dried. Alternatively, the solvent can be removed in vacuo.
-
Purification: The resulting hydrochloride salt can often be used directly in the next step or neutralized as described in Protocol 1 to yield the free indole for further purification.
II. Thermal Deprotection: An Acid-Free Alternative
For substrates bearing highly acid-sensitive functional groups, thermal cleavage offers a powerful, neutral alternative. This method leverages high temperatures to induce the elimination of isobutylene and CO₂ without any reagents.[6][7] The advent of continuous flow chemistry has significantly enhanced the control and selectivity of this method.[6]
Expert Insight: The key to successful thermal deprotection is precise temperature control. N-Boc groups on heteroaromatics like indoles are more thermally labile than those on aliphatic amines. This difference can be exploited for selective deprotection in poly-protected compounds by carefully tuning the reaction temperature and time.[6]
Protocol 3: Selective Thermal Deprotection in Continuous Flow
-
System Setup: A continuous flow reactor equipped with a heated coil or column is required. Prepare a solution of the di-Boc protected substrate (e.g., N-Boc-indole with a side-chain N-Boc amine) in a high-boiling, polar solvent like trifluoroethanol (TFE) or methanol (0.05-0.1 M).[6]
-
Selective Aryl N-Boc Cleavage: Set the reactor temperature to 150-180 °C. Pump the solution through the reactor with a residence time of 30-60 minutes.[6] This selectively cleaves the more labile indole N-Boc group.
-
Full Deprotection: To remove a more robust alkyl N-Boc group, a higher temperature (e.g., 230 °C) and a slightly longer residence time may be required.[6]
-
Workup and Purification: The output from the reactor is collected and the solvent is removed in vacuo. The crude product is then purified by standard column chromatography. This method has been used to achieve high yields of mono-deprotected products that are difficult to access selectively using acidic methods.[6]
III. Mild and Chemoselective Deprotection Strategies
When both acidic and high-temperature conditions are intolerable, several milder, chemoselective methods have been developed.
A. Oxalyl Chloride in Methanol
This recently developed method provides a remarkably mild and efficient way to deprotect a wide range of N-Boc amines, including those on indoles, at room temperature.[2] It is particularly valuable when traditional acid-mediated protocols fail or lead to decomposition, for instance, by cleaving other sensitive ester bonds.[4]
Expert Insight: The mechanism is believed to involve the electrophilic character of oxalyl chloride rather than the in situ generation of HCl.[1][4] This distinction is crucial as it explains the method's unique reactivity profile, showing tolerance for functional groups that would not survive treatment with equivalent amounts of HCl.[1] The reaction is often faster for indoles bearing electron-withdrawing groups.[1][4]
Caption: Proposed mechanism for oxalyl chloride mediated deprotection.
Protocol 4: Deprotection with Oxalyl Chloride/Methanol
-
Preparation: Dissolve the N-Boc-protected indole (1.0 equiv) in anhydrous methanol to a concentration of 0.1-0.2 M in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Add oxalyl chloride (3.0 equiv) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.[1]
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. The reaction is typically fast for N-Boc indoles. Monitor by TLC or LC-MS.[2]
-
Workup: Upon completion, carefully add deionized water to quench any remaining oxalyl chloride. Extract the product with an organic solvent like DCM.[1]
-
Purification: Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure deprotected indole.[1]
Summary and Method Selection
Choosing the correct deprotection strategy is paramount for success. The decision should be guided by the stability of the substrate and the presence of other protecting groups.
| Method | Reagents | Conditions | Advantages | Disadvantages | Selectivity |
| TFA | 10-50% TFA in DCM | 0 °C to RT, 1-3 h | Fast, efficient, common | Harsh; can cleave other acid-labile groups | Low |
| HCl | 4M HCl in Dioxane | RT, 1-4 h | Effective, common | Acidic; can cleave other acid-labile groups | Low |
| Thermal | Heat (Solvent or neat) | 150-230 °C, 0.5-2 h | Acid-free, highly selective | High temps may degrade substrate | High (temperature-dependent) |
| Oxalyl Chloride | (COCl)₂ in MeOH | RT, 1-4 h | Very mild, high functional group tolerance | Reagent is toxic and moisture-sensitive | High |
| Base-Mediated | cat. NaOMe in MeOH | RT, 1-6 h | Extremely mild, chemoselective | Limited to activated N-Boc groups | Very High |
digraph "Decision_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [penwidth=1.5, color="#5F6368"];// Nodes Start [label="Start: N-Boc Indole Substrate"]; CheckAcid [label="Are other acid-sensitive\ngroups present?", shape=diamond, fillcolor="#FEF7E0"]; CheckThermal [label="Is the substrate\nthermally stable?", shape=diamond, fillcolor="#FEF7E0"]; UseTFA [label="Use standard acid\n(TFA or HCl)", shape=box, fillcolor="#E8F0FE", color="#4285F4"]; UseMild [label="Select a mild method", shape=box, fillcolor="#E6F4EA", color="#34A853"]; UseThermal [label="Use Thermal Deprotection", shape=box, fillcolor="#FCE8E6", color="#EA4335"]; UseOxalyl [label="Use Oxalyl Chloride\nor Base-Mediated Method", shape=box, fillcolor="#E6F4EA", color="#34A853"]; End [label="Deprotected Indole"];
// Edges Start -> CheckAcid; CheckAcid -> UseTFA [label=" No"]; CheckAcid -> CheckThermal [label=" Yes"]; CheckThermal -> UseThermal [label=" Yes"]; CheckThermal -> UseMild [label=" No"]; UseMild -> UseOxalyl; UseTFA -> End; UseThermal -> End; UseOxalyl -> End; }
Caption: Decision workflow for selecting an N-Boc deprotection method.
Conclusion
The deprotection of N-Boc indoles is a fundamental transformation with a diverse toolkit of available methods. While traditional acidic protocols remain valuable for robust substrates, the development of milder thermal and chemical alternatives has greatly expanded the scope of complex molecule synthesis. By understanding the mechanisms and carefully considering the stability of the entire molecule, researchers can select the optimal procedure to cleanly and efficiently reveal the indole nitrogen, paving the way for subsequent synthetic elaborations.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]
-
Carrick, J. D., et al. (2022). Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3-Methoxypropylamine. The Journal of Organic Chemistry. Note: This reference appears in a ResearchGate summary but the direct article link is not provided in the search results. The provided context discusses alternative deprotection strategies when traditional acid methods fail. [Link]
-
Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Reddit r/Chempros Discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. This is a forum discussion reflecting practical lab experience and common protocols. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. This is a duplicate of reference 1, used for additional context on substrate scope. [Link]
-
Kamal, A., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters. Note: The direct article is behind a paywall, but the abstract and context from ResearchGate confirm the use of NaOMe for selective deprotection. [Link]
-
ResearchGate Discussion. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. This provides context on alternative solvents and energy sources. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH) National Library of Medicine. [Link]
-
Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. This paper provides a review of various deprotection methods. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Provides a generic example protocol. [Link]
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- 7. researchgate.net [researchgate.net]
Application Note: A Scalable Synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction
The polysubstituted indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, indoles functionalized at the 2, 3, and 6 positions are of significant interest in drug discovery programs targeting a range of diseases. This application note provides a comprehensive, scalable, and robust synthetic route to tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a key intermediate for the synthesis of complex pharmaceutical molecules. The presented protocol is designed for researchers, chemists, and professionals in drug development, offering detailed procedural steps, critical process parameters, and in-depth discussions on scale-up considerations to ensure safety, efficiency, and reproducibility.
Synthetic Strategy: A Multi-Step Approach to a Complex Scaffold
The synthesis of the target molecule is achieved through a carefully designed three-step sequence, commencing with the commercially available tert-butyl 1H-indole-6-carboxylate. This strategy prioritizes regioselectivity, high yields, and the use of scalable and manageable reaction conditions. The key transformations include a Friedel-Crafts alkylation to install the C3-cyclohexyl group, followed by N-protection with a tert-butoxycarbonyl (Boc) group, and finally, a selective bromination at the C2 position.
The strategic placement of the N-Boc protecting group is crucial. By protecting the indole nitrogen after the C3-alkylation, we circumvent potential complications in the Friedel-Crafts step and effectively direct the subsequent bromination to the desired C2 position. The electron-withdrawing nature of the Boc group deactivates the indole ring towards further electrophilic substitution on the benzene ring and enhances the acidity of the C2-proton, facilitating selective bromination.
Visualizing the Synthetic Workflow
The overall synthetic pathway is depicted below, illustrating the progression from the starting material to the final product through three distinct chemical transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate (Intermediate 1)
Causality of Experimental Choices
The introduction of the cyclohexyl group at the C3 position of the indole core is achieved via a Friedel-Crafts alkylation.[1][2] The C3 position of indole is the most nucleophilic and therefore the most reactive towards electrophiles.[1] A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to activate the cyclohexene, generating a cyclohexyl carbocation or a related electrophilic species that is then attacked by the electron-rich indole ring.[1] The choice of a non-polar solvent like dichloromethane is crucial to ensure the solubility of the starting materials and to facilitate the reaction while minimizing side reactions.
Detailed Protocol
-
To a stirred solution of tert-butyl 1H-indole-6-carboxylate (1.0 eq) in anhydrous dichloromethane (10 vol) under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C.
-
After stirring for 15 minutes, add cyclohexene (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate as a solid.
Scale-up Considerations
-
Thermal Management: The initial addition of AlCl₃ and the quenching step are exothermic. On a large scale, controlled addition rates and efficient cooling are critical to maintain the desired temperature and prevent runaway reactions.
-
Reagent Purity: Anhydrous conditions are paramount for the success of Friedel-Crafts reactions. Ensure all reagents and solvents are thoroughly dried to prevent deactivation of the Lewis acid.
-
Work-up: The aqueous work-up can be challenging on a large scale due to the formation of aluminum salts. Ensure adequate mixing and consider using a filter aid to facilitate the separation of layers.
-
Purification: For large quantities, crystallization is a more efficient and economical purification method than chromatography.[3][4][5] Develop a robust crystallization procedure to ensure high purity and yield.
Part 2: Synthesis of tert-Butyl 3-cyclohexyl-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate (Intermediate 2)
Causality of Experimental Choices
The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a standard and robust transformation.[6] The Boc group serves two primary purposes in this synthesis: it prevents unwanted side reactions at the nitrogen atom in subsequent steps and it electronically modifies the indole ring to favor bromination at the C2 position. The use of di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source and a base such as 4-dimethylaminopyridine (DMAP) as a catalyst provides a highly efficient and clean reaction.
Detailed Protocol
-
Dissolve tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 vol) under an inert atmosphere.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-Boc protected indole, which is often pure enough for the next step. If necessary, further purification can be achieved by a short plug of silica gel.
Scale-up Considerations
-
Reagent Addition: While the reaction is generally not highly exothermic, on a large scale, controlled addition of (Boc)₂O is recommended.
-
Off-gassing: The reaction generates carbon dioxide and tert-butanol as byproducts. Ensure adequate ventilation and headspace in the reactor.
-
Purification: This reaction is typically high-yielding and clean. Direct use of the crude product in the next step after a simple work-up is often feasible on a large scale, which improves process efficiency.
Part 3: Synthesis of this compound (Final Product)
Causality of Experimental Choices
The final step is the selective bromination of the N-Boc protected indole at the C2 position. The C3 position is sterically hindered by the bulky cyclohexyl group, and the N-Boc group electronically favors electrophilic attack at C2. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation, especially on a larger scale.[7][8][9][10] It provides a slow, controlled release of electrophilic bromine, which enhances selectivity and minimizes the formation of over-brominated byproducts.
Detailed Protocol
-
Dissolve tert-butyl 3-cyclohexyl-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile (10 vol) under an inert atmosphere.
-
Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, while protecting the reaction from light.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield the final product.
Scale-up Considerations
-
Safety with Brominating Agents: NBS is a safer alternative to bromine, but it is still a hazardous substance.[9] Appropriate personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.[11][12] For industrial scale, consider a closed system for reagent addition.[7][9]
-
Exothermicity and Control: The bromination reaction can be exothermic. Portion-wise addition of NBS at low temperature is crucial for controlling the reaction rate and preventing runaway conditions.
-
Impurity Profile: Potential impurities include the starting material, over-brominated products, and isomers. A well-developed crystallization process is key to achieving high purity of the final product.[5]
-
Light Sensitivity: Some bromination reactions are light-sensitive. It is good practice to protect the reaction vessel from light to prevent radical side reactions.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Key Considerations |
| 1 | C3-Cyclohexylation | Cyclohexene, AlCl₃ | Dichloromethane | 70-85% | Anhydrous conditions, thermal control |
| 2 | N-Boc Protection | (Boc)₂O, DMAP | THF | >95% | High efficiency, often no chromatography needed |
| 3 | C2-Bromination | NBS | CCl₄ or CH₃CN | 80-90% | Low temperature, controlled addition, safety |
Conclusion
This application note details a robust and scalable three-step synthesis of this compound. By carefully selecting the reaction sequence and optimizing the conditions for each step, this protocol provides a reliable method for producing this valuable intermediate in high yield and purity. The outlined scale-up considerations address critical aspects of safety, efficiency, and product quality, making this guide a valuable resource for chemists in both research and process development settings.
References
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Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]
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Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. [Link]
-
A Dangerous Bromance. Scientific Update. [Link]
-
C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. ACS Publications. [Link]
-
Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PubMed Central. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. ACS Publications. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
-
Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Taylor & Francis Online. [Link]
-
AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. MDPI. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Semantic Scholar. [Link]
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Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
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Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Wiley Online Library. [Link]
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Direct B–H Activation of Carborane Clusters via Synergistic LMCT and HAT Photocatalysis. American Chemical Society. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Royal Society of Chemistry. [Link]
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Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Royal Society of Chemistry. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University. [Link]
-
Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
BROMINE BROMINE - Safety Handbook. ICL Group. [Link]
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Regio- and Enantioselective Synthesis of Diarylindolylmethanes via Lewis Acid Catalyzed Friedel–Crafts Alkylation of Indoles with In Situ Generated o-Quinone Methides. ACS Publications. [Link]
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). MDPI. [Link]
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]
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Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link]
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2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. [Link]
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3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. ChEMBL. [Link]
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High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Semantic Scholar. [Link]
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Application Notes and Protocols: The Strategic Utility of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate in Complex Natural Product Synthesis
Introduction: The Indole Nucleus and the Rise of a Bespoke Building Block
The indole scaffold is a cornerstone in the architecture of a vast array of natural products and medicinally significant compounds.[1][2][3][4] Its prevalence in molecules exhibiting potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has rendered it a "privileged" structure in the field of drug discovery.[1][5][6] Consequently, the development of synthetic methodologies that allow for the precise functionalization of the indole core is of paramount importance. This application note introduces a highly versatile, yet specialized building block: tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate . We will explore its rational design, provide a robust protocol for its synthesis, and demonstrate its strategic application in the construction of complex molecular frameworks reminiscent of natural products. The unique substitution pattern of this reagent—a sterically demanding cyclohexyl group at C3, a versatile bromine handle at C2, and a carboxylate at C6 for further derivatization or modulation of electronic properties—offers a powerful tool for synthetic chemists.
Strategic Design and Synthesis of the Title Compound
The deliberate placement of each substituent on the indole core of this compound is key to its synthetic utility. The C3-cyclohexyl group can serve as a crucial pharmacophore or a directing group in subsequent transformations. The C2-bromo atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities.[7][8] The C6-carboxylate, protected as a tert-butyl ester, offers a latent site for modification, which can be unveiled under specific acidic conditions without affecting other acid-labile groups. The N1-Boc protecting group ensures regioselective functionalization at other positions and enhances the stability of the indole ring.
Synthetic Workflow Overview
The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from commercially available materials. The overall workflow involves the construction of the 3-cyclohexyl indole core, followed by N-protection and regioselective bromination.
Caption: Synthetic workflow for the title compound.
Detailed Experimental Protocol: Synthesis of this compound
Part 1: Fischer Indole Synthesis of 3-Cyclohexyl-1H-indole-6-carboxylic acid
This initial step constructs the core indole structure. The Fischer indole synthesis is a classic and reliable method for this purpose.[2]
Materials:
-
4-Hydrazinobenzoic acid
-
Cyclohexylacetaldehyde
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
To a solution of 4-hydrazinobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and ethanol (3:1), add cyclohexylacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed with copious amounts of water to remove acetic acid, and then dried under vacuum to afford crude 3-cyclohexyl-1H-indole-6-carboxylic acid.
-
Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part 2: N-Boc Protection
The protection of the indole nitrogen is crucial for controlling the regioselectivity of the subsequent bromination step.[9]
Materials:
-
3-Cyclohexyl-1H-indole-6-carboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-cyclohexyl-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add (Boc)₂O (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate, which can be purified by column chromatography on silica gel.
Part 3: Regioselective C2-Bromination
The electron-rich nature of the indole ring directs bromination to the C3 position. However, with the C3 position blocked by the bulky cyclohexyl group, and the nitrogen protected, bromination is directed to the C2 position.
Materials:
-
tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve NBS (1.1 eq) in anhydrous THF.
-
Add the NBS solution dropwise to the indole solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound, This compound .
Application in Complex Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C2-bromo functionality of the title compound is a versatile handle for the introduction of a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis and are widely employed in the construction of complex natural products.[8][10]
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling the bromoindole with an organoboron reagent.[8][11][12] This allows for the introduction of aryl, heteroaryl, or vinyl groups at the C2 position.
Illustrative Reaction: Coupling with 4-methoxyphenylboronic acid.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 88 |
Detailed Protocol (based on Entry 2):
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd₂(dba)₃ (0.025 eq), SPhos (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the C2-arylated indole.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 2-bromo-indole compounds
Introduction
Welcome to the technical support center for the synthesis of 2-bromo-indole compounds. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indole halogenation. 2-Bromo-indoles are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. However, their preparation is often plagued by challenges such as low yields, poor regioselectivity, and product instability.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a causal analysis and actionable solutions.
Q1: My reaction has a low conversion rate, and I'm recovering a significant amount of starting material. What's going wrong?
Potential Causes & Solutions:
-
Insufficient Electrophilicity of the Brominating Agent: The indole ring, while electron-rich, requires a sufficiently powerful electrophile for efficient bromination, especially at the less reactive C2 position.
-
Causality: Reagents like N-Bromosuccinimide (NBS) are commonly used, but their reactivity can be influenced by trace impurities or reaction conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Br+ equivalent is attacked by the indole π-system.[1] If the generation of this electrophile is slow, the reaction will stall.
-
Solution:
-
Use Fresh Reagents: Ensure your NBS is pure and has been stored in a desiccator. Old or improperly stored NBS can contain succinimide and HBr, which can inhibit the reaction.
-
Consider a More Potent Reagent: For less reactive indole substrates, stronger brominating agents like Pyridinium bromide perbromide or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may be more effective.[2]
-
Catalysis: For certain syntheses, the addition of a Lewis acid can activate the halogenating agent, though this must be done cautiously to avoid side reactions.[3]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and solvating the reagents.
-
Causality: Polar aprotic solvents are often preferred because they can support the ionic intermediates of the reaction without participating in it.[4] Protic solvents like alcohols can react with the brominating agent or the product.
-
Solution: Screen a range of solvents. Acetonitrile (MeCN) and Dichloromethane (DCM) are excellent starting points. Tetrahydrofuran (THF) and Dimethylformamide (DMF) can also be effective, though DMF can sometimes be difficult to remove and may catalyze side reactions.[5][6]
-
-
Suboptimal Temperature: Bromination reactions are often temperature-sensitive.
-
Causality: Many electrophilic brominations of indoles are performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize the formation of side products. A reaction that is too cold may proceed too slowly, leading to low conversion.[7]
-
Solution: If you observe low conversion at a very low temperature, try allowing the reaction to warm slowly to room temperature after the initial addition of the brominating agent. Monitor the progress carefully using Thin Layer Chromatography (TLC) to find the optimal temperature profile.
-
Q2: My TLC/NMR analysis shows multiple products. How can I improve the regioselectivity for the C2 position?
Potential Causes & Solutions:
-
Competing C3 Bromination: The C3 position of the indole nucleus is the most electron-rich and kinetically favored site for electrophilic attack.[6]
-
Causality: Direct bromination of an N-H indole almost always yields the 3-bromo-indole as the major product.[8] To achieve C2 selectivity, the C3 position must be blocked or its reactivity must be electronically disfavored relative to C2.
-
Solution:
-
N-Protection is Critical: Protecting the indole nitrogen with a suitable group is the most effective strategy to direct bromination to the C2 position. The protecting group sterically hinders the N1 position and electronically modifies the ring. Large protecting groups like tosyl (Ts) or benzenesulfonyl (Bs) are particularly effective.[9]
-
C3-Substituted Starting Material: If your synthetic route allows, starting with an indole that already has a substituent at the C3 position (e.g., 3-methylindole) will naturally direct bromination to other positions, including C2.[9]
-
-
-
Over-bromination: The product, 2-bromo-indole, can sometimes undergo a second bromination to yield dibromo-indole species.
-
Causality: This occurs when an excess of the brominating agent is used or when the reaction is allowed to run for too long. The initial product is still electron-rich enough to react further.
-
Solution:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the agent slowly and in portions to the reaction mixture at a low temperature to maintain a low instantaneous concentration.
-
Reaction Monitoring: Follow the reaction progress closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.
-
-
Logical Troubleshooting Workflow
Here is a visual guide to help diagnose and solve low-yield issues.
Caption: A flowchart for troubleshooting low yields in 2-bromo-indole synthesis.
Q3: My desired 2-bromo-indole product seems to be decomposing during workup or purification. What are the best practices for handling it?
Potential Causes & Solutions:
-
Acid Sensitivity: Halo-indoles can be unstable, particularly in the presence of acid.[8]
-
Causality: The C-Br bond can be cleaved, or the indole ring can undergo polymerization or rearrangement under acidic conditions. The HBr generated as a byproduct of NBS bromination can contribute to this instability.
-
Solution:
-
Mild Aqueous Workup: Quench the reaction with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃) or sodium thiosulfate solution to neutralize any residual acid and unreacted bromine.
-
Avoid Strong Acids: Do not use strong acids during the workup or extraction process.
-
-
-
Silica Gel-Mediated Decomposition: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
Causality: The acidic surface of the silica can catalyze the degradation of the 2-bromo-indole during column chromatography.
-
Solution:
-
Neutralized Silica: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in your eluent containing a small amount of triethylamine (~1%) and then pack the column.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to elute the product faster.
-
Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography altogether.[10] This often yields a more stable, crystalline product.
-
-
Frequently Asked Questions (FAQs)
Q4: Which brominating agent is best for my specific indole substrate?
The choice of brominating agent depends on the reactivity of your indole and the desired selectivity.
| Brominating Agent | Key Characteristics & Best Use Cases | Typical Solvents |
| N-Bromosuccinimide (NBS) | Most common, mild, and easy to handle. Ideal for activated or standard N-protected indoles. Can be activated by light or radical initiators for other types of bromination, so use in the dark for electrophilic substitution.[11] | DCM, MeCN, THF |
| Bromine (Br₂) | Highly reactive and less selective. Can lead to over-bromination. Generally used with a non-nucleophilic base like pyridine to temper reactivity. | DCM, CCl₄, Pyridine |
| Pyridinium Bromide Perbromide | A solid, stable source of Br₂ that is easier to handle. Often provides better yields and selectivity than liquid bromine.[2] | Pyridine, THF, Acetic Acid |
| DBDMH | A potent electrophilic brominating agent, useful for de-activated indole substrates where NBS fails. | DCM, MeCN |
Q5: Is N-protection always necessary to achieve C2-bromination?
For the vast majority of cases, yes. Direct electrophilic attack on an unprotected indole is overwhelmingly directed to the C3 position.[6] Protecting the nitrogen atom is the most reliable strategy to force bromination to the C2 position.
-
Mechanism of Action: An N-protecting group, particularly a sulfonyl group like tosyl (Ts), serves two main purposes:
-
It withdraws electron density from the indole nitrogen, which deactivates the C3 position more than the C2 position, altering the regioselectivity of the electrophilic attack.
-
It provides steric bulk, which can further disfavor reactions at adjacent positions.[9]
-
The choice of protecting group matters. While a Boc group is common, it can sometimes be cleaved under acidic conditions generated during the reaction. A more robust group like tosyl (Ts) or benzenesulfonyl (Bs) is often a better choice for this transformation.
Electrophilic C2-Bromination Mechanism
The diagram below illustrates the generally accepted mechanism for the C2-bromination of an N-protected indole.
Caption: Mechanism of C2-bromination on an N-protected indole.
Key Experimental Protocols
Protocol 1: General Procedure for C2-Bromination of N-Tosylindole using NBS
This protocol is a robust starting point for the synthesis of 2-bromo-N-tosylindoles.
Materials:
-
N-Tosylindole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-tosylindole (1.0 eq).
-
Dissolution: Add anhydrous DCM (or MeCN) to dissolve the starting material completely (concentration typically 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred indole solution over 15-20 minutes, ensuring the temperature remains at 0 °C. The reaction flask should be protected from light (e.g., by wrapping in aluminum foil) as NBS can undergo radical reactions in the presence of light.[11]
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary).
Protocol 2: Purification of 2-Bromo-Indoles via Flash Chromatography
Materials:
-
Crude 2-bromo-indole product
-
Silica gel (230-400 mesh)
-
Triethylamine (optional, for sensitive products)
-
Hexanes and Ethyl Acetate (or other suitable eluents)
Procedure:
-
Slurry Preparation (for sensitive compounds): In a beaker, create a slurry of silica gel in the starting eluent (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine). The triethylamine neutralizes the acidic sites on the silica.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin the elution with a non-polar solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity as needed. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-bromo-indole.
References
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond . Molecules. [Link]
-
Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid . The Undergraduate Review. [Link]
-
Synthesis of indoles . Organic Chemistry Portal. [Link]
-
Synthesis and Chemistry of Indole . SlideShare. [Link]
-
Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System . International Journal of Molecular Sciences. [Link]
-
How to do the bromination of indole to get 3 bromo indole . ResearchGate. [Link]
-
Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides . The Journal of Organic Chemistry. [Link]
-
The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions . RSC Advances. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]
-
Mild and Practical Indole C2 Allylation by Allylboration of in situ Generated 3-Chloroindolenines . European Journal of Organic Chemistry. [Link]
- 5-bromoindole preparation method.
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles . Molecules. [Link]
-
N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]
-
Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach . Green Chemistry. [Link]
-
Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties . Natural Product Reports. [Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions . Organic & Biomolecular Chemistry. [Link]
-
Electrophilic Aromatic Substitution Reactions - Bromination . Chemistry LibreTexts. [Link]
-
Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond . ResearchGate. [Link]
-
An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes . Molecules. [Link]
-
Synthesis of 5-Bromoindole . Erowid. [Link]
-
Recent Advances on the C2-Functionalization of Indole via Umpolung . Topics in Current Chemistry. [Link]
-
2-Bromo-1-methyl-1H-indole . PubChem. [Link]
-
Synthesis of bromoindole alkaloids from Laurencia brongniartii . Journal of Natural Products. [Link]
- Method for preparing 5-bromoindole.
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene . Master Organic Chemistry. [Link]
-
What could be reason for getting a very low yield in organic chemistry? . Quora. [Link]
- Processes for production of indole compounds.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization . Processes. [Link]
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines . ACS Omega. [Link]
-
Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole . The Journal of Organic Chemistry. [Link]
-
2-Bromo-1H-indole-3-carboxaldehyde . PubChem. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solvent and catalyst-free bromofunctionalization of olefins using a mechanochemical approach - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01816G [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. vc.bridgew.edu [vc.bridgew.edu]
- 7. quora.com [quora.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing the Purity of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related indole derivatives. Here, we address common challenges encountered during purification and provide practical, field-tested solutions to enhance the purity of your final compound. Our approach is rooted in a deep understanding of indole chemistry, potential side reactions, and the principles of chromatographic and crystallization-based purification techniques.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Persistent Colored Impurities in the Final Product
Question: My final product, after initial work-up, is a yellow or brownish oil/solid, and the color persists even after column chromatography. What is the likely cause, and how can I obtain a colorless product?
Answer:
Colored impurities in indole synthesis are common and often arise from aerial oxidation or acid-catalyzed polymerization of the indole ring, especially if any deprotection of the Boc group occurs.[1] The extended conjugation in these degradation byproducts leads to absorption in the visible spectrum.
Causality and Solution:
-
Oxidation: The indole nucleus can be susceptible to oxidation, which is often accelerated by exposure to air and light, especially under acidic or basic conditions.
-
Trace Acid: Residual acid from the synthesis (e.g., from a Fischer indole synthesis step) can lead to the formation of polymeric, highly colored materials.[2][3]
-
N-Boc Deprotection: If the Boc group is partially cleaved during the reaction or work-up, the free indole is more prone to oxidation and polymerization.
Recommended Actions:
-
Neutralizing Wash: During the aqueous work-up, ensure a thorough wash with a mild base like saturated sodium bicarbonate solution to remove all traces of acid.
-
Charcoal Treatment: For stubborn coloration, you can perform a charcoal treatment. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. Be aware that excessive charcoal can lead to a loss of your desired product.
-
Inert Atmosphere: When possible, conduct purification steps and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Issue 2: Co-elution of an Impurity with the Product during Column Chromatography
Question: I'm observing an impurity with a very similar Rf value to my product on TLC, making separation by column chromatography difficult. How can I improve the resolution?
Answer:
Co-elution is a frequent challenge, especially with impurities that have similar polarity to the target compound. These are often structural isomers or unreacted starting materials from a late-stage synthesis step.
Causality and Solution:
-
Isomeric Impurities: Depending on the synthetic route, regioisomers of bromination or isomers from the indole ring formation can be present.
-
Unreacted Starting Material: If the bromination step is incomplete, the unbrominated precursor, tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate, will have a similar polarity.
-
Over-brominated Byproducts: The formation of di-bromo species is also a possibility.
Recommended Actions:
-
Solvent System Optimization: The key to improving separation is to test a variety of solvent systems for thin-layer chromatography (TLC) before running the column. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4]
-
Pro-Tip: Aim for an Rf value of approximately 0.25-0.35 for your target compound on the TLC plate to achieve good separation on the column.
-
Gradient Elution: Employing a shallow gradient elution during column chromatography can significantly enhance separation. Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.
-
-
Alternative Adsorbents: While silica gel is the most common stationary phase, for particularly difficult separations, consider using alumina (neutral or basic) or a bonded-phase silica gel.
-
Recrystallization: If chromatography fails to provide the desired purity, recrystallization is an excellent alternative.
Issue 3: Low Recovery After Recrystallization
Question: I've attempted to purify my compound by recrystallization, but I'm experiencing either very low yields or the compound "oils out" instead of forming crystals. What can I do?
Answer:
Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on the choice of solvent and the cooling rate.[5] "Oiling out" occurs when the compound comes out of solution above its melting point.
Causality and Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystal formation, trapping impurities.
Recommended Actions:
-
Systematic Solvent Screening: Test a range of solvents and solvent mixtures on a small scale. Good single solvents to try for indole derivatives include ethanol, isopropanol, acetonitrile, and ethyl acetate. Common two-solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, and methanol/water.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further induce crystallization by placing the flask in an ice bath or refrigerator.
-
Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Alternatively, adding a seed crystal of the pure compound (if available) can induce crystallization.
-
Managing "Oiling Out": If the compound oils out, try reheating the solution to redissolve the oil and then allow it to cool more slowly. Adding a bit more of the better solvent can also help.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: Based on common synthetic routes for substituted indoles, the most probable impurities include:
-
Unreacted Starting Materials: Such as tert-butyl 3-cyclohexyl-1H-indole-6-carboxylate (from incomplete bromination).
-
Regioisomers: Bromination at other positions on the indole ring, though C2 is often favored for N-protected indoles.
-
Di-brominated Species: Over-bromination can lead to the introduction of a second bromine atom.
-
Deprotected Compound: Loss of the tert-butoxycarbonyl (Boc) protecting group, leading to 2-bromo-3-cyclohexyl-1H-indole-6-carboxylic acid or its decarboxylated derivative.
-
Byproducts from Indole Formation: If a Fischer indole synthesis is used, potential side products can arise from incomplete cyclization or rearrangement.[2][3][6]
Q2: Is the N-Boc protecting group stable during purification?
A2: The N-Boc group is generally stable to neutral and basic conditions. However, it is labile under acidic conditions. Therefore, it is crucial to avoid acidic conditions during work-up and chromatography. If using reversed-phase HPLC, the use of acidic modifiers like trifluoroacetic acid (TFA) can cause partial or complete deprotection. Formic acid is a milder alternative if an acidic modifier is required.
Q3: What is a good starting point for a column chromatography solvent system?
A3: A good starting point for developing a solvent system for your TLC analysis is a 9:1 mixture of hexanes:ethyl acetate. You can then adjust the ratio to achieve an Rf value of 0.25-0.35 for your product. For the column, you can start with a slightly less polar system (e.g., 9.5:0.5 hexanes:ethyl acetate) and gradually increase the polarity.
Q4: Can I use reversed-phase HPLC for purification?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) can be an effective method for purifying your compound, especially for achieving very high purity on a smaller scale. A typical mobile phase would consist of a gradient of acetonitrile and water. As mentioned, be cautious with acidic modifiers to avoid deprotection of the N-Boc group.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
1. Preparation: a. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). b. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. c. Add a layer of sand to the top of the silica bed.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution: a. Begin eluting with the low-polarity solvent system, collecting fractions. b. Monitor the fractions by TLC. c. If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexanes:ethyl acetate).
4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified compound under high vacuum to remove residual solvent.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting) | 95:5 Hexanes:Ethyl Acetate |
| Mobile Phase (Gradient) | Gradually increase to 80:20 Hexanes:Ethyl Acetate |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain |
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization.
1. Solvent Selection: a. In a small test tube, add a small amount of the impure compound. b. Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be sparingly soluble. c. Heat the mixture gently. The compound should fully dissolve. d. Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
2. Recrystallization Procedure: a. Dissolve the crude compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. b. If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes. c. Perform a hot filtration to remove the charcoal and any insoluble impurities. d. Cover the flask and allow the filtrate to cool slowly to room temperature. e. Once crystals have formed, cool the flask in an ice bath to maximize the yield.
3. Crystal Isolation: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent. c. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
References
- BenchChem. (2025).
- MDPI. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. MDPI.
- ThermoFisher Scientific. (2023).
- PubChem. (n.d.). tert-Butyl 3-bromo-1H-indole-1-carboxylate.
- ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
- Hino, T., & Nakagawa, M. (1978). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 9(6), 805-813.
- ResearchGate. (2018).
- Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates from Di-t-butyl (2-Nitrophenyl)
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Advanced ChemBlocks. (n.d.).
- Beilstein Journal of Organic Chemistry. (2011).
- Molecules. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. 15(4), 2491-2498.
- Molecules. (2014).
- Sciforum. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles.
- Sigma-Aldrich. (n.d.).
- Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. 35, 235-239.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- ResearchGate. (2016). Functionalization of 2-Bromo-N-Benzyl Indole via Lithium-Bromide Exchange.
- Patent Guru. (n.d.). tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)
- BLDpharm. (n.d.).
- BenchChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
Sources
Technical Support Center: Navigating Steric Hindrance from tert-Butyl Groups in Indole Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered due to steric hindrance from tert-butyl groups in indole synthesis and functionalization. The unique spatial demands of the tert-butyl group can be both a powerful tool for controlling regioselectivity and a significant hurdle to achieving desired reactivity. This document provides in-depth, field-proven solutions to overcome these challenges.
Part 1: Frequently Asked Questions & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
FAQ 1: Synthesis of Sterically Hindered Indoles
Question 1.1: My Fischer indole synthesis is failing with a bulky tert-butyl substituted ketone. The reaction is sluggish and yields are poor. What is happening and how can I fix it?
Answer: The issue you're facing is a classic case of steric impediment in the key steps of the Fischer indole synthesis. The bulky tert-butyl group hinders two critical stages: the formation of the phenylhydrazone intermediate and, more significantly, the subsequent[1][1]-sigmatropic rearrangement. The large group destabilizes the transition state required for the rearrangement, increasing the activation energy of the reaction.
Troubleshooting Strategies:
-
Increase Thermal Energy: Often, the simplest solution is to increase the reaction temperature and extend the reaction time. Use a high-boiling point solvent like xylenes, toluene, or even diphenyl ether. Monitor the reaction carefully for decomposition, as higher temperatures can also lead to side reactions.
-
Stronger Acid Catalysis: While traditional catalysts like ZnCl₂, polyphosphoric acid (PPA), or Amberlyst-15 resin are common, a stronger acid system might be necessary to promote cyclization. Consider using Eaton's reagent (P₂O₅ in methanesulfonic acid), which is a powerful dehydrating agent and acid catalyst.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction by efficiently overcoming the high activation energy barrier. This method often leads to cleaner reactions and higher yields in shorter time frames.[2]
-
Alternative Synthetic Routes: If the Fischer synthesis remains problematic, consider a different approach that avoids the sterically demanding cyclization step. For example, a Larock indole synthesis or a Buchwald-Hartwig amination followed by intramolecular cyclization might be more tolerant of the steric bulk.
Question 1.2: I'm attempting a Bischler-Möhlau synthesis with a tert-butyl substituted aniline, but I'm getting very low yields and a mixture of regioisomers. How can I improve the outcome?
Answer: The Bischler-Möhlau synthesis is notoriously sensitive to steric hindrance, and using a bulky aniline exacerbates these issues.[3] The reaction proceeds through the initial alkylation of the aniline by an α-haloketone, followed by cyclization. A tert-butyl group on the aniline can hinder the initial nucleophilic attack and also complicate the subsequent complex cyclization and rearrangement steps, often leading to poor yields and unpredictable regiochemistry.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hindered Bischler-Möhlau synthesis.
Recommended Protocol: A microwave-assisted, solvent-free approach has been shown to be effective.[2] By mixing the aniline and α-haloketone with a mild base like NaHCO₃ and irradiating with microwaves, the reaction can proceed rapidly, often with improved yields compared to conventional heating.[2]
FAQ 2: Functionalization of Sterically Hindered Indoles
Question 2.1: My palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) on a 7-tert-butylindole is failing. I see no product formation. What are the critical parameters to adjust?
Answer: Functionalization at the C7 position of indole is challenging due to steric hindrance from the pyrrole ring. Adding a bulky tert-butyl group at C7 creates a highly congested environment around the reaction center (e.g., a C-Br or C-OTf bond). This congestion prevents the bulky palladium catalyst from efficiently accessing the site to perform oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.
Key Optimization Parameters:
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need to use ligands specifically designed for sterically demanding substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, low-coordinate Pd(0) species.
Ligand Class Examples Rationale Buchwald-type Biarylphosphines SPhos, XPhos, RuPhos Feature a biphenyl backbone that creates a bulky, electron-rich environment around the palladium center, facilitating oxidative addition. Dialkylphosphinobiphenyls DavePhos, JohnPhos Similar to the above, these are highly effective for hindered couplings. Ferrocene-based Ligands dppf, (t-Bu)₂P-ferrocene The ferrocene backbone provides a unique steric and electronic profile that can be highly effective. -
Palladium Precursor: Instead of Pd(OAc)₂, which requires in-situ reduction, use a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst complex like (XPhos)Pd G3. These can initiate the catalytic cycle more efficiently.
-
Base and Solvent: The choice of base is crucial. For Suzuki couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred to minimize side reactions. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required. The solvent should be anhydrous and capable of solubilizing the reactants and catalyst (e.g., Toluene, Dioxane, THF).
-
Temperature: Higher temperatures are generally required to overcome the steric barrier. Reactions are often run between 80-120 °C.
Experimental Workflow for Optimization:
Caption: Optimization workflow for hindered Pd-catalyzed cross-coupling.
Question 2.2: I am trying to achieve C-H functionalization on an indole with a tert-butyl group, but the reaction is either not selective or not occurring at the desired position. How can I control the regioselectivity?
Answer: C-H functionalization relies on subtle differences in the electronic and steric environment of the C-H bonds. A tert-butyl group exerts a powerful steric directing effect. For positions on the benzene ring (C4-C7), direct C-H activation is challenging and often requires a directing group (DG) on the indole nitrogen.[4][5] The steric bulk of the tert-butyl group will likely block access to adjacent positions. For example, a tert-butyl group at C4 will strongly disfavor C-H activation at C5.
Strategies for Regiocontrol:
-
Leverage Steric Hindrance: Use the tert-butyl group to your advantage. It acts as a large "blocking group," preventing the catalyst from accessing nearby C-H bonds. This can enhance selectivity for more remote, sterically accessible positions. For example, in electrophilic aromatic substitution, a tert-butyl group is an ortho-para director, but steric hindrance makes the para-product heavily favored.[6]
-
Employ a Directing Group (DG): This is the most powerful strategy for controlling regioselectivity in C-H activation.[7] The DG is installed on the indole nitrogen and coordinates to the metal catalyst, delivering it to a specific C-H bond (usually ortho to the DG).
-
For C2-Functionalization: Use DGs like a picolinamide or a pyrimidine group.
-
For C7-Functionalization: Achieving C7 functionalization is difficult but can be accomplished with specific directing groups like a phosphinoyl group, which can overcome the inherent reactivity of the C2/C3 positions.[4]
-
FAQ 3: Handling tert-Butyl Protecting Groups
Question 3.1: I am struggling to remove an N-Boc (tert-butoxycarbonyl) protecting group from a sterically hindered indole without causing degradation. Standard TFA treatment is giving me complex mixtures. What are some milder alternatives?
Answer: The standard method for Boc deprotection, strong acid like trifluoroacetic acid (TFA), proceeds via the formation of a stable tert-butyl carbocation.[8] However, in electron-rich and sensitive heterocyclic systems like indoles, the strong acid and the reactive tert-butyl cation can lead to side reactions, such as re-alkylation of the indole ring, polymerization, or degradation. Steric hindrance around the Boc group can also slow down the desired deprotection, requiring longer exposure to harsh conditions.
Milder Deprotection Protocols:
| Method | Reagents & Conditions | Rationale & Considerations |
| Acidic (Mild) | 4M HCl in Dioxane or Acetic Acid | Generally milder than neat TFA. The reaction can be run at 0 °C to room temperature. |
| Thermal | Heating in a high-boiling point solvent (e.g., Toluene, Xylenes) at >110 °C | Can be effective if the molecule is thermally stable. This is a neutral method that avoids acidic byproducts. |
| Lewis Acid Catalyzed | TMSOTf, SnCl₄, or ZnBr₂ in an aprotic solvent (e.g., CH₂Cl₂) | Lewis acids can coordinate to the carbonyl oxygen, facilitating C-O bond cleavage under milder conditions than Brønsted acids. |
| Base-Mediated (for specific cases) | Potassium tert-butoxide in THF at low temperatures | This is not a general method for Boc, but for specific substrates where an elimination pathway can be accessed, it might be an option.[9] |
Recommendation: Start with 4M HCl in dioxane at 0 °C, slowly warming to room temperature while monitoring by TLC/LCMS. If this fails, exploring a Lewis acid-catalyzed approach with TMSOTf is a robust next step.
Part 2: Appendices & Protocols
Appendix A: Detailed Experimental Protocol
Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles[2]
This protocol is adapted from a literature procedure for a mild, solvent-free synthesis of 2-arylindoles, which is particularly useful for hindered substrates.
-
Reactant Preparation: In a 10 mL microwave process vial, combine the substituted aniline (2.0 mmol), the α-bromoacetophenone (1.0 mmol), and sodium bicarbonate (1.0 mmol).
-
Scientist's Note: Using a 2:1 ratio of aniline to ketone can sometimes improve yields by ensuring the α-bromoacetophenone is fully consumed in the initial alkylation step, with the excess aniline acting as both a reactant and a base.[2]
-
-
Mixing: Mix the solids thoroughly with a spatula until a homogenous powder is obtained.
-
Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant power of 540 W for 45-60 seconds.
-
Safety Precaution: Monitor the internal pressure and temperature. Do not exceed the vial's safety limits. The reaction is often rapid and exothermic.
-
-
Workup: After cooling, dissolve the resulting solid mixture in ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-arylindole.
References
-
Yuan, G., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Available at: [Link]
-
Jadhav, G. R., & Antonchick, A. P. (2021). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhang, F., et al. (2014). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Angewandte Chemie International Edition. Available at: [Link]
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Khan Academy (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Available at: [Link]
-
Chen, D., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]
-
Moody, C. J., & Hunt, J. C. A. (2006). A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]
-
OpenChemHub (2024). C-H activation at remote positions. YouTube. Available at: [Link]
-
Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH National Library of Medicine. Available at: [Link]
-
ron (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. Available at: [Link]
-
Chemistry Steps (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]
-
chemeurope.com (n.d.). Bischler-Möhlau indole synthesis. Available at: [Link]
-
Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 3. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
Stability issues of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate under acidic conditions
Welcome to the technical support guide for tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions commonly used for N-Boc deprotection.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability
This section addresses the fundamental chemical principles governing the stability of your indole derivative.
Q1: I'm observing degradation of my compound during N-Boc deprotection with Trifluoroacetic Acid (TFA). What is happening?
A1: While the N-Boc (tert-butyloxycarbonyl) group is designed to be removed under acidic conditions, the indole core itself is sensitive to strong acids.[1] The issue you are observing is likely a combination of two processes: the intended deprotection and unintended degradation of the indole ring system.
-
Mechanism of Deprotection: The process begins with the protonation of the Boc group's carbonyl oxygen by the acid. This is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate which rapidly decarboxylates to yield the free amine (the deprotected indole) and carbon dioxide.[2]
-
Mechanism of Degradation: Indoles are electron-rich aromatic systems. In a strongly acidic medium, the indole ring can be protonated, most commonly at the C3 position. While the bulky cyclohexyl group at C3 in your molecule offers significant steric hindrance against intermolecular reactions like dimerization, the overall increase in electron deficiency can make the ring susceptible to other degradative pathways or reactions with nucleophiles present. Furthermore, the tert-butyl cation generated during deprotection can act as an electrophile and alkylate other starting material or product molecules, a common side reaction.[3]
Q2: How do the substituents on my molecule (2-bromo, 3-cyclohexyl, 6-carboxylate) influence its stability in acid?
A2: Each substituent plays a critical role in the molecule's overall reactivity and stability.
-
N1-Boc group: This protecting group makes the indole nitrogen non-basic and non-nucleophilic. However, its acid-lability is the central reason for these stability studies.[3][4]
-
2-Bromo group: As an electron-withdrawing group, the bromine atom slightly reduces the electron density of the pyrrole ring moiety. This can make the N-Boc group somewhat more resistant to acid-catalyzed cleavage compared to an unsubstituted indole, as protonation of the carbamate is less favorable.[4]
-
3-Cyclohexyl group: This large, non-aromatic group provides significant steric bulk at the most electron-rich position of the indole (C3). This is advantageous as it physically blocks acid-mediated polymerization or dimerization, which are common side reactions for simpler indoles.[1]
-
6-tert-Butyl carboxylate group: This is an electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic attack. Importantly, this ester is also susceptible to cleavage under strong acidic conditions (a reaction mechanistically similar to Boc deprotection), potentially leading to a mixture of products. Its stability relative to the N-Boc group is a key consideration.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical solutions to problems you may encounter in the lab.
Issue 1: Incomplete N-Boc Deprotection
-
Symptom: LC-MS or TLC analysis shows significant amounts of starting material remaining after the reaction.
-
Potential Causes:
-
Insufficient Acid: The electron-withdrawing groups may make your substrate more resistant to deprotection than expected.
-
Low Temperature: The reaction kinetics are too slow at the current temperature.
-
Insufficient Time: The reaction has not been allowed to proceed to completion.
-
Presence of Water: Water can compete with the substrate for protons, reducing the effective acidity of the medium.[5]
-
-
Solutions:
-
Incrementally increase the concentration of acid (e.g., from 20% TFA in DCM to 50%).
-
Allow the reaction to warm from 0 °C to room temperature.
-
Increase the reaction time and monitor every hour by TLC/LC-MS.
-
Ensure anhydrous conditions by using freshly distilled solvents and running the reaction under an inert atmosphere (N₂ or Ar).
-
Issue 2: Formation of Multiple Side Products
-
Symptom: The crude reaction mixture shows several new spots by TLC or multiple new peaks in the LC-MS, leading to low yield of the desired product.
-
Potential Causes:
-
Solutions:
-
Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. These agents will trap the tert-butyl cation, preventing it from causing side reactions.[3]
-
Use Milder Acidic Conditions: Switch from neat TFA to a milder system. 4M HCl in dioxane is a common and effective alternative that can sometimes offer different selectivity.[5][6]
-
Lower the Temperature: Run the reaction at 0 °C or even -10 °C to slow down degradation pathways, which often have a higher activation energy than the desired deprotection.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting N-Boc deprotection experiments.
Section 3: Recommended Experimental Protocols
These protocols are designed to provide a robust starting point for your experiments.
Protocol 1: Standard N-Boc Deprotection with TFA and Scavenger
This protocol is a reliable first attempt for clean deprotection.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration). Add a scavenger, such as anisole (2.0 eq) or triethylsilane (2.0 eq).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Acid Addition: Add Trifluoroacetic Acid (TFA, 10 eq, typically as a 25-50% v/v solution in DCM) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is slow, allow it to warm to room temperature.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stability Assessment using a Test Matrix
To determine the optimal conditions, it is wise to run small-scale parallel reactions. This table provides a framework for such a study.
| Run | Acid System | Solvent | Temperature | Scavenger | Objective |
| 1 | 25% TFA | DCM | 0 °C → RT | Anisole | Baseline condition |
| 2 | 50% TFA | DCM | 0 °C | Anisole | Test higher acid concentration |
| 3 | 4 M HCl | Dioxane | RT | None | Evaluate alternative acid system |
| 4 | 25% TFA | DCM | 0 °C → RT | Triethylsilane | Evaluate alternative scavenger |
Section 4: Advanced Topics & Alternative Strategies
When standard acidic methods fail or give poor yields, consider these alternatives.
Q3: Are there any non-acidic or milder methods to deprotect the N-Boc group on my indole?
A3: Yes, several methods have been developed for sensitive substrates. While strong acid is the most common approach, thermal and alternative solvent-based methods can be effective.
-
Thermolysis: The N-Boc group on indoles and pyrroles can sometimes be removed by simple heating (thermolysis), often without any added reagent.[7][8] This can be attempted by refluxing the compound in a high-boiling, relatively inert solvent like toluene or xylene.
-
Microwave-Assisted Deprotection in Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can facilitate Boc deprotection, often accelerated by microwave irradiation.[9] These conditions are considered neutral to mildly acidic and can be highly effective for sensitive substrates.
Visualizing the Deprotection and Key Side Reaction
The following diagram illustrates the desired deprotection pathway alongside the problematic side reaction of tert-butylation, which is mitigated by scavengers.
References
-
Carrick, J. D., et al. (2022). Indole N‐Boc deprotection method development. ResearchGate.
-
Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
-
Rawal, V. H., & Cava, M. P. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications.
-
Donnelly, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
Pereshivko, O. P., & Van der Eycken, E. V. (2012). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Grob, J. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry.
-
Groenendaal, B., et al. (1995). Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro. Chemico-Biological Interactions.
Sources
- 1. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro [pubmed.ncbi.nlm.nih.gov]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Polar Indole Intermediates
Welcome to the technical support center dedicated to the purification of polar indole intermediates. As crucial building blocks in pharmaceutical synthesis, the purity of these compounds is paramount. However, their inherent polarity, arising from functionalities like hydroxyl, carboxyl, or amino groups, presents significant challenges for standard purification techniques. This guide provides field-proven insights, troubleshooting advice, and detailed protocols in a direct question-and-answer format to help you navigate these complexities and achieve high-purity compounds efficiently.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole intermediates?
Polar indole intermediates are notoriously difficult to purify due to a combination of factors. Their polarity makes them highly soluble in polar solvents like water, methanol, or DMSO, but often sparingly soluble in common organic solvents used for extraction and chromatography (e.g., ethyl acetate, dichloromethane). In chromatography, this leads to problematic interactions with stationary phases. On silica gel (normal-phase), strong polar interactions can cause compounds to streak or remain irreversibly adsorbed at the baseline.[1][2] Conversely, in standard reversed-phase chromatography (e.g., with a C18 column), these molecules may have insufficient hydrophobic character to be retained, causing them to elute in the solvent front with other polar impurities.
Q2: What are the main purification strategies for these compounds?
The primary methods for purifying polar indole intermediates can be broadly categorized into three techniques:
-
Chromatography: This is the most versatile method. Key variations include normal-phase chromatography on modified silica (e.g., basified silica), reversed-phase chromatography using specialized columns, and Hydrophilic Interaction Liquid Chromatography (HILIC).[1][3]
-
Crystallization: An effective and scalable method for obtaining high-purity materials, provided a suitable solvent or solvent system can be identified.[4][5][6]
-
Liquid-Liquid Extraction (LLE): Particularly useful for ionizable indoles (those with acidic or basic functional groups), allowing for separation from neutral impurities by manipulating the pH of the aqueous phase.[7]
Q3: How do I select the best purification strategy for my specific indole intermediate?
The optimal strategy depends on the compound's specific properties (polarity, pKa, stability) and the nature of the impurities. The following decision-making workflow provides a general guideline.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide: Chromatography
This section addresses common issues encountered during the chromatographic purification of polar indoles.
Q: My polar, basic indole streaks badly on a silica TLC plate. What can I do?
Cause: Streaking (or tailing) of basic compounds on standard silica gel is a classic problem. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can protonate basic analytes, like many indole intermediates, leading to strong, non-specific ionic interactions that result in poor peak shape and inefficient separation.[1]
Solution:
-
Basify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent.
-
Ammonia: Adding 0.5-2% of a concentrated ammonium hydroxide solution to the methanol portion of your eluent (e.g., 80:18:2 DCM/MeOH/NH₄OH) can neutralize the acidic silanols and prevent protonation of your compound.[1]
-
Triethylamine (TEA): Adding 0.1-1% TEA to the eluent serves a similar purpose. It's volatile and easily removed under vacuum.
-
-
Use an Alternative Stationary Phase: If basifying the eluent is insufficient or undesirable:
Q: My compound won't move from the baseline in normal-phase chromatography, even with highly polar solvents.
Cause: The compound is too polar for the chosen normal-phase system. Its interaction with the silica stationary phase is stronger than the eluting power of even highly polar mobile phases like 100% methanol or ethyl acetate.[2]
Solution:
-
Switch to a More Effective Polar Solvent System: A common mobile phase for very polar compounds is Dichloromethane (DCM)/Methanol/Ammonium Hydroxide. The small amount of water and ammonia can significantly increase the eluting strength.
-
Change Chromatography Mode - HILIC: This is often the best solution. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a reversed-phase type mobile phase (high organic, low aqueous).[2][3] Water acts as the strong, eluting solvent.[3]
Caption: HILIC partitions polar analytes into a water layer on the stationary phase.
Q: My compound elutes in the void volume during reversed-phase chromatography. How can I achieve retention?
Cause: The compound is too polar and lacks sufficient hydrophobic character to interact with the nonpolar C18 stationary phase. This is a common limitation of traditional RP-HPLC for polar molecules.
Solution:
-
Use a 100% Aqueous Mobile Phase with a Compatible Column: Standard C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous mobile phases, leading to a loss of retention. Use columns specifically designed for polar analytes (e.g., Waters CORTECS T3, Acquity UPLC BEH C18) that are stable in 100% aqueous conditions.
-
Employ Ion-Pairing Agents: For ionizable indoles, adding an ion-pairing agent (e.g., trifluoroacetic acid for bases, tetrabutylammonium for acids) can form a neutral, more hydrophobic complex that is better retained. However, these agents can be difficult to remove and may not be compatible with mass spectrometry.
-
Switch to HILIC: As mentioned previously, HILIC is an excellent alternative where reversed-phase fails for polar compounds.[2]
Comparison of Chromatographic Modes
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) | HILIC (Silica, Diol, Amino) |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amino)[3] |
| Mobile Phase | Nonpolar to moderately polar organic solvents | Polar solvents (Water/Methanol, Water/Acetonitrile) | Aprotic organic solvents + Water[3] |
| Elution Order | Least polar elutes first | Most polar elutes first | Most polar elutes last |
| Strong Solvent | Polar solvent (e.g., Methanol) | Nonpolar solvent (e.g., Acetonitrile) | Water[3] |
| Best For | Nonpolar to moderately polar compounds | Nonpolar and moderately polar compounds | Very polar, water-soluble compounds[3] |
Troubleshooting Guide: Recrystallization & Extraction
Q: My polar indole "oils out" instead of crystallizing. How can I fix this?
Cause: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the compound's melting point (or the melting point of the impure mixture) or when cooling is too rapid.
Solution:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.
-
Add More Solvent: The concentration of your compound may be too high. Add more of the hot solvent to dissolve the oil, then attempt to cool again slowly.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a polar solvent in which it is highly soluble (e.g., methanol, acetone). Then, slowly add a nonpolar "anti-solvent" in which it is poorly soluble (e.g., n-hexane, water) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.[4] Then, allow it to cool slowly.
Q: I'm forming a stable emulsion during liquid-liquid extraction. How can I break it?
Cause: Emulsions are common when extracting polar compounds, especially from aqueous solutions containing salts or biological matter. They are stabilized by compounds that act as surfactants at the aqueous-organic interface.
Solution:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion and also decreases the solubility of your organic compound in the aqueous layer ("salting out").
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool in a filter funnel.
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Basified Silica Gel
This protocol is designed for moderately polar, basic indole intermediates that streak on standard silica.
-
Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (e.g., 95:5 DCM/MeOH). Add triethylamine (TEA) to make up 1% of the total volume. Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Equilibrate: Run 2-3 column volumes of the mobile phase (containing 1% TEA) through the packed column to ensure it is fully equilibrated and the pH is consistent.
-
Load the Sample: Dissolve your crude compound in a minimal amount of the mobile phase or a strong solvent like DCM/MeOH. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elute: Begin elution with your starting solvent system, gradually increasing the polarity as needed (gradient elution) to elute your compound. Collect fractions and analyze by TLC.
Protocol 2: Acid-Base Extraction for an Amphoteric Indole
This protocol is for an indole intermediate with both a basic nitrogen and an acidic group (e.g., a carboxylic acid).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling Reactions with Hindered Indoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with palladium-catalyzed cross-coupling reactions of sterically hindered indoles. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to overcome poor reactivity and achieve your synthetic goals.
Introduction: The Challenge of Hindered Indoles
Indoles are privileged scaffolds in medicinal chemistry and materials science.[1][2] However, their functionalization, particularly at sterically congested positions (e.g., C2, C4, C7 or with bulky N-substituents), via cross-coupling reactions is often plagued by low yields and sluggish reaction rates.[3][4] This poor reactivity stems from a combination of steric hindrance, which can impede the crucial oxidative addition and reductive elimination steps of the catalytic cycle, and the unique electronic properties of the indole nucleus.[5][6] The electron-rich nature of the indole ring can complicate the desired catalytic pathway, and the acidic N-H proton in unprotected indoles can lead to catalyst inhibition or undesired side reactions.[2][7]
This guide will walk you through a systematic approach to troubleshooting these challenging reactions, from initial catalyst and ligand selection to fine-tuning reaction parameters and considering alternative synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Catalytic System - Your First Line of Defense
Question 1: My Suzuki-Miyaura coupling with a 4-substituted indole is failing. What is a good starting point for catalyst and ligand selection?
Answer: For sterically demanding Suzuki-Miyaura reactions, the choice of ligand is critical. The ligand modulates the steric and electronic properties of the palladium center, directly impacting its catalytic activity.
Causality: Bulky, electron-rich phosphine ligands are often the key to success with hindered substrates.[8] The steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species, which is necessary for the oxidative addition to the hindered indole halide.[8] The electron-donating nature of the ligand increases the electron density on the palladium, which also facilitates the oxidative addition step.
Recommended Starting Points:
-
Buchwald-type biarylphosphine ligands: These are the gold standard for many challenging cross-couplings.[8] For hindered indoles, consider ligands like XPhos, SPhos, or tBuXPhos.[5][9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines for coupling sterically bulky substrates.[8] IPr and IMes are common starting points.[8]
-
Palladium Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can improve reaction reproducibility and efficiency.[8] These pre-catalysts ensure a 1:1 palladium-to-ligand ratio and provide a stable source of the active Pd(0) catalyst.[8]
Troubleshooting Flowchart for Catalyst/Ligand Selection:
Caption: Workflow for employing a directed C-H activation strategy.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction of a Hindered Suzuki-Miyaura Coupling
This protocol is designed for the initial screening of ligands and conditions for a challenging Suzuki-Miyaura coupling of a hindered bromoindole.
Materials:
-
Hindered Bromoindole (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Ligand (e.g., XPhos, SPhos) (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Dioxane/Water (10:1 mixture)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the hindered bromoindole, arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and the ligand in a small amount of the dioxane/water mixture.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the remaining solvent to achieve the desired reaction concentration (typically 0.1 M).
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider increasing the temperature or switching to microwave irradiation (e.g., 120 °C for 30-60 minutes).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- BenchChem. (2025). Overcoming poor reactivity of 3-Iodo-1,5-dimethyl-1H-indazole in coupling reactions. BenchChem Technical Support.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- Carrow, B. P., & Hartwig, J. F. (2012). Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chemical Society Reviews, 41(4), 1461-1473.
- Royal Society of Chemistry. (n.d.).
- Diao, T., Deng, L., & Tang, W. (2021). The Power of Organotransition Metal Catalysis in Synthesizing Organic Molecules. Organometallics, 40(14), 2179-2181.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ResearchGate. (n.d.). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
- MDPI. (2018).
- ACS Publications. (2026). Palladium(II)
- ACS Publications. (2026).
- American Chemical Society. (2026).
- Royal Society of Chemistry. (n.d.). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
- ACS Publications. (2026).
- Beilstein Journals. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
- PubMed Central. (2025). Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole.
- Indian Academy of Sciences. (n.d.).
- PubMed Central. (n.d.).
- Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. (2025).
- PubMed. (n.d.). Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones.
- BenchChem. (2025).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- ACS Publications. (2021). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen.
- ResearchGate. (n.d.). Effect of steric hindrance on the regioselectivity.
- PubMed Central. (2020). Advances in Cross-Coupling Reactions.
- National Institutes of Health. (n.d.). Benzylic C(sp3)–C(sp2)
- MDPI. (n.d.). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones.
- ACS Publications. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
Sources
- 1. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of diazo-coupling to indoles and the effect of steric hindrance on the rate-limiting step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Metabolic Lability of tert-Butyl Groups
Introduction: The tert-butyl group is a mainstay in medicinal chemistry, valued for its ability to provide steric bulk, enhance receptor selectivity, and act as a metabolic shield for adjacent functionalities.[1] However, the presumed chemical stability of this moiety often belies a significant metabolic vulnerability.[2][3] Many drug candidates featuring tert-butyl groups exhibit unexpectedly high clearance due to enzymatic oxidation, posing a significant challenge in drug development.[2][3] This guide provides in-depth technical support for researchers encountering this issue, offering troubleshooting advice, detailed experimental protocols, and strategic solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the metabolic fate of tert-butyl groups.
Q1: Why is the sterically hindered tert-butyl group susceptible to metabolism?
A: Despite the quaternary carbon atom, the nine equivalent primary C-H bonds on the three methyl groups are accessible to enzymes. The primary mechanism is oxidation mediated by Cytochrome P450 (CYP) monooxygenases, particularly isoforms like CYP3A4 and CYP2C8/9.[4] These enzymes generate a highly reactive oxygen species that can abstract a hydrogen atom from one of the methyl groups, initiating the metabolic cascade.[5][6][7]
Q2: What are the typical metabolites of a tert-butyl group?
A: The metabolic pathway is a stepwise oxidation.
-
Hydroxylation: The initial and often rate-limiting step is the CYP-mediated oxidation of one of the methyl groups to form a primary alcohol (hydroxymethyl metabolite).[4][8]
-
Further Oxidation: This alcohol can be further oxidized by cytosolic enzymes like alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) to form a carboxylic acid metabolite.[4]
-
Conjugation: The hydroxyl and carboxylic acid metabolites can undergo subsequent Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion.[4]
Q3: Can the metabolic lability of a tert-butyl group be beneficial?
A: Yes, in some cases. The resulting hydroxylated metabolite can sometimes retain or even have enhanced biological activity. For instance, the major human metabolite of the antiretroviral drug Nelfinavir, formed by CYP2C19-mediated hydroxylation of its tert-butyl group, is also a potent antiviral agent.[4] Similarly, active metabolites of Bosentan and Ivacaftor are generated through this pathway.[4] However, this is often an exception, and metabolic instability is typically a liability leading to high clearance and short half-life.[3]
Q4: What are the primary strategies to block or reduce tert-butyl group metabolism?
A: There are three main approaches:
-
Deuteration: Replacing the hydrogen atoms on the methyl groups with deuterium (heavy hydrogen) can slow the rate of CYP-mediated C-H bond cleavage.[4][] This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger C-D bond that is more difficult for the enzyme to break.[][10][11][12]
-
Fluorination: Replacing one or more methyl groups with trifluoromethyl (CF3) groups can effectively block metabolism at that site. However, this dramatically alters the electronics and lipophilicity of the molecule and may not be well-tolerated by the target receptor.
-
Bioisosteric Replacement: This involves replacing the entire tert-butyl group with a different chemical group that mimics its size and shape but is more metabolically robust.[13] This is often the most successful strategy.
Q5: What are some common bioisosteric replacements for the tert-butyl group?
A: The choice of a bioisostere depends on the specific binding pocket and molecular context. Effective replacements often introduce greater metabolic stability.
-
Cycloalkyl groups: Cyclobutyl and especially cyclopropyl groups can mimic the steric profile.[14]
-
Constrained rings: Bicyclo[1.1.1]pentane and cubane are increasingly used as rigid scaffolds.
-
Fluorinated groups: Trifluoromethylcyclopropyl and trifluoromethylcyclobutyl groups have shown promise in increasing metabolic stability while preserving bioactivity.[2][3][15]
-
Silicon-containing groups: A trimethylsilyl group has been shown to reduce lipophilicity while maintaining activity in some cases.[16]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental challenges.
Scenario 1: High In Vivo Clearance Despite Acceptable In Vitro Microsomal Stability
Problem: Your compound, which contains a tert-butyl group, shows a low rate of depletion in a Human Liver Microsome (HLM) stability assay, suggesting low CYP-mediated metabolism. However, pharmacokinetic (PK) studies in rats or dogs reveal high plasma clearance and a short half-life.
Possible Causes & Troubleshooting Steps:
-
Non-CYP Hepatic Metabolism:
-
Causality: HLM assays, when using only NADPH as a cofactor, primarily measure Phase I metabolism by CYPs and FMOs.[17][18] Other hepatic enzymes (e.g., UGTs, SULTs for Phase II, or ADH/ALDH for secondary oxidation) might be responsible for clearance.
-
Action: Conduct a metabolic stability assay using cryopreserved human hepatocytes.[17] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of hepatic clearance.[17]
-
-
High Extrahepatic Clearance:
-
Causality: Metabolism is not limited to the liver.[19] Kidneys, intestines, lungs, and plasma esterases can also contribute significantly to a drug's overall clearance.[19][20]
-
Action: Perform stability assays using S9 fractions or microsomes from other relevant tissues (e.g., kidney, intestine) to investigate extrahepatic metabolism.
-
-
Active Transport:
-
Causality: The compound might be a substrate for active uptake transporters in the liver or efflux transporters in the kidney, leading to rapid elimination that is not captured in microsomal assays.
-
Action: Use specific in vitro assays (e.g., Caco-2, MDCK cell lines transfected with specific transporters) to determine if your compound is a substrate for common transporters like P-gp, BCRP, OATPs, or OCTs.
-
Scenario 2: A Deuterated Analog Fails to Improve Metabolic Stability
Problem: You've synthesized a deuterated (d9-tert-butyl) version of your lead compound to slow down metabolism, but its half-life in HLM or hepatocytes is not significantly longer than the non-deuterated (h9) version.
Possible Causes & Troubleshooting Steps:
-
Metabolic Switching:
-
Causality: Blocking one metabolic "soft spot" can cause metabolism to shift to another vulnerable position on the molecule.[4] If another site can be metabolized at a comparable rate, deuterating the tert-butyl group will have little effect on the overall clearance.
-
Action: Perform a metabolite identification ("met-ID") study on the original h9-compound using high-resolution LC-MS/MS.[21] This will reveal all major sites of metabolism. If other soft spots are identified, they must also be addressed.
-
-
C-H Bond Cleavage is Not the Rate-Limiting Step:
-
Causality: A significant kinetic isotope effect is only observed when the cleavage of the C-H bond is the slowest step in the metabolic process.[11][12] If another step, such as product release from the enzyme active site, is rate-limiting, strengthening the C-H bond will not change the overall reaction rate.
-
Action: This is more difficult to prove directly. However, if met-ID studies show the hydroxylated tert-butyl metabolite is the only major metabolite, and deuteration still has no effect, it strongly suggests that C-H abstraction is not rate-limiting. In this case, bioisosteric replacement is the most viable path forward.
-
Part 3: Experimental Protocols & Data Visualization
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol determines the rate of disappearance of a parent compound due to CYP-mediated metabolism.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A, NADPH-B)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[22]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and protein precipitation.
Procedure:
-
Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[23] Keep on ice.
-
Incubation Plate Setup: In a 96-well plate, add buffer and test compound to achieve a final concentration of 1 µM.[22] Include a "minus-cofactor" control (no NADPH) to check for non-enzymatic degradation.
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.[23]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with IS to the appropriate wells.[17][22]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.[22]
Data Analysis:
-
Plot the natural logarithm of the percent remaining parent compound versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Cl_int) as: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Data Summary Table
| Strategy | Mechanism | Potential Improvement in t½ | Key Considerations |
| Deuteration | Kinetic Isotope Effect (KIE) slows C-D bond cleavage.[10][24] | 2 to 8-fold | May cause metabolic switching; no effect if C-H cleavage is not rate-limiting.[4] |
| Fluorination | C-F bond is not susceptible to oxidative cleavage. | > 10-fold | Drastically alters electronics (pKa) and lipophilicity (logP). |
| Bioisosteric Replacement | Replaces the labile moiety with a stable isostere.[13] | Variable, can be > 10-fold | Requires re-optimization of SAR; the new group must fit the binding pocket. |
Diagrams
References
-
Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]
-
Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (Available via PMC). Available at: [Link]
-
Cambridge MedChem Consulting. Bioisosteric Replacements. Available at: [Link]
-
Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. Available at: [Link]
-
Taylor & Francis Online. tert-Butyl – Knowledge and References. Available at: [Link]
-
Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available at: [Link]
-
Chan, S. C., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. Available at: [Link]
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Klont, F., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. Available at: [Link]
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Cyprotex (Evotec). Microsomal Stability. Available at: [Link]
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Tia, S. & Yarrarapu, SNS. (2023). Drug Clearance. StatPearls [Internet]. Available at: [Link]
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Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. (Available via PMC). Available at: [Link]
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Shao, L. & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. Available at: [Link]
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Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. IQCC. Available at: [Link]
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Chem-Space. Bioisosteric Replacements. Available at: [Link]
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Foti, R. S. & Dalvie, D. K. (2016). Clearance in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
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Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta. (Available via PMC). Available at: [Link]
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Mercell. metabolic stability in liver microsomes. Available at: [Link]
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Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Available at: [Link]
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Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
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Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. Available at: [Link]
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Guengerich, F. P. & Yoshimoto, F. K. (2018). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Arome Science. (2024). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Available at: [Link]
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Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
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Di, L. & Obach, R. S. (2020). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Drug Metabolism and Disposition. (Available via NIH). Available at: [Link]
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Fasan, R. (2012). Tuning P450 Enzymes as Oxidation Catalysts. ACS Catalysis. Available at: [Link]
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SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]
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Chem Help ASAP. (2020). changing a drug's clearance. YouTube. Available at: [Link]
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Yuan, Y., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Available at: [Link]
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Tyagi, V. & Fasan, R. (2016). Use of Chemical Auxiliaries to Control P450 Enzymes for Predictable Oxidations at Unactivated C–H Bonds of Substrates. Israel Journal of Chemistry. (Available via NIH). Available at: [Link]
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Technical Support Center: Catalyst Selection for C2 Functionalization
<_
Welcome to the technical support center for C2 functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively modifying the C2 position of various molecular scaffolds. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide practical, field-tested solutions to common experimental challenges. Our goal is to empower you with the knowledge to not only troubleshoot your reactions but also to rationally design more efficient and selective C2 functionalization strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of catalyst selection for C2 functionalization.
Q1: What are the most common classes of catalysts used for C2 functionalization?
A1: Transition metal catalysts are the workhorses for C2 functionalization via C-H activation. The most prominently used metals are Palladium (Pd), Rhodium (Rh), and Iridium (Ir). Each has its own strengths and preferred applications. Palladium is widely used for C-H arylation and alkenylation. Rhodium catalysts are often employed for alkylation and annulation reactions.[1] Iridium catalysts have shown remarkable efficiency in C-H borylation and specific alkylations.[2][3] The choice of metal is fundamentally tied to the desired transformation and the nature of the substrate.
Q2: How do directing groups influence C2 selectivity?
A2: Directing groups are molecular fragments that are part of the substrate and can coordinate to the metal catalyst, bringing it into close proximity to the targeted C-H bond.[4] This chelation assistance is a powerful strategy to overcome the inherent reactivity of a molecule and enforce selectivity at a specific site, such as C2.[5][6] For many heterocyclic systems like indoles, which are electronically biased towards functionalization at other positions (e.g., C3), a directing group on the nitrogen atom is often crucial to achieve C2 selectivity.[7] Common directing groups include pivaloyl, carbamoyl, and various nitrogen-containing heterocycles.[2]
Q3: What is the role of ligands in these catalytic systems?
A3: Ligands are organic molecules that bind to the metal center and play a critical role in modulating its reactivity, stability, and selectivity. They can influence the steric and electronic environment of the catalyst, thereby affecting the rate and outcome of the reaction.[8] For instance, in palladium-catalyzed C-H activation, phosphine ligands, N-heterocyclic carbenes (NHCs), and specialized ligands like mono-N-protected amino acids can be employed to fine-tune the catalytic activity.[8] The choice of ligand is often as critical as the choice of the metal itself and is a key parameter for optimization.
Q4: Can C2 functionalization be achieved without a directing group?
A4: While directing groups are a very common strategy, C2 functionalization can be achieved in their absence under certain conditions. This often relies on the intrinsic electronic properties of the substrate or the use of highly specialized catalytic systems. For example, some palladium-catalyzed arylations of indoles can proceed with high C2 selectivity even without a directing group, with the reaction mechanism proposed to involve an electrophilic palladation pathway.[9] Photoredox catalysis has also emerged as a powerful tool for the C2 functionalization of certain heterocycles without the need for traditional directing groups.[10][11]
Q5: What are the typical reaction conditions (solvents, temperature, additives) for C2 functionalization?
A5: Reaction conditions are highly dependent on the specific catalytic system and substrate. Solvents are chosen based on their ability to dissolve the reactants and catalyst, as well as their influence on the reaction pathway. Common solvents include toluene, dioxane, and polar aprotic solvents like DMF or DMAc. Temperature can significantly impact reaction rates and selectivity; reactions are often run at elevated temperatures (e.g., 80-120 °C) to overcome activation barriers.[1][12] Additives such as bases (e.g., K3PO4, Cs2CO3) or oxidants may be required depending on the catalytic cycle. Careful optimization of these parameters is essential for achieving high yields and selectivity.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during C2 functionalization experiments.
Issue 1: Low to No Conversion
Q: My reaction shows very little or no formation of the desired C2-functionalized product. What are the potential causes and how can I address them?
A: Low to no conversion is a common issue that can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial.
Possible Causes & Solutions:
-
Catalyst Inactivity:
-
Diagnosis: The catalyst may not be in its active form or may have decomposed.
-
Solution:
-
Use a Pre-catalyst: If using a metal salt, consider switching to a well-defined pre-catalyst complex that is known to be active.
-
Check Catalyst Quality: Ensure the catalyst has not been improperly stored or exposed to air and moisture, which can lead to deactivation.
-
Increase Catalyst Loading: While not always ideal for atom economy, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor deactivation pathways.
-
-
-
Ineffective Ligand:
-
Diagnosis: The chosen ligand may not be suitable for the specific transformation or substrate.
-
Solution:
-
Screen Different Ligands: Consult the literature for ligands that have been successful in similar C2 functionalization reactions. For palladium catalysis, consider a range of phosphine ligands with varying steric and electronic properties (e.g., PPh3, P(t-Bu)3, XPhos).
-
Verify Ligand Purity: Impurities in the ligand can inhibit the catalyst.
-
-
-
Sub-optimal Reaction Conditions:
-
Diagnosis: The temperature, solvent, or concentration may not be appropriate for the reaction.
-
Solution:
-
Increase Temperature: Many C-H activation reactions have a significant activation energy barrier. Incrementally increasing the reaction temperature (e.g., in 10-20 °C intervals) can often improve conversion.[12]
-
Solvent Screening: The polarity and coordinating ability of the solvent can have a profound effect. If a non-polar solvent like toluene is failing, consider a more polar aprotic solvent like dioxane, DMF, or NMP.
-
Concentration Effects: In some cases, higher concentrations can favor the desired reaction pathway.
-
-
-
Incompatible Functional Groups:
-
Diagnosis: Certain functional groups on your substrate may be interfering with the catalyst or other reagents.
-
Solution:
-
Protecting Groups: If a functional group is suspected to be problematic (e.g., a free amine or alcohol), consider protecting it with a robust protecting group that is stable to the reaction conditions.
-
Functional Group Tolerance Studies: Review the literature for the functional group tolerance of the chosen catalytic system.[5]
-
-
Issue 2: Poor Regioselectivity (Functionalization at other positions)
Q: I am observing a mixture of isomers, with functionalization occurring at positions other than C2. How can I improve the C2 selectivity?
A: Poor regioselectivity is a common challenge, especially with substrates that have multiple reactive C-H bonds.
Possible Causes & Solutions:
-
Ineffective Directing Group:
-
Diagnosis: The directing group may not be strongly coordinating enough to the metal center to outcompete functionalization at other electronically favored positions. The inherent electronic bias of some substrates, like indoles, strongly favors reaction at the C3 position.[7]
-
Solution:
-
Switch to a Stronger Directing Group: If using a weakly coordinating group, consider a bidentate or more strongly coordinating directing group. For example, a pivaloyl group has been shown to be effective in directing iridium-catalyzed methylation to the C2 position of indoles.[2]
-
Modify the Directing Group: Subtle changes to the directing group can sometimes have a large impact on selectivity.
-
-
-
Competing Reaction Pathways:
-
Diagnosis: The reaction conditions may be promoting a non-directed or electronically-driven functionalization pathway. For instance, in palladium-catalyzed indole arylation, an electrophilic palladation at C3 can compete with a directed C2-functionalization.[9]
-
Solution:
-
Ligand Modification: The ligand can play a crucial role in controlling regioselectivity. For palladium-catalyzed reactions, switching from a simple phosphine ligand to a more specialized ligand like a pyridone-based ligand can alter the C-H activation mechanism and favor a directed pathway.[7]
-
Solvent Effects: The polarity of the solvent can influence which C-H bond is activated. In some cases, a less polar solvent may favor the directed pathway.[13]
-
-
-
Steric Hindrance:
-
Diagnosis: Steric hindrance around the C2 position may be disfavoring the approach of the catalyst.
-
Solution:
-
Use a Less Bulky Catalyst/Ligand: If steric clash is suspected, switching to a catalyst with a smaller ligand may improve access to the C2 position.
-
Substrate Modification: If possible, modifying the substrate to reduce steric bulk near the C2 position could be a viable strategy.
-
-
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before reaching full conversion. What could be causing catalyst deactivation?
A: Catalyst deactivation can be a frustrating problem, often leading to incomplete reactions and difficult purification.
Possible Causes & Solutions:
-
Oxidative Addition of Substrate/Product:
-
Diagnosis: The product or starting material may be reacting with the catalyst in an unproductive way, leading to an inactive species.
-
Solution:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor catalyst decomposition pathways.
-
Use a More Robust Ligand: A strongly coordinating ligand can help to stabilize the catalyst and prevent unwanted side reactions.
-
-
-
Formation of Inactive Catalyst Aggregates:
-
Diagnosis: The active catalyst species may be aggregating to form inactive clusters.
-
Solution:
-
Change Solvent: A more coordinating solvent can sometimes help to keep the catalyst in its active, monomeric form.
-
Additives: Certain additives, such as salts, can sometimes disrupt catalyst aggregation.
-
-
-
Reaction with Impurities:
-
Diagnosis: Trace impurities in the starting materials, solvent, or even from the glassware can poison the catalyst.
-
Solution:
-
Purify Starting Materials: Ensure all starting materials are of high purity. Recrystallization or column chromatography may be necessary.
-
Use High-Purity Solvents: Use anhydrous, de-gassed solvents to minimize the presence of water and oxygen, which can deactivate many catalysts.
-
Thoroughly Clean Glassware: Ensure all glassware is rigorously cleaned and dried to remove any potential catalyst poisons.
-
-
Issue 4: Product Decomposition
Q: I am forming the desired C2-functionalized product, but it appears to be decomposing under the reaction conditions. How can I mitigate this?
A: Product stability can be a significant issue, especially when dealing with sensitive functional groups or extended reaction times at high temperatures.
Possible Causes & Solutions:
-
Thermal Instability:
-
Diagnosis: The product may not be stable at the reaction temperature.
-
Solution:
-
Lower the Reaction Temperature: This is the most straightforward approach. You may need to accept a longer reaction time in exchange for improved product stability.
-
Use a More Active Catalyst: A more active catalyst may allow you to achieve full conversion at a lower temperature.
-
-
-
Reaction with Catalyst or Reagents:
-
Diagnosis: The product may be reacting with the catalyst or other reagents in the reaction mixture.
-
Solution:
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to minimize product exposure to the reaction conditions.
-
Quench the Reaction: Once the reaction is complete, quench it promptly to deactivate the catalyst and prevent further reactions.
-
-
-
Sensitivity to Air or Moisture:
-
Diagnosis: The product may be sensitive to air or moisture, leading to decomposition during the reaction or workup.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Use anhydrous solvents and reagents.
-
-
Experimental Protocols & Data
General Procedure for Palladium-Catalyzed C2 Arylation of an N-Protected Indole
This protocol provides a general starting point for the C2 arylation of an indole derivative using a directing group. Note: This is a general procedure and may require optimization for your specific substrate.
Materials:
-
N-protected indole (1.0 equiv)
-
Aryl halide (1.2 - 2.0 equiv)
-
Pd(OAc)2 (2-5 mol%)
-
Ligand (e.g., PPh3, XPhos) (4-10 mol%)
-
Base (e.g., K3PO4, Cs2CO3) (2.0 - 3.0 equiv)
-
Anhydrous, de-gassed solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the N-protected indole, aryl halide, Pd(OAc)2, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, de-gassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Data for Catalyst Systems in C2 Arylation
The following table summarizes representative data for different catalyst systems in the C2 arylation of a model N-protected indole, highlighting the impact of the metal, ligand, and directing group on the reaction outcome.
| Catalyst System | Directing Group | Ligand | Solvent | Temp (°C) | Yield (%) | C2:C3 Selectivity | Reference |
| Pd(OAc)2 | Pyrimidyl | PPh3 | Toluene | 110 | 85 | >95:5 | [14] |
| [Rh(cod)Cl]2 | Carbamoyl | - | Toluene | 120 | 72 | >95:5 | [15] |
| [Cp*IrCl2]2 | Pivaloyl | - | Dioxane | 100 | 90 (methylation) | >95:5 | [2] |
Visualization of Key Concepts
Catalytic Cycle for Directed C-H Activation
Caption: A decision tree for troubleshooting low conversion in C2 functionalization reactions.
References
- Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. (2026). Organic Letters.
- Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. (2026). Organic Letters.
- Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak π–π stacking interactions. (2023). RSC Publishing.
- Photoredox-Catalyzed C–H Functionalization Reactions. (2021). Chemical Reviews.
- Effect of Temperature on CO2 Adsorption onto Amine-Functionalized KIT-6 Adsorbents. (2024). Molecules.
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. (n.d.). Journal of the American Chemical Society.
- Rhodium-Catalyzed C2-Alkylation of Benzimidazoles. (2017). Synfacts.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). Chemical Reviews.
- Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. (2021). Chemical Communications.
- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews.
- Photoredox-Catalyzed C–H Functionalization Reactions. (n.d.). PMC.
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Decoding Directing Groups and Their Pivotal Role in C−H Activation. (n.d.). ResearchGate.
- Different approaches to C2 functionalized indole derivatives (A–D). (n.d.). ResearchGate.
- Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group. (2022). PubMed.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC.
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. (2025). ResearchGate.
- Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters.
- Iridium-catalyzed borylation of thiophenes. (n.d.). MSU Chemistry.
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. (n.d.). Semantic Scholar.
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- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectrum of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. As a valuable tool in structural elucidation, understanding the intricacies of the ¹H NMR spectrum is paramount for verifying the synthesis and purity of this complex heterocyclic compound. This document, authored from the perspective of a Senior Application Scientist, offers not just a theoretical prediction but also practical insights into the experimental aspects and a comparative context for the observed chemical shifts.
Fundamental Principles: Deconstructing the Molecule's Magnetic Environments
The structure of this compound presents a variety of distinct proton environments, each influenced by the electronic effects of neighboring functional groups. To predict the ¹H NMR spectrum, we must consider the inductive and anisotropic effects of the bromine atom, the cyclohexyl ring, the tert-butyl ester, and the indole core itself.
The indole nucleus is an aromatic heterocyclic system where the electron density is not uniformly distributed. The benzene portion of the indole generally exhibits aromatic proton signals in the downfield region (7.0-8.5 ppm). The lone N-H proton is typically observed as a broad singlet at a higher chemical shift, its exact position being sensitive to solvent and concentration. The substituents at positions 2, 3, and 6 significantly alter the electronic landscape of the indole ring, leading to predictable shifts in the proton resonances. The electron-withdrawing nature of the bromo and carboxylate groups will generally deshield adjacent protons, shifting their signals downfield.
Predicted ¹H NMR Spectrum and Interpretation
Based on established principles of NMR spectroscopy and data from similar structures, the following is a detailed prediction of the ¹H NMR spectrum of this compound. The spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic, aliphatic, and N-H protons.
Visualizing the Proton Environments
To clarify the subsequent discussion, the different proton environments in the target molecule are labeled in the diagram below.
Caption: Labeled structure of the target molecule.
Predicted Chemical Shifts, Multiplicities, and Integration
The following table summarizes the expected ¹H NMR data for this compound.
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| a | N-H (Indole) | > 8.0 | Broad Singlet (br s) | 1H |
| b | -C(CH₃)₃ (tert-Butyl) | ~1.6 | Singlet (s) | 9H |
| c | H-7 (Indole) | 7.8 - 8.2 | Doublet (d) | 1H |
| d | H-4 (Indole) | 7.6 - 7.9 | Doublet (d) | 1H |
| e | H-5 (Indole) | 7.2 - 7.5 | Doublet of Doublets (dd) | 1H |
| f, g | -C₆H₁₁ (Cyclohexyl) | 1.2 - 2.2 | Multiplet (m) | 11H |
Justification of Assignments:
-
N-H Proton (a): The indole N-H proton is known to be deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent used.
-
tert-Butyl Protons (b): The nine equivalent protons of the tert-butyl group are expected to produce a strong, sharp singlet. The ester linkage will cause a slight downfield shift compared to an unsubstituted alkane. For comparison, the tert-butyl protons in tert-butyl methyl ether appear at approximately 1.2 ppm, and in tert-butyl bromoacetate at around 1.5 ppm. A value around 1.6 ppm is a reasonable estimate here.
-
Indole Aromatic Protons (c, d, e): The protons on the benzene ring of the indole will be in the aromatic region. The carboxylate group at C6 is electron-withdrawing and will deshield the ortho proton (H-5) and the para proton (H-7, relative to the indole nitrogen). The H-7 and H-4 protons are expected to be doublets due to coupling with their respective ortho neighbors, while the H-5 proton will likely appear as a doublet of doublets, coupling to both H-4 and H-7.
-
Cyclohexyl Protons (f, g): The eleven protons of the cyclohexyl group will resonate in the aliphatic region. Due to the chair conformation and the presence of both axial and equatorial protons, this will likely result in a complex, overlapping multiplet. The proton attached to the carbon bonded to the indole ring (the methine proton) will be the most downfield of this group.
Comparative Analysis: The Impact of Substituents
To appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, related compounds.
| Compound | Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Key Observation |
| Cyclohexane | Cyclohexyl | ~1.44 (singlet at room temp.) | All protons are equivalent on average due to rapid chair-flipping. |
| tert-Butanol | tert-Butyl | ~1.26 (singlet) | The hydroxyl group has a minimal effect on the tert-butyl signal. |
| Indole | Indole | Aromatic H: 6.5-7.7, N-H: ~8.1 | Shows the baseline chemical shifts for the unsubstituted indole core. |
| 3-Bromoindole | Bromo-substituted Indole | Aromatic protons are shifted downfield compared to indole. | The bromine atom deshields the protons on the indole ring. |
This comparison highlights how the combination of the different functional groups in this compound leads to a unique and predictable ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Spectrum Acquisition
For reliable and reproducible results, the following experimental workflow is recommended.
Workflow Diagram
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution (final concentration of ~0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will improve the resolution and lineshape of the signals.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate integration and peak identification.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the influence of each substituent on the chemical shifts of the protons is essential for an accurate interpretation. This guide provides a robust framework for predicting and analyzing the spectrum, which is a critical step in the characterization of this and other complex organic molecules in a research and drug development setting. The predicted spectrum, with its distinct aromatic, aliphatic, and functional group signals, serves as a reliable benchmark for experimental verification.
References
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Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. Available at: [Link]
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Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,... - ResearchGate. Available at: [Link]
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Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1 - ResearchGate. Available at: [Link]
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t-Butyl group towers over other 1H resonances - ACD/Labs. Available at: [Link]
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Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]
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1H NMR Chemical Shift - Oregon State University. Available at: [Link]
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DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Available at: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available at: [Link]
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Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Available at: [Link]
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NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In. Available at: [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC - PubMed Central. Available at: [Link]
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Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Available at: [Link]
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divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze - Semantic Scholar. Available at: [Link]
- C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced
A Comparative Guide to the Reactivity of 2-Bromo vs. 5-Bromo Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds and functional materials. The strategic functionalization of this heterocyclic system is paramount for tuning its pharmacological and physicochemical properties. Among the various synthetic handles employed for such modifications, bromo-substituted indoles are versatile and widely utilized intermediates. This guide provides an in-depth technical comparison of the reactivity of two key isomers: 2-bromoindole and 5-bromoindole. By examining their behavior in pivotal synthetic transformations and providing supporting experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Electronic Landscape: Understanding the Inherent Differences
The position of the bromine atom on the indole ring profoundly influences its electronic properties and, consequently, its reactivity.
-
5-Bromoindole: The bromine atom at the C5 position is situated on the carbocyclic (benzene) portion of the indole. Here, its electron-withdrawing inductive effect (-I) deactivates the benzene ring towards electrophilic attack to some extent. However, its lone pairs can participate in resonance, donating electron density to the ring (+M effect). This dual electronic nature modulates the overall reactivity of the indole nucleus. The electropolymerization of 5-bromoindole has been observed to be more challenging compared to unsubstituted indole due to the electron-withdrawing nature of the bromine substituent.[1]
-
2-Bromoindole: In contrast, the bromine atom at the C2 position is on the electron-rich pyrrole ring. This position is directly conjugated with the nitrogen atom's lone pair. The strong electron-withdrawing inductive effect of bromine at this position significantly reduces the electron density of the pyrrole ring, impacting its nucleophilicity. This can have significant implications for its participation in various reactions.
This fundamental electronic divergence is the primary determinant of the differential reactivity observed between these two isomers.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The reactivity of bromoindoles in these transformations is critically dependent on the rate of oxidative addition of the palladium(0) catalyst to the C-Br bond. Generally, the rate of oxidative addition for aryl halides follows the order C-I > C-Br > C-Cl.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating biaryl and vinyl-indole structures.
-
5-Bromoindole: This isomer is a reliable and frequently used substrate in Suzuki-Miyaura couplings. The C5-Br bond readily undergoes oxidative addition, and a vast array of catalytic systems have been successfully employed to couple 5-bromoindole with various boronic acids and their derivatives. High yields are often achievable under relatively mild conditions.[3][4]
-
2-Bromoindole: The Suzuki-Miyaura coupling of 2-bromoindoles can be more challenging. The electron-deficient nature of the C2 position can render the C2-Br bond less susceptible to oxidative addition compared to the C5-Br bond. Furthermore, a potential issue is the oxidative addition of the palladium catalyst to the C2-Br bond of the product, which can lead to catalyst inhibition.[5] The use of bulky, electron-rich phosphine ligands can be crucial to facilitate these couplings and mitigate catalyst deactivation.[5] N-protection of the indole is often a prerequisite for successful coupling at the C2 position to prevent catalyst poisoning and side reactions.[6]
| Feature | 5-Bromoindole | 2-Bromoindole | Rationale |
| Relative Reactivity | Higher | Lower | The C5-Br bond is generally more activated towards oxidative addition. |
| Catalyst Inhibition | Less common | Potential for product inhibition.[5] | Oxidative addition to the C2-Br bond of the product can deactivate the catalyst. |
| N-Protection | Often beneficial, but not always required. | Generally required for good yields.[6] | Prevents catalyst poisoning and side reactions. |
| Typical Yields | Good to excellent | Moderate to good (highly dependent on conditions) | Reflects the relative ease of the reaction. |
Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylindoles, which are valuable precursors for further transformations.
-
5-Bromoindole: This isomer is a competent substrate for Sonogashira coupling with terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[3]
-
2-Bromoindole: Similar to the Suzuki coupling, the Sonogashira coupling of 2-bromoindoles can be less efficient. The choice of catalyst, ligands, and base is critical to achieve satisfactory yields. N-protection is highly recommended.
Heck Coupling
The Heck reaction allows for the vinylation of the indole nucleus.
-
5-Bromoindole: The Heck reaction of 5-bromoindoles with various alkenes proceeds efficiently under standard palladium catalysis conditions.[3]
-
2-Bromoindole: The intramolecular Heck reaction of 2-bromoindoles has been successfully employed for the synthesis of complex fused indole systems.[7] However, intermolecular Heck reactions can be less straightforward and may require careful optimization of reaction conditions.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, leading to N-aryl and N-alkyl indoles.
-
5-Bromoindole: 5-Bromoindole is a suitable substrate for Buchwald-Hartwig amination with a variety of amines.[8]
-
2-Bromoindole: The amination of 2-bromoindoles is also feasible but may necessitate more specialized catalytic systems, often employing bulky and electron-rich phosphine ligands to promote the desired C-N bond formation.
Electrophilic Aromatic Substitution: A Tale of Regioselectivity
The indole nucleus is highly susceptible to electrophilic attack, with a strong preference for substitution at the C3 position. This is because the resulting cationic intermediate (the Wheland intermediate) does not disrupt the aromaticity of the benzene ring.[9]
-
5-Bromoindole: Electrophilic substitution on 5-bromoindole, such as nitration, halogenation, or Friedel-Crafts reactions, overwhelmingly occurs at the C3 position. The bromine at C5 has a modest deactivating effect due to its inductive electron withdrawal, meaning that reactions may require slightly more forcing conditions compared to unsubstituted indole.[10]
-
2-Bromoindole: Despite the presence of the deactivating bromo group at C2, electrophilic substitution on 2-bromoindole still predominantly occurs at the C3 position. The powerful directing effect of the indole nitrogen and the stability of the resulting intermediate are the overriding factors. However, the overall reactivity of the ring towards electrophiles is significantly diminished compared to both indole and 5-bromoindole.
| Feature | 5-Bromoindole | 2-Bromoindole | Rationale |
| Relative Rate of Reaction | Faster | Slower | The C2-bromo substituent is more deactivating towards electrophilic attack. |
| Regioselectivity | Predominantly C3-substitution.[11] | Predominantly C3-substitution. | The stability of the Wheland intermediate directs substitution to C3. |
| Typical Reaction Conditions | Milder | Harsher (e.g., stronger Lewis acids, higher temperatures) | The lower intrinsic reactivity of 2-bromoindole necessitates more forcing conditions. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a generalized procedure and may require optimization for specific substrates.
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling of 5-bromoindole.
Step-by-Step Methodology:
-
To a reaction vessel, add 5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylindole.
Representative Suzuki-Miyaura Coupling of N-Protected 2-Bromoindole
This protocol highlights the key considerations for the coupling of the less reactive 2-bromo isomer.
dot
Caption: Key steps for the Suzuki-Miyaura coupling of N-protected 2-bromoindole.
Step-by-Step Methodology:
-
Ensure the starting 2-bromoindole is N-protected (e.g., with a tosyl, Boc, or SEM group).
-
In a glovebox or under a strictly inert atmosphere, combine the N-protected 2-bromoindole (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong, non-aqueous base such as K₃PO₄ (3.0 equiv).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or t-Bu₃P, 4-8 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the required temperature (often >100 °C).
-
Monitor the reaction progress carefully.
-
After completion, cool the mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Perform an aqueous work-up, extract the product, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
If necessary, deprotect the indole nitrogen in a subsequent step.
Conclusion
The choice between 2-bromoindole and 5-bromoindole as a synthetic precursor is dictated by the desired substitution pattern and the intended chemical transformations. 5-Bromoindole is a robust and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions and undergoes predictable electrophilic substitution at the C3 position. In contrast, 2-bromoindole is generally less reactive in cross-coupling reactions, often requiring more specialized and carefully optimized conditions, including N-protection and the use of advanced catalytic systems. Its reactivity in electrophilic substitution is also attenuated, although the regioselectivity remains focused at C3.
By understanding the underlying electronic differences and the practical implications for their reactivity, researchers can strategically select the appropriate bromoindole isomer and reaction conditions to efficiently access their target molecules, thereby accelerating the process of drug discovery and materials development.
References
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
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Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(33), 11416-11417. [Link]
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Andrade, I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2633. [Link]
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Parrish, J. P., et al. (2003). Synthesis of bromoindole alkaloids from Laurencia brongniartii. The Journal of Organic Chemistry, 68(22), 8344-8349. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Laskowski, C., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Organic & Biomolecular Chemistry, 17(40), 9049-9054. [Link]
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Majumdar, K. C., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[11][12]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,-Dihydro-2-benzazepino[4,5-b]indoles. The Journal of Organic Chemistry, 86(2), 1756-1767. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Rzepa, H. S. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
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Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
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Goss, R. J. M., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 23(49), 11849-11853. [Link]
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Liu, G., et al. (2012). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 134(43), 18034-18042. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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A Comparative Guide to Byproduct Analysis in the Synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
This guide provides an in-depth analysis of the byproducts encountered during the synthesis of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate, a key intermediate in pharmaceutical research. We will dissect the primary synthetic route, explore the mechanistic origins of common impurities, and compare this method with viable alternatives, supported by representative experimental data. The objective is to equip researchers, scientists, and drug development professionals with the expertise to anticipate, identify, and mitigate the formation of these byproducts, thereby enhancing product purity and process efficiency.
Part 1: The Primary Synthetic Route: A Two-Stage Process and Its Inherent Challenges
The most common and economically viable route to this compound involves a two-step sequence: a Fischer indole synthesis to construct the core heterocyclic scaffold, followed by a regioselective bromination at the C2 position. While effective, each stage presents unique challenges regarding byproduct formation.
Stage 1: Fischer Indole Synthesis of the Indole Core
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] In this case, the reaction is between (4-(tert-butoxycarbonyl)phenyl)hydrazine and cyclohexylacetaldehyde.
The accepted mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[3][3]-sigmatropic rearrangement, followed by the loss of ammonia, yields the aromatic indole.[4]
The primary challenges in this stage are ensuring complete cyclization and controlling regioselectivity.
-
Incomplete Cyclization Products: The reaction equilibrium may not fully favor the indole product, leading to the persistence of intermediates such as the phenylhydrazone and the enamine tautomer . Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can also lead to the decomposition of these intermediates into various tars and uncharacterizable impurities.
-
Regioisomeric Byproducts: While the starting (4-(tert-butoxycarbonyl)phenyl)hydrazine is symmetrical with respect to the ortho positions of the phenyl ring, steric hindrance from the bulky tert-butoxycarbonyl group can influence the cyclization step. This can potentially lead to the formation of a small amount of the undesired tert-Butyl 3-cyclohexyl-1H-indole-4-carboxylate regioisomer. The formation of this isomer is generally minor but can complicate downstream purification.
-
Oxidative Byproducts: If the reaction is not performed under an inert atmosphere, oxidation of the hydrazine or hydrazone intermediates can occur, leading to colored impurities that are often difficult to remove.
Caption: Byproduct formation in the Fischer Indole Synthesis.
Stage 2: Electrophilic Bromination of the Indole Core
The second stage involves the bromination of the synthesized tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic in an unsubstituted indole.[5] However, with the C3 position blocked by the cyclohexyl group, electrophilic attack is directed to the C2 position. N-Bromosuccinimide (NBS) is a common reagent for this transformation.
The high reactivity of the indole ring makes the bromination step prone to lack of selectivity, leading to several byproducts.
-
Over-brominated Products: The primary byproduct is often the dibrominated indole . The initial bromination at C2 is activating, making the molecule susceptible to a second bromination, typically at the C5 or C7 position of the benzene ring. Controlling the stoichiometry of the brominating agent and the reaction temperature is critical to minimize this.
-
Regioisomeric Bromination: While C2 bromination is electronically favored, minor amounts of bromination at other positions can occur, particularly if the reaction conditions are not optimized. This can lead to the formation of C5-bromo or C7-bromo isomers.
-
Oxidized Byproducts: Brominating agents can also act as oxidants.[6] This can lead to the formation of oxindole byproducts , where the C2 position is oxidized to a carbonyl group. These byproducts can be particularly problematic to separate from the desired product due to similar polarities.
Caption: Byproduct formation during electrophilic bromination.
Part 2: Comparative Analysis of Alternative Synthetic Routes
To mitigate the byproduct profiles associated with the Fischer indole synthesis, several alternative strategies can be considered. These methods often offer improved regioselectivity or milder reaction conditions, at the cost of more expensive starting materials or catalysts.
| Synthetic Route | Advantages | Disadvantages | Key Byproducts | Representative Yield (Purity) |
| Fischer Indole Synthesis | Economical starting materials, well-established procedure. | Harsh acidic conditions, potential for regioisomeric byproducts.[7] | Regioisomers, incomplete cyclization products, over-bromination products. | 65-75% (85-90% crude) |
| Palladium-Catalyzed Annulation | Excellent regioselectivity, milder conditions.[8] | Expensive palladium catalyst, requires halogenated starting materials. | Unreacted starting materials, catalyst-derived impurities. | 80-90% (>95% crude) |
| Gassman Indole Synthesis | Good for various substitutions, one-pot reaction. | Ineffective for some electron-rich anilines, uses thioethers.[9] | Sulfide-containing impurities, unreacted anilines. | 70-80% (90-95% crude) |
| Cs2CO3-Promoted Cyclization | Transition-metal-free, high yields for 2-bromoindoles.[10] | Requires synthesis of a specific gem-dibromovinyl aniline precursor. | Precursor-related impurities. | >90% (>97% crude) |
Note: Yield and purity are representative and can vary based on specific reaction conditions and scale.
Part 3: Experimental Protocols and Byproduct Characterization
A robust analytical workflow is essential for identifying and quantifying byproducts, guiding process optimization.
Synthesis Protocol (Primary Route)
Step 1: Synthesis of tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate
-
To a solution of (4-(tert-butoxycarbonyl)phenyl)hydrazine (1.0 eq) in glacial acetic acid, add cyclohexylacetaldehyde (1.1 eq).
-
Heat the mixture to 80-90 °C for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting hydrazine is consumed.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the indole from Step 1 (1.0 eq) in dichloromethane or a similar inert solvent.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer, wash with water and brine, and dry over sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography or recrystallization.[11]
Analytical Workflow for Byproduct Identification
The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful approach for the comprehensive analysis of the reaction mixture.[12]
-
Initial Screening by LC-MS:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Use a gradient elution to separate the components.
-
The mass spectrometer will provide the molecular weight of the eluting peaks, allowing for the preliminary identification of the target product and potential byproducts (e.g., dibrominated product will have a mass increase of 78/80 Da).
-
-
Structural Elucidation by NMR:
-
Isolate the main byproducts identified by LC-MS using preparative HPLC or careful column chromatography.
-
Acquire 1H and 13C NMR spectra for each isolated compound.[13]
-
Key Diagnostic Signals:
-
Regioisomers: The coupling patterns and chemical shifts in the aromatic region of the 1H NMR spectrum will be distinct for different isomers.[14][15] 2D NMR techniques like COSY and NOESY can confirm the spatial relationships between protons.
-
Over-bromination: The disappearance of an aromatic proton signal and the appearance of a new singlet in the aromatic region can indicate further bromination on the benzene ring.
-
Oxidized Byproducts (Oxindoles): The disappearance of the N-H proton signal and a significant downfield shift of the C2 carbon in the 13C NMR spectrum are indicative of an oxindole.
-
-
Caption: Analytical workflow for byproduct identification.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful control of reaction conditions to minimize the formation of a range of byproducts. Understanding the mechanistic origins of these impurities, from regioisomers in the Fischer indole synthesis to over-brominated and oxidized species in the subsequent bromination, is paramount for process optimization. While alternative synthetic routes offer improved selectivity, their practical application may be limited by cost and scalability. A robust analytical strategy, combining the separatory power of LC-MS with the detailed structural insights from NMR spectroscopy, provides the necessary framework for identifying and quantifying these byproducts, ultimately leading to a more efficient and reliable synthesis.
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Makarov, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [Link]
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Ismail, Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
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Li, J., et al. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Beijing Institute of Technology. [Link]
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Ernst, L. (1976). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. ACS Publications. [Link]
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Huber, T., et al. (2012). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ANU Open Research. [Link]
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Beletskaya, I. P., et al. (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]
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Makarov, A. A., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. [Link]
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Larock, R. C., et al. (2002). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. ACS Publications. [Link]
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Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]
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Kim, J. H., & Beak, P. (2011). Synthesis of Indoles from o-Haloanilines. ACS Publications. [Link]
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Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health. [Link]
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Szostak, M., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry (RSC Publishing). [Link]
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Chen, J., et al. (2015). The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Publishing. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Indole Coupling
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The construction and functionalization of this privileged heterocycle are, therefore, of paramount importance. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as particularly powerful for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[2][3]
This guide provides an in-depth comparative analysis of various palladium catalysts for the coupling of indoles. We will delve into the nuances of catalyst selection for several key transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Workhorses: Common Palladium-Catalyzed Indole Couplings
Palladium catalysis offers a versatile platform for a range of coupling reactions, each with its unique characteristics and applications in indole chemistry.[4] These reactions generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for cross-coupling reactions), and reductive elimination.[4]
Key Palladium-Catalyzed Reactions for Indole Functionalization:
-
Suzuki-Miyaura Coupling: Forms C-C bonds between a haloindole and an organoboron reagent.
-
Heck Coupling: Creates C-C bonds by coupling a haloindole with an alkene.[5]
-
Sonogashira Coupling: Joins a haloindole with a terminal alkyne to form a C-C bond.[6][7]
-
Buchwald-Hartwig Amination: Constructs C-N bonds by coupling a haloindole with an amine.
-
Direct C-H Functionalization: A newer frontier that allows for the coupling of various partners directly to a C-H bond of the indole ring, offering a more atom-economical approach.[3]
The choice of the optimal palladium catalyst is critical and depends heavily on the specific reaction, the nature of the substrates, and the desired outcome.
Comparative Efficacy of Palladium Catalysts
The efficacy of a palladium catalyst is a function of its metal center and, crucially, the surrounding ligands. These ligands influence the catalyst's stability, solubility, and reactivity, thereby dictating the reaction's success.
Suzuki-Miyaura Coupling: A Tale of Ligand Evolution
The Suzuki-Miyaura reaction is a widely used method for the arylation of indoles. The choice of palladium catalyst and ligand system is critical for achieving high yields, especially with challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to catalysts with more electron-rich and bulky phosphine ligands.[1] |
| 3% Pd/C | None | K₂CO₃ | Toluene/Water | 100 | 0.17 | 100 | Heterogeneous catalyst showing excellent activity and rapid conversion for iodobenzene.[8] |
Expert Insights: The evolution from simple phosphine ligands like PPh₃ to more sophisticated, bulky, and electron-rich ligands such as dppf and PCy₃ has dramatically improved the scope and efficiency of the Suzuki-Miyaura coupling. The dppf ligand, in particular, promotes the reductive elimination step, leading to higher yields in shorter reaction times. For greener and more sustainable processes, heterogeneous catalysts like palladium on carbon (Pd/C) offer excellent activity and the significant advantage of easy separation and potential for recycling.[8] The catalytic activity of Pd/C is directly related to the palladium loading, with higher loadings generally leading to faster reactions.[8]
Heck Reaction: Regioselectivity and Catalyst Choice
The Heck reaction enables the alkenylation of indoles. A key challenge in the Heck coupling of indoles is controlling the regioselectivity of the addition to the alkene.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes | |---|---|---|---|---|---| | PdCl₂(PCy₃)₂ | PCy₃ | K₂CO₃ | DMF | 90 | 73 | Good yield for intramolecular Heck cyclization to form an indole.[9] | | Pd(OAc)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | 99 | Highly effective for intramolecular Heck reaction to synthesize indoles.[9] | | Pd(OAc)₂ | None | n-Bu₄N⁺OAc⁻ | NMP | 80 | High | Efficient for Heck reaction of aryl chlorides under mild conditions.[10] | | Pd/C | None | NaOAc | DMF | 140 | Good-Excellent | Reusable heterogeneous catalyst for Heck reactions.[11] |
Causality Behind Experimental Choices: The choice of ligand in the Heck reaction can influence both the rate and regioselectivity. For intramolecular Heck reactions to form the indole ring, catalysts like PdCl₂(PCy₃)₂ and Pd(OAc)₂ with P(OPh)₃ have shown high efficacy.[9] The use of ionic liquids as bases, such as n-Bu₄N⁺OAc⁻, can promote the reaction under milder conditions, even with less reactive aryl chlorides.[10] Heterogeneous catalysts, such as palladium on carbon, are also effective and offer the benefit of recyclability.[11]
Sonogashira Coupling: The Role of Copper Co-catalysis
The Sonogashira reaction is a reliable method for the alkynylation of indoles and typically employs a dual catalyst system of palladium and copper.[7]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes | |---|---|---|---|---|---| | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | Good-Excellent | Classic and highly effective system for Sonogashira coupling.[12] | | Pd/C | CuI | 2-aminoethanol | Water | 80 | 72 | Heterogeneous system for domino Sonogashira coupling-intramolecular heteroannulation.[13] | | Pd(PPh₃)₄ | CuI | DIPEA | NMP | 100 | Moderate-Good | Effective for a range of heterocyclic phosphonium salts.[6] |
Trustworthiness of the Protocol: The classic Sonogashira conditions using PdCl₂(PPh₃)₂ and a copper(I) co-catalyst are well-established and highly reliable for a broad range of substrates.[12] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[7] While effective, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). Copper-free Sonogashira protocols have been developed to address this issue, often relying on more sophisticated palladium catalysts or specific reaction conditions. The use of heterogeneous Pd/C in water represents a greener alternative, though it may require higher temperatures.[13]
Mechanistic Insights: A Visual Guide
Understanding the catalytic cycles provides a logical framework for catalyst selection and reaction optimization.
Generalized Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[4]
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle for the Heck reaction.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible, providing a solid starting point for your own investigations.
General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed indole coupling.
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol is adapted from methodologies that have demonstrated high efficiency.[1]
Materials:
-
5-Bromoindole
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Add degassed DME (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-phenylindole.
Protocol 2: Sonogashira Coupling of 4-Iodoindole with Phenylacetylene
This protocol is based on well-established Sonogashira coupling conditions.[12]
Materials:
-
4-Iodoindole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield 4-(phenylethynyl)indole.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful synthesis and functionalization of indoles. While traditional catalysts like Pd(PPh₃)₄ have their place, modern catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results in terms of yield, reaction time, and substrate scope. For applications demanding sustainability and ease of product purification, heterogeneous catalysts such as palladium on carbon are an excellent choice. A thorough understanding of the reaction mechanism and careful optimization of reaction conditions are paramount to achieving the desired synthetic outcomes.
References
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Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
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Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. Available at: [Link]
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Al-Masri, M., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
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Chetcuti, M. J. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available at: [Link]
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Vitale, P., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 198-219. Available at: [Link]
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Bellina, F., & Rossi, R. (2006). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 128(33), 10834-10845. Available at: [Link]
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Webb, J. R., & Sigman, M. S. (2018). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. NIH Public Access. Available at: [Link]
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Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21-25. Available at: [Link]
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Wang, B., et al. (2017). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 19(2), 354-357. Available at: [Link]
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Wagaw, S., & Buchwald, S. L. (1997). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 119(44), 10795-10796. Available at: [Link]
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Taber, D. F. (2014). Indoles via Palladium-catalyzed Cyclization. Organic Reactions. Available at: [Link]
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Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Liu, X., et al. (2008). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. Organic Letters, 10(16), 3453-3456. Available at: [Link]
-
Köhler, K., et al. (2004). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 346(12), 1569-1581. Available at: [Link]
-
Zhang, Z., et al. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters, 23(4), 1259-1264. Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate is a sophisticated heterocyclic molecule, likely serving as a key building block in the synthesis of complex therapeutic agents, such as kinase inhibitors.[1] The presence of even minute quantities of impurities—arising from starting materials, byproducts, or degradation—can have profound consequences, potentially altering the pharmacological profile or introducing toxicity.[2][3]
This guide provides an in-depth, experience-driven framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed to provide unequivocal purity assessment of synthesized this compound. We will dissect the causality behind each methodological choice, present a robust, self-validating protocol, and compare its performance against ultra-high-performance liquid chromatography (UPLC), offering researchers a comprehensive tool for ensuring the integrity of their synthetic intermediates.
The Analytical Challenge: Understanding the Analyte and Its Potential Impurities
A robust analytical method begins with a deep understanding of the target molecule and the synthetic route employed. The structure of this compound—featuring a bulky, non-polar cyclohexyl group, a polar carboxylate, and a UV-active indole core—presents specific analytical considerations.
Plausible Synthetic Route & Predicted Impurities: While various synthetic pathways exist for indole derivatives, a common approach involves multi-step synthesis.[4] Understanding this process is crucial for predicting potential process-related impurities.[5][6]
-
Impurity A (Starting Material): Unreacted tert-Butyl 3-cyclohexyl-1H-indole-6-carboxylate.
-
Impurity B (Debrominated Species): Loss of the bromine atom during synthesis or purification. Dehalogenation is a known side reaction in similar syntheses.[6]
-
Impurity C (Isomeric Impurity): Bromination at an alternative position on the indole ring (e.g., position 5 or 7).
-
Impurity D (Hydrolyzed Product): Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, a common degradation pathway.
A successful HPLC method must be able to resolve the main peak from these and other unknown impurities.
HPLC Method Development: A Rationale-Driven Approach
High-performance liquid chromatography is the cornerstone of pharmaceutical analysis due to its versatility, robustness, and quantitative power.[7] Our objective is to develop a stability-indicating method capable of separating the main compound from its potential impurities and degradation products.
Causality of Experimental Choices
-
Chromatographic Mode (Reversed-Phase): The target molecule possesses significant hydrophobic character due to the cyclohexyl and tert-butyl groups, making it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. A C18 (octadecylsilane) column is the workhorse for such applications, offering excellent retention and resolving power for moderately non-polar compounds.
-
Mobile Phase Selection (Gradient Elution): A simple isocratic method is often insufficient for purity analysis, as it may fail to elute highly retained impurities or co-elute impurities with the main peak. A gradient elution, starting with a higher percentage of aqueous phase and gradually increasing the organic phase (e.g., acetonitrile), is superior.[8] This ensures that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is critical for protonating any residual silanols on the column packing, thereby improving peak shape and minimizing tailing.
-
Detector Selection (UV-Vis Diode Array Detector): The indole ring system provides a strong chromophore, making UV detection highly suitable.[9] A Diode Array Detector (DAD) is preferable to a single-wavelength UV detector. It not only quantifies the peak at a specific wavelength (e.g., the λmax of the indole core, typically around 270-280 nm) but also provides spectral data across the entire peak. This "peak purity" analysis is invaluable for confirming the spectral homogeneity of the main peak and detecting any co-eluting impurities.
Visualizing the Analytical Workflow
The logical flow from synthesized product to a definitive purity value is a systematic process.
Caption: Workflow for HPLC purity validation of the target compound.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing correctly before any sample analysis.[10]
Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (with DAD scanning from 200-400 nm) |
| Run Time | 30 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 50 | 50 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Method Validation: Building Trust in the Data
Validation demonstrates that an analytical method is suitable for its intended purpose.[3] The following parameters, based on International Council on Harmonisation (ICH) guidelines, establish the trustworthiness of the method.
The Pillars of a Validated Method
Caption: Logical components of a fully validated analytical method.
Summary of Validation Results (Hypothetical Data)
The following table summarizes the expected performance of the validated HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | Baseline resolution (>1.5) between main peak and all known impurities. | Resolution > 2.0 for all impurity spikes. | Pass |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 | Pass |
| Accuracy | Mean recovery between 98.0% - 102.0% | 99.5% - 101.2% recovery | Pass |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | RSD = 0.85% | Pass |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% of target concentration | Pass |
| Robustness | RSD ≤ 2.0% after minor changes (flow rate ±10%, temp ±2°C) | All RSDs < 2.0% | Pass |
Performance Comparison: HPLC vs. UPLC
While HPLC is robust and widely accessible, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages by using smaller particle size columns (<2 µm) and higher pressures. This leads to faster analysis times and improved resolution.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Principle | Separation using ~5 µm particle size columns at moderate pressures (up to 400 bar). | Separation using <2 µm particle size columns at very high pressures (up to 1000 bar). |
| Resolution | Good. Sufficient for most purity applications. | Excellent. Superior separation of closely eluting impurities. |
| Analysis Time | Standard (e.g., 30 minutes per run). | Very Fast (e.g., 5-10 minutes per run). |
| Solvent Consumption | Moderate. | Low. Significant cost and waste reduction. |
| System Cost | Standard. Widely available in QC labs. | High. Requires specialized instrumentation. |
| Method Robustness | Generally high; less susceptible to minor variations. | Can be more sensitive to sample matrix effects and requires ultra-clean solvents. |
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indole-6-Carboxylates: A Comparative Analysis
Introduction: The Enduring Significance of the Indole-6-Carboxylate Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the substituted indole-6-carboxylate scaffold is of particular importance. This functional group serves as a versatile handle for further chemical modification, enabling the synthesis of complex molecules with diverse biological activities. From potent enzyme inhibitors to novel materials, the ability to efficiently and selectively construct this specific indole isomer is a critical challenge for synthetic chemists in both academic and industrial research.
This guide provides an in-depth comparison of the primary synthetic routes to substituted indole-6-carboxylates. We will move beyond a simple recitation of named reactions to provide a critical analysis of their underlying mechanisms, functional group tolerance, scalability, and overall efficiency. By grounding our discussion in mechanistic principles and supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy for their target molecules.
I. Classical Approaches to Indole-6-Carboxylate Synthesis
The foundational methods of indole synthesis, developed over a century ago, remain relevant in many contexts. Their primary advantages often lie in the use of readily available starting materials and well-established procedures. However, they frequently suffer from harsh reaction conditions, limiting their functional group tolerance.
A. The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction is arguably the most well-known and widely used method for indole synthesis.[2] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[2]
Mechanism and Rationale: The reaction proceeds through a cascade of equilibria. The initial hydrazone tautomerizes to an enehydrazine, which then undergoes a[1][1]-sigmatropic rearrangement—the key bond-forming step. Subsequent cyclization and elimination of ammonia under acidic conditions yield the aromatic indole ring. The choice of a strong acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) is crucial to drive these steps, particularly the final dehydration and aromatization.[3]
Caption: General workflow for the Fischer Indole Synthesis.
Application to Indole-6-Carboxylates: To synthesize an indole-6-carboxylate, the logical starting material is a 4-hydrazinobenzoate derivative.
Advantages:
-
Cost-Effectiveness: Starting materials are often inexpensive and readily available.
-
Scalability: The reaction can often be performed on a large scale.
Disadvantages:
-
Harsh Conditions: The requirement for strong acids and high temperatures limits the presence of sensitive functional groups (e.g., acid-labile protecting groups, certain esters) on either the hydrazine or carbonyl component.[4]
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomeric indoles.
-
Substrate Limitations: The carbonyl component must be enolizable.
Representative Experimental Protocol: Fischer Synthesis of Methyl 2,3-dimethyl-1H-indole-6-carboxylate
-
Hydrazone Formation: To a solution of methyl 4-hydrazinobenzoate hydrochloride (1.0 eq) in ethanol, add 2-butanone (1.1 eq). Stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.
-
Cyclization: Add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture. Heat the mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress should be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure methyl 2,3-dimethyl-1H-indole-6-carboxylate. Expected Yield: 60-75%.
B. The Reissert Indole Synthesis
The Reissert synthesis provides a pathway to indole-2-carboxylic acids through the reductive cyclization of an o-nitrophenylpyruvic acid derivative.[5] This method is particularly useful when the corresponding o-nitrotoluene is an accessible starting material.
Mechanism and Rationale: The synthesis begins with a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester.[5] The key step is the subsequent reductive cyclization. A reducing agent, classically zinc in acetic acid or ferrous sulfate, reduces the nitro group to an amine.[6] This newly formed amine then undergoes a spontaneous intramolecular condensation with the adjacent ketone to form the indole ring, specifically as an indole-2-carboxylate.
Application to Indole-6-Carboxylates: Starting from a 4-carboxy-2-nitrotoluene derivative, the Reissert synthesis can provide access to indole-2,6-dicarboxylic acid derivatives.
Advantages:
-
Good Availability of Starting Materials: Substituted o-nitrotoluenes are often commercially available or readily prepared.
-
Predictable Regiochemistry: The cyclization pathway is unambiguous, leading specifically to indole-2-carboxylates.
Disadvantages:
-
Multi-step Process: The synthesis requires at least two distinct steps (condensation and reductive cyclization).
-
Harsh Reduction Conditions: While effective, classical reducing agents like zinc or iron can be incompatible with certain functional groups.
-
Potential for Decarboxylation: The resulting indole-2-carboxylic acid can be prone to decarboxylation at elevated temperatures.[5]
C. The Hemetsberger-Knittel Synthesis
This method involves the thermal decomposition of α-azidocinnamate esters to yield indole-2-carboxylates.[7] It offers a reliable route, provided the necessary substituted benzaldehyde is available.
Mechanism and Rationale: The synthesis starts with a base-mediated aldol-type condensation between a substituted benzaldehyde and an α-azidoacetate ester to form an α-azidocinnamate.[8] The crucial step is the thermolysis of this intermediate, typically in a high-boiling solvent like xylene. The heat induces the extrusion of dinitrogen gas (N₂) from the azide group, generating a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular C-H insertion into a vinylic C-H bond, followed by tautomerization to furnish the aromatic indole-2-carboxylate.
Caption: Key intermediates in the Hemetsberger synthesis.
Application to Indole-6-Carboxylates: Using a 4-formylbenzoate ester as the starting aldehyde allows for the direct synthesis of indole-2,6-dicarboxylate derivatives.
Advantages:
-
High Reliability: The cyclization of the α-azidocinnamate is often described as "failsafe".[7]
-
Good Functional Group Tolerance: The thermal conditions are generally compatible with many functional groups, including esters.
Disadvantages:
-
Use of Azides: Ethyl azidoacetate is an energetic material and requires careful handling.
-
High Temperatures: The thermolysis step requires high temperatures (typically >140 °C), which may not be suitable for highly sensitive substrates.
II. Modern Palladium-Catalyzed Routes
The advent of transition-metal catalysis has revolutionized indole synthesis.[9] Palladium-catalyzed methods, in particular, offer milder reaction conditions, exceptional functional group tolerance, and novel bond disconnections, making them powerful tools for the synthesis of complex molecules.
A. The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline (typically an o-iodoaniline) with a disubstituted alkyne.[3] This one-pot reaction provides direct access to 2,3-disubstituted indoles with high regioselectivity.[10]
Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) species. The alkyne then coordinates to the resulting Pd(II) complex and undergoes migratory insertion into the aryl-palladium bond. This is followed by an intramolecular C-N bond formation (reductive elimination) to generate the indole ring and regenerate the Pd(0) catalyst. The regioselectivity is generally controlled by sterics, with the bulkier alkyne substituent directing itself to the C2 position of the indole.
Application to Indole-6-Carboxylates: An appropriately substituted 3-amino-4-iodobenzoate ester is the ideal starting material for this synthesis.
Advantages:
-
Excellent Functional Group Tolerance: The reaction conditions are typically mild (e.g., Pd(OAc)₂, base, 100 °C) and tolerate a wide array of functional groups.[9]
-
High Regioselectivity: The steric and electronic properties of the alkyne substituents allow for predictable control over the substitution pattern of the final indole.
-
Convergent Synthesis: Two complex fragments (the aniline and the alkyne) are coupled in a single step.
Disadvantages:
-
Cost of Catalyst: Palladium catalysts and associated ligands can be expensive.
-
Availability of Starting Materials: Substituted o-iodoanilines may require multi-step synthesis.
Representative Experimental Protocol: Larock Synthesis of Methyl 2,3-diethyl-1H-indole-6-carboxylate
-
Reaction Setup: In a sealable reaction vessel, combine methyl 3-amino-4-iodobenzoate (1.0 eq), 3-hexyne (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF.
-
Reaction Execution: Seal the vessel and heat the mixture at 100 °C for 12-24 hours, or until the starting aniline is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the target indole. Expected Yield: 70-85%.
B. Palladium-Catalyzed Intramolecular Cyclization of o-Alkenylanilines
A more recent strategy involves the direct, oxidative C-H/N-H annulation of N-aryl enamines or the cyclization of o-alkenylanilines. These methods form the indole nucleus via a C2-C3 bond formation and represent an atom-economical approach. Microwave-assisted protocols have been shown to significantly accelerate these transformations.
Mechanism and Rationale: In the case of an N-aryl enamine, a Pd(II) catalyst coordinates to the enamine and facilitates an intramolecular electrophilic attack on the aniline ring. Subsequent β-hydride elimination and reductive elimination or tautomerization leads to the indole product. The use of an oxidant (often Cu(II) salts or even molecular oxygen) is typically required to regenerate the active Pd(II) catalyst. Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reaction mixture.
Advantages:
-
High Atom Economy: The indole is constructed without the need for pre-installed leaving groups like halides.
-
Rapid Synthesis: Microwave-assisted versions can be completed in minutes rather than hours.
-
Good Yields: Excellent yields have been reported for a variety of substrates.
Disadvantages:
-
Substrate Synthesis: The starting N-aryl enamine must be prepared beforehand.
-
Oxidant Requirement: The need for a stoichiometric or catalytic oxidant can add complexity.
III. Comparative Analysis of Synthetic Routes
The optimal synthetic route to a substituted indole-6-carboxylate depends heavily on the specific target molecule, available starting materials, and required scale. The following table provides a comparative summary of the discussed methods.
| Synthetic Route | Starting Materials | Key Reagents | Conditions | Yield Range | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Strong Acid (H₂SO₄, PPA) | High Temp. | 50-80% | Poor | Inexpensive, Scalable | Harsh conditions, Regio-issues |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base, Reducing Agent (Zn, Fe) | Multi-step | 40-70% | Moderate | Predictable regiochemistry | Multi-step, Harsh reduction |
| Hemetsberger | Aryl aldehyde, Azidoacetate | Base, Heat | High Temp. | 60-90% | Good | Reliable cyclization | Use of azides, High temp. |
| Larock | o-Iodoaniline, Alkyne | Pd(OAc)₂, Base | Moderate Temp. | 70-95% | Excellent | Convergent, High tolerance | Catalyst cost, Iodoaniline prep |
| Pd-Catalyzed C-H Annulation | N-Aryl Enamine | Pd(OAc)₂, Oxidant (Cu(II)) | Moderate Temp. (Microwave) | 80-95% | Excellent | Atom economical, Rapid (MW) | Substrate prep, Oxidant needed |
IV. Conclusion and Future Outlook
The synthesis of substituted indole-6-carboxylates can be approached from multiple angles, each with a distinct set of advantages and limitations. Classical methods like the Fischer and Reissert syntheses offer cost-effective routes from simple starting materials but are often hampered by harsh conditions that are incompatible with complex, functionalized molecules. The Hemetsberger synthesis provides a more reliable and tolerant thermal route, though it necessitates the handling of azide reagents.
For modern drug discovery and complex molecule synthesis, palladium-catalyzed methods are often the strategies of choice. The Larock indole synthesis stands out for its convergent nature and exceptional functional group tolerance, allowing for the rapid assembly of highly decorated indole cores. Emerging intramolecular C-H activation/annulation strategies , especially when paired with microwave technology, represent the cutting edge of efficiency and atom economy, offering rapid access to these valuable scaffolds with minimal waste.
The choice of synthesis is ultimately a strategic decision based on the specific goals of the research program. For initial lead generation where material cost is paramount, a classical approach may be sufficient. However, for the synthesis of complex, late-stage intermediates in a drug development pipeline, the reliability, mildness, and broad substrate scope of modern palladium-catalyzed methods provide an unparalleled advantage. As the field continues to evolve, the development of even more efficient, sustainable, and selective catalytic systems will undoubtedly further empower chemists to construct the vital indole-6-carboxylate motif with ever-greater precision and ease.
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Cross-Referencing Experimental Data with PubChem for Tert-Butyl Bromo-Indole Compounds: A Comparative Guide
An In-Depth Technical Guide for Researchers
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to numerous enzymes, offering extensive opportunities for novel drug development.[1] The strategic functionalization of the indole ring with substituents like bromine and tert-butyl groups can profoundly influence a molecule's physicochemical properties and biological activity. The tert-butyl group, a common motif in medicinal chemistry, often modulates lipophilicity and metabolic stability, while the bromo-substituent can serve as a versatile synthetic handle for further diversification or enhance binding interactions with biological targets.[3]
This guide provides a comparative analysis of various tert-butyl bromo-indole compounds, focusing on the critical workflow of cross-referencing experimental data with established chemical databases like PubChem. As a Senior Application Scientist, the objective is to present not just data, but a validated methodology that integrates synthesis, characterization, and data verification to ensure the integrity of research findings.
Comparative Analysis of Key Tert-Butyl Bromo-Indole Scaffolds
The position of the bromo and tert-butyl substituents on the indole ring dictates the compound's chemical identity and, consequently, its properties. The tert-butyl group is most commonly found as a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, which is crucial for directing regioselective reactions and preventing unwanted side reactions during synthesis.
Below is a comparison of several N-Boc protected bromo-indole isomers, with data compiled from the PubChem database. This initial cross-referencing step is fundamental for confirming the identity of synthesized compounds and for predicting their properties.
Table 1: Physicochemical Properties of Selected Tert-Butyl Bromo-Indole Compounds from PubChem
| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Reference |
| tert-Butyl 3-bromo-1H-indole-1-carboxylate | 20097636 | C₁₃H₁₄BrNO₂ | 296.16 | 4.0 | [4] |
| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 2728482 | C₁₃H₁₄BrNO₂ | 296.16 | 4.0 | [5] |
| tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate | 72183394 | C₁₄H₁₆BrNO₃ | 326.19 | 3.9 | [6] |
| tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | 16414193 | C₁₄H₁₄BrNO₃ | 324.17 | 3.4 | [7] |
Note: XLogP3 is a computed measure of hydrophobicity.
While computed data provides a valuable baseline, it must be corroborated with experimental findings. Physical properties such as melting point are critical benchmarks for purity and identity.
Table 2: Experimental Data for Selected Tert-Butyl Bromo-Indole Compounds
| Compound Name | Experimental Data | Source |
| tert-Butyl 5-bromo-1H-indole-1-carboxylate | Melting Point: 56-57 °C | Sigma-Aldrich[8] |
Synthetic Workflow and Characterization: A Self-Validating System
The synthesis of N-Boc protected bromo-indoles is a foundational process in many drug discovery campaigns. The choice of reagents and reaction conditions is dictated by the desired regioselectivity and the need to maintain the integrity of the indole core.
Causality in Experimental Design
The use of Di-tert-butyl dicarbonate ((Boc)₂O) for N-protection is favored due to its high efficiency and the stability of the resulting carbamate.[9] The Boc group can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), making it an orthogonal protecting group in multi-step syntheses.[9] Bromination is typically achieved using reagents like N-Bromosuccinimide (NBS), which provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and side-product formation.[10]
The following diagram illustrates a typical workflow for the synthesis, purification, and validation of a tert-butyl bromo-indole compound.
Caption: General workflow for synthesis and validation.
Experimental Protocols and Data Interpretation
Trustworthiness in research is built on reproducible, well-documented protocols. The following sections provide detailed methodologies for the synthesis and characterization of a representative compound: tert-Butyl 5-bromo-1H-indole-1-carboxylate .
Protocol 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate
Objective: To protect the nitrogen of 5-bromoindole with a tert-butoxycarbonyl (Boc) group.
Materials:
-
5-bromoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-bromoindole in acetonitrile, add 4-(Dimethylamino)pyridine (catalytic amount) followed by Di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Characterization and Data Interpretation
A. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Expected Signals: The ¹H NMR spectrum provides a unique fingerprint. The tert-butyl group will appear as a sharp singlet at approximately 1.6 ppm, integrating to 9 protons. The aromatic protons on the indole ring will appear in the range of 7.0-8.0 ppm with splitting patterns corresponding to their positions.
B. Mass Spectrometry (MS):
-
Rationale: Mass spectrometry is crucial for confirming the molecular weight and elemental composition. For bromo-indoles, it provides a definitive diagnostic feature.
-
Expected Observation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[11] Therefore, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. For C₁₃H₁₄BrNO₂, the expected molecular ion peaks would be around m/z 295 and 297. The fragmentation pattern will likely show a prominent peak corresponding to the loss of the tert-butyl group (a mass change of 57).[11]
Biological Significance and Therapeutic Potential
The introduction of bromo and tert-butyl groups onto an indole core can lead to compounds with significant biological activity. Indole derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][12] For example, a study on novel indole-2-carboxamides found that a bromo-substituent at the 6-position of the indole ring significantly increased the compound's activity against Mycobacterium tuberculosis.[9]
Caption: Therapeutic applications of the indole scaffold.
Conclusion
The rigorous comparison and validation of experimental data against public databases like PubChem are indispensable practices in modern chemical research. This guide demonstrates a systematic approach, beginning with the synthesis of tert-butyl bromo-indole compounds, followed by their thorough characterization, and culminating in data cross-referencing. By understanding the causality behind experimental choices and adhering to self-validating workflows, researchers can ensure the accuracy and reliability of their work, paving the way for the successful development of novel indole-based therapeutics.
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- 6. tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate | C14H16BrNO3 | CID 72183394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 | CID 16414193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Boc-5-bromoindole 97 182344-70-3 [sigmaaldrich.com]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. sci-hub.jp [sci-hub.jp]
- 11. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, procedural framework grounded in chemical principles and regulatory standards. Our commitment is to furnish you with the knowledge to manage chemical waste safely, ensuring both personal and environmental protection.
Hazard Assessment and Chemical Profile
-
Core Structure Analysis: The molecule is a substituted indole, a common heterocyclic scaffold in medicinal chemistry.[1] It contains three key features that dictate its handling and disposal:
-
Brominated Aromatic System: The presence of a bromine atom classifies this compound as a halogenated organic compound .[2] Halogenated wastes are subject to specific disposal regulations because they can form toxic byproducts like hydrogen bromide (HBr) upon improper incineration and can be persistent environmental pollutants.[3][4]
-
Indole Ring: The indole core itself is found in many bioactive molecules and can have toxicological properties.[1]
-
tert-Butyl Carboxylate Group: This ester group, specifically a tert-butoxycarbonyl (Boc) protecting group, is relatively stable but can be hydrolyzed under acidic or basic conditions.
-
-
Anticipated Hazards: Based on similar brominated heterocyclic compounds, potential hazards include:
Due to these potential hazards, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to mitigate exposure risks during handling and disposal. The following table summarizes the required PPE, grounded in standard laboratory safety protocols for halogenated organic compounds.[3]
| Equipment | Specification | Justification |
| Eye Protection | ANSI Z87.1-compliant safety glasses (minimum); splash-proof chemical goggles are required when handling solutions or larger quantities (>500 mL).[3] | Protects eyes from splashes of the compound in solution or contact with solid particles. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against dermal absorption. Nitrile is a good general-purpose material for incidental contact with many organic chemicals.[3] |
| Body Protection | Standard flame-resistant laboratory coat. | Prevents contamination of personal clothing and protects skin from incidental contact.[3] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge if weighing or transferring large quantities outside of a fume hood, or if aerosolization is possible. | Minimizes the risk of inhaling fine particles or vapors. |
Step-by-Step Disposal Procedure
The cornerstone of proper disposal is rigorous waste segregation. Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings. Non-halogenated solvents can often be recycled or used as fuel, whereas halogenated solvents require specialized, high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of acidic gases (like HBr) produced during combustion.[7][8]
Protocol for Waste Collection
-
Container Selection:
-
Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a chemically compatible material (e.g., polyethylene for solvents, or a securely sealed glass or plastic container for solid waste) and be in good condition with a vapor-tight, spill-proof lid.[3]
-
-
Labeling:
-
Label the container before adding any waste.[3]
-
The label must clearly state "Hazardous Waste" and "Halogenated Organics."
-
List all chemical constituents by their full, unabbreviated names. For this compound, write "this compound."
-
If the waste is in a solvent, list the solvent(s) as well (e.g., "Dichloromethane," "Ethyl Acetate"). Maintain a running list of all components and their approximate percentages.[9]
-
-
Waste Transfer:
-
Solid Waste: Transfer any solid residue of the compound directly into a designated, labeled solid halogenated waste container. Use a dedicated spatula and funnel to avoid contamination.
-
Liquid Waste: If the compound is in a solvent (e.g., reaction mixture, chromatography fractions), pour the liquid waste into the designated liquid halogenated waste container using a funnel.
-
Perform all transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[3]
-
Store the waste container in a secondary containment bin in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Do not mix halogenated waste with other waste streams such as acids, bases, or oxidizers.[3]
-
-
Final Disposal:
-
Once the container is full (up to 90% capacity to allow for expansion), or if the waste is no longer being generated, arrange for pickup by your institution's EHS department. They will manage the transport to a licensed hazardous waste disposal facility.[2]
-
Spill Management Protocol
Even with careful handling, spills can occur. Be prepared with a spill kit and a clear plan of action.
-
Immediate Actions:
-
Alert all personnel in the immediate area.
-
If the spill is large or involves highly volatile solvents, evacuate the laboratory and contact EHS.
-
-
For Small, Manageable Spills (Solid or Liquid):
-
Ensure you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the spill: Use absorbent pads or materials from a chemical spill kit to surround the spill and prevent it from spreading.
-
Neutralize/Absorb: For a solid, gently sweep it up with a dustpan and brush. For a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect Waste: Carefully scoop the absorbed material and contaminated cleaning supplies into a dedicated waste bag or container.
-
Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and dispose of it through the halogenated hazardous waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. Dispose of the cleaning materials as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound and its associated waste.
Caption: Decision workflow for segregating and managing laboratory chemical waste.
References
-
PubChem . tert-Butyl 3-bromo-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
-
Hazardous Waste Experts . Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
PubChem . tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information . tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
PubChem . tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency . Learn the Basics of Hazardous Waste. [Link]
-
University of Wisconsin-Madison . Hazardous Waste Segregation. [Link]
-
Occupational Safety and Health Administration . Guidance For Hazard Determination. [Link]
-
Vanderbilt University Medical Center . Laboratory Guide for Managing Chemical Waste. [Link]
-
University of Pennsylvania EHRS . Laboratory Chemical Waste Management Guidelines. [Link]
-
National Center for Biotechnology Information . Removal of Bromine from Polymer Blends.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
